Calcium pidolate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
31377-05-6 |
|---|---|
Fórmula molecular |
C10H12CaN2O6 |
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
calcium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clave InChI |
YQFZERWESBDNRJ-QHTZZOMLSA-L |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ca+2] |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |
Otros números CAS |
31377-05-6 |
Sinónimos |
calcium pidolate Efical Ibercal Tepox Cal |
Origen del producto |
United States |
Foundational & Exploratory
Calcium Pidolate's Mechanism of Action in Bone Mineralization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium pidolate, a salt combining calcium with L-pidolic acid (also known as L-pyroglutamic acid), has demonstrated notable efficacy in supporting bone health. Its primary mechanism is attributed to the superior bioavailability of calcium conferred by the pidolate carrier. This enhanced absorption leads to systemic effects that favor bone mineralization. Clinical and preclinical studies indicate that supplementation with this compound increases bone mineral density and content, while concurrently reducing markers of bone resorption. While the precise molecular interactions of the L-pidolate moiety with bone cells are still under investigation, this guide synthesizes the current understanding of this compound's action on bone mineralization. It details its effects on systemic markers of bone turnover, outlines relevant signaling pathways in bone metabolism that are likely influenced, and provides comprehensive experimental protocols for future research in this area.
Introduction
Bone is a dynamic tissue undergoing continuous remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring resorption leads to conditions like osteoporosis. Calcium is a cornerstone of bone mineral, and adequate intake is crucial for maintaining skeletal integrity. The effectiveness of calcium supplementation is heavily dependent on its bioavailability. This compound has emerged as a promising option due to its high intestinal absorption. This guide provides a detailed exploration of its mechanism of action, focusing on its role in bone mineralization.
Enhanced Bioavailability of this compound
The superior bioavailability of this compound over other calcium salts, such as carbonate and gluconate-lactate-carbonate, is a key aspect of its mechanism of action. The L-pidolate carrier facilitates increased intestinal absorption of calcium.
Supporting Data
A clinical study in postmenopausal women with osteoporosis demonstrated that 405 mg of this compound resulted in a greater increase in blood calcium levels and higher urinary calcium excretion compared to 1000 mg of calcium gluconate-lactate-carbonate, indicating more efficient absorption[1][2].
| Parameter | This compound (405 mg) | Calcium Glucono-lactate-carbonate (1000 mg) | Reference |
| Effect on Blood Calcium | Higher increase in Ca levels | Lower increase in Ca levels | [1][2] |
| Effect on Urinary Calcium Excretion | Higher excretion of calcium | Lower excretion of calcium | [1][2] |
Effects on Bone Mineralization and Turnover
The enhanced calcium availability from this compound translates into positive effects on bone mineral density (BMD) and a reduction in bone resorption markers.
Clinical Evidence
A longitudinal study in eugonadal women with low bone mass showed that daily supplementation with 1 gram of elemental calcium as this compound for one year resulted in significant increases in total body and regional bone mineral content (BMC)[3].
| Parameter | Baseline (Mean ± SD) | After 1 Year (Mean ± SD) | Percentage Change | p-value | Reference |
| Total Body BMC (z-score) | -1.81 ± 0.13 | -1.52 ± 0.12 | +16% | < 0.001 | [3] |
| Total Body BMC corrected for fat-free body mass | - | - | +6.7% | < 0.001 | [3] |
| Regional BMC (Arms and Legs) | - | - | +2.5% | < 0.001 | [3] |
| Regional BMC (Trunk) | - | - | +1.7% | < 0.001 | [3] |
Furthermore, a study in women with involutional osteoporosis treated with 1 gram of elemental calcium as this compound for 30 days showed a significant decrease in markers of bone resorption, specifically the urinary calcium/creatinine (Ca/Cr) and hydroxyproline/creatinine (HP/Cr) ratios[1]. A decrease in urinary hydroxyproline is indicative of reduced collagen breakdown, a major component of bone resorption[4][5][6].
| Parameter | Effect of this compound Treatment | p-value | Reference |
| Urinary Ca/Cr ratio | Significant decrease | < 0.001 | [1] |
| Urinary HP/Cr ratio | Significant decrease | < 0.001 | [1] |
Interestingly, in this study, no significant changes were observed in serum levels of parathyroid hormone (PTH), growth hormone (GH), osteocalcin (a marker of bone formation), or alkaline phosphatase (ALP)[1]. This suggests that the primary effect of this compound in the short term may be the inhibition of bone resorption rather than a direct stimulation of bone formation.
Preclinical Evidence
A study in broiler chickens fed diets supplemented with varying doses of this compound demonstrated a dose-dependent effect on bone strength and mineralization.
| This compound Dose (g/kg) | Effect on Tibia Shear Force and Stress | Effect on Tibial Calcium | Effect on Tibial Phosphorus | Reference |
| 0.30 | Linear increase (P < 0.05) | Quadratic effect, maximum at this dose (P < 0.01) | Linear decrease (P < 0.01) | [7] |
| 0.45 | Linear increase (P < 0.05) | - | Linear decrease (P < 0.01) | [7] |
| 0.60 | Linear increase (P < 0.05) | - | Linear decrease (P < 0.01) | [7] |
Potential Molecular Mechanisms and Signaling Pathways
While direct molecular evidence for L-pidolate's action on bone cells is limited, the observed effects on bone resorption suggest an interaction with the key signaling pathways that regulate osteoclast and osteoblast function.
The RANKL/OPG Signaling Pathway
The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG) are central to the regulation of bone resorption. An increased OPG/RANKL ratio inhibits osteoclast differentiation and activity, thus reducing bone resorption. The observed decrease in bone resorption markers with this compound treatment suggests a potential influence on this pathway, possibly by increasing OPG expression or decreasing RANKL expression by osteoblasts.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteoblast proliferation and differentiation, leading to bone formation. Activation of this pathway results in the stabilization and nuclear translocation of β-catenin, which then promotes the expression of osteogenic genes. While direct evidence is lacking, the potential for L-pidolate to influence this pathway warrants investigation, as it could contribute to a long-term anabolic effect on bone.
Detailed Experimental Protocols
To further elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols that can be adapted for this purpose.
In Vitro Assessment of Osteoblast Differentiation and Mineralization
This protocol outlines a method to assess the effect of L-pidolate (the active moiety of this compound) on osteoblast function.
-
Cell Culture:
-
Primary human osteoblasts or mouse osteoblastic cell lines (e.g., MC3T3-E1) are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 104 cells/well.
-
-
Treatment:
-
After 24 hours, the medium is replaced with osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Cells are treated with varying concentrations of L-pidolic acid (e.g., 0, 1, 10, 100 µM). The medium is changed every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7):
-
Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.
-
The absorbance is measured at 405 nm. ALP activity is normalized to the total protein content of the cell lysate.
-
-
Mineralization Assay (Alizarin Red S Staining) (Day 21):
-
Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
After washing, the stained mineralized nodules are visualized and can be quantified by dissolving the stain in 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.
-
-
Gene Expression Analysis (qRT-PCR) (Day 7 and 14):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized using a reverse transcription kit.
-
qRT-PCR is performed to quantify the expression of key osteogenic marker genes, such as RUNX2, ALP, and COL1A1, relative to a housekeeping gene (e.g., GAPDH).
-
In Vitro Assessment of Osteoclast Differentiation and Activity
This protocol describes a method to evaluate the influence of L-pidolate on osteoclastogenesis and resorptive function.
-
Cell Culture:
-
Mouse bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in α-MEM with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 104 cells/well.
-
-
Treatment:
-
Osteoclast differentiation is induced with 50 ng/mL RANKL and 25 ng/mL M-CSF (for BMMs) or 50 ng/mL RANKL (for RAW 264.7 cells).
-
Cells are concurrently treated with varying concentrations of L-pidolic acid (e.g., 0, 1, 10, 100 µM). The medium is changed every 2-3 days.
-
-
TRAP Staining (Day 5-7):
-
Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
-
Resorption Pit Assay (Day 7-10):
-
Cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).
-
After the culture period, cells are removed, and the resorption pits are visualized by staining (e.g., with toluidine blue) and quantified using image analysis software.
-
-
Gene Expression Analysis (qRT-PCR) (Day 3 and 5):
-
Total RNA is extracted, and qRT-PCR is performed to measure the expression of osteoclast-specific genes, such as TRAP (Acp5), Cathepsin K (Ctsk), and NFATc1.
-
In Vivo Animal Study Protocol
An ovariectomized (OVX) rat model can be used to simulate postmenopausal osteoporosis and evaluate the in vivo efficacy of this compound.
-
Animal Model:
-
Female Sprague-Dawley rats (12 weeks old) undergo either bilateral ovariectomy (OVX) or a sham operation.
-
-
Treatment:
-
Four weeks post-surgery, OVX rats are randomly assigned to treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., Calcium Carbonate).
-
The compounds are administered daily via oral gavage for 12 weeks.
-
-
Bone Mineral Density (BMD) Measurement:
-
BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
-
Biochemical Marker Analysis:
-
Serum and urine are collected at baseline and at the end of the study to measure markers of bone turnover, such as serum osteocalcin, P1NP (bone formation), and urinary deoxypyridinoline (DPD) or CTX-I (bone resorption).
-
-
Bone Histomorphometry:
-
At the end of the study, tibias are collected, fixed, and embedded in plastic.
-
Undecalcified sections are stained (e.g., with Von Kossa and toluidine blue) for static and dynamic histomorphometric analysis to quantify parameters such as bone volume, trabecular number, trabecular thickness, osteoblast surface, osteoclast surface, mineral apposition rate, and bone formation rate.
-
Conclusion
The available evidence strongly supports the role of this compound in promoting bone health, primarily through its superior calcium bioavailability. This leads to a reduction in bone resorption and an increase in bone mineral density. While the direct molecular effects of the L-pidolate moiety on osteoblast and osteoclast signaling pathways remain an area for further investigation, the established benefits of this compound make it a valuable compound in the context of bone mineralization. The experimental protocols detailed in this guide provide a framework for future research to fully elucidate its comprehensive mechanism of action, potentially revealing novel therapeutic targets for bone disorders.
References
- 1. Effect of this compound on biochemical and hormonal parameters in involutional osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal study of the effect of this compound on bone mass in eugonadal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Calcium Pidolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium pidolate, the calcium salt of pyroglutamic acid, is a nutritional and pharmaceutical compound recognized for its high bioavailability. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details the chemical synthesis process, outlines experimental protocols for key analytical techniques, and presents quantitative data for the characterization of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction
Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, muscle contraction, and nerve impulse transmission. The efficacy of calcium supplementation is largely dependent on its bioavailability, which is influenced by the salt form. This compound has emerged as a promising organic calcium salt due to the role of its pidolate (pyroglutamate) anion, which is believed to enhance the absorption of calcium.[1] This guide delves into the synthesis of this compound and the analytical techniques employed to verify its identity, purity, and structural properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a neutralization reaction between L-pyroglutamic acid and a suitable calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous medium.
Reaction Principle
The reaction involves the deprotonation of the carboxylic acid group of L-pyroglutamic acid by the basic calcium salt, leading to the formation of this compound and water (and carbon dioxide if calcium carbonate is used).
2 C₅H₇NO₃ (L-pyroglutamic acid) + CaCO₃ (Calcium Carbonate) → Ca(C₅H₆NO₃)₂ (this compound) + H₂O + CO₂
Experimental Protocol: Synthesis of this compound
Materials:
-
L-pyroglutamic acid
-
Calcium Carbonate (CaCO₃)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., glass beaker or round-bottom flask)
-
Magnetic stirrer with heating plate
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Dissolution of L-pyroglutamic acid: Dissolve a specific molar amount of L-pyroglutamic acid in deionized water in the reaction vessel with stirring.
-
Addition of Calcium Carbonate: Gradually add a stoichiometric amount of calcium carbonate powder to the L-pyroglutamic acid solution. A 2:1 molar ratio of L-pyroglutamic acid to calcium carbonate is required.
-
Reaction: Heat the mixture to approximately 55-60°C while stirring continuously. Maintain this temperature for 1.5 to 2.0 hours to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
Filtration: After the reaction is complete, cool the solution and filter it to remove any unreacted calcium carbonate or other insoluble impurities.
-
Concentration and Precipitation: Concentrate the filtrate by evaporation to reduce the volume. Then, add a suitable anti-solvent like ethanol to precipitate the this compound.
-
Isolation and Drying: Collect the precipitated this compound by filtration, wash it with a small amount of the anti-solvent, and dry it in an oven at an appropriate temperature (e.g., 90°C) to a constant weight.
Characterization Techniques
A suite of analytical techniques is employed to confirm the synthesis of this compound and to characterize its physicochemical properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group, the amide group, and the aliphatic C-H bonds.
Table 1: FTIR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching (of water) |
| ~2980 | C-H stretching |
| ~1680 | C=O stretching (amide) |
| ~1560 | Asymmetric COO⁻ stretching |
| ~1480 | Symmetric COO⁻ stretching |
| ~1120 | C-O stretching |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample by mixing a small amount of dried this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pidolate Anion
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.0 | ~58 |
| β-CH₂ | ~2.2 | ~25 |
| γ-CH₂ | ~2.4 | ~30 |
| C=O (amide) | - | ~180 |
| COO⁻ | - | ~182 |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Instrument Setup: Place the NMR tube containing the sample solution into the NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters.
-
Data Analysis: Process the spectra and assign the chemical shifts to the respective protons and carbons in the pidolate structure.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound. TGA measures the change in mass as a function of temperature, which can indicate the loss of water of hydration and decomposition. DSC measures the heat flow associated with thermal events.
Table 3: Thermal Analysis Data for a Hypothetical this compound Monohydrate
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Dehydration | 100 - 150 | ~5.7% | Endothermic |
| Decomposition | > 250 | Significant | Exothermic |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Place a small, accurately weighed amount of this compound into an appropriate TGA/DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan into the TGA/DSC instrument.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure of the synthesized this compound. The diffraction pattern provides a unique fingerprint of the crystalline solid.
Table 4: Hypothetical X-ray Diffraction Data for Crystalline this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 60 |
| 30.5 | 2.93 | 75 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocol: XRD Analysis
-
Sample Preparation: Finely grind the crystalline this compound powder.
-
Instrument Setup: Mount the powdered sample on a sample holder in the X-ray diffractometer.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks and determine the crystal structure.
Biological Significance and Signaling Pathways
Enhanced Calcium Absorption
The pidolate moiety of this compound is thought to enhance its absorption in the intestine. One proposed mechanism is that the pidolate acts as a biological carrier, facilitating the transport of calcium across the intestinal epithelium.[1]
Caption: Proposed mechanism of enhanced calcium absorption.
Role in Collagen Synthesis
Calcium plays a crucial role in bone formation, a process that is heavily reliant on the synthesis of type I collagen by osteoblasts. Extracellular calcium can act as a signaling molecule to promote osteoblast differentiation and subsequent collagen production.
Caption: Calcium signaling in osteoblast-mediated collagen synthesis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols offer a practical framework for the preparation and analysis of this important compound. The presented quantitative data, while in some cases illustrative, serves as a benchmark for researchers in the field. Further studies to obtain and publish definitive analytical data for this compound are encouraged to solidify its characterization profile. The unique properties of this compound, particularly its enhanced bioavailability, make it a compound of significant interest for future research and development in the pharmaceutical and nutraceutical industries.
Workflow Diagrams
References
In Vitro Bioavailability of Calcium Pidolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data related to the in vitro study of calcium pidolate bioavailability. It focuses on established cell culture models, experimental protocols, and the underlying physiological mechanisms of calcium absorption.
Introduction to this compound and In Vitro Bioavailability
This compound, the calcium salt of L-pidolic acid (also known as pyroglutamic acid), is a nutritional supplement used to prevent or treat calcium deficiency. The bioavailability of any oral calcium salt—the fraction of the ingested dose that reaches systemic circulation—is a critical determinant of its efficacy. It is influenced by factors such as solubility in the gastrointestinal tract and permeability across the intestinal epithelium[1][2][3].
In vitro models, particularly the Caco-2 cell line, are invaluable tools for assessing the bioavailability of different calcium formulations.[1][4] These models offer a reproducible and ethical alternative to animal testing, allowing for the detailed study of cellular uptake and transport mechanisms.[4]
Mechanisms of Intestinal Calcium Absorption
Calcium is absorbed in the intestine via two primary pathways: the transcellular and paracellular routes.[5][6]
-
Transcellular Pathway: This is an active, saturable process that predominates in the duodenum, especially when calcium intake is low.[6] It involves three key steps:
-
Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel.
-
Intracellular Buffering & Transport: Inside the cell, calcium binds to calbindin-D9k, which buffers the ion and facilitates its transport to the basolateral membrane.
-
Basolateral Extrusion: Calcium is actively pumped out of the cell into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).
-
-
Paracellular Pathway: This is a passive, non-saturable process occurring throughout the small intestine, primarily in the jejunum and ileum.[5][7][8] Calcium moves between the epithelial cells through tight junctions. This pathway is largely dependent on the electrochemical gradient and solvent drag.[8][9] The claudin family of proteins are key regulators of this pathway.[7][8]
The following diagram illustrates the key components of both intestinal calcium transport pathways.
Quantitative Data from In Vitro Studies
Table 1: Comparative Solubility of Calcium Salts at Simulated Gastrointestinal pH Solubility is a prerequisite for absorption. Higher solubility at intestinal pH (around 7.0) can lead to greater bioavailability.
| Calcium Salt | pH 2.0 (Gastric) | pH 7.0 (Intestinal) | Key Observation |
| Calcium Carbonate | High Solubility | Low Solubility | Precipitates at neutral pH. |
| Calcium Citrate | High Solubility | Forms Soluble Complex | Remains significantly more soluble at neutral pH than carbonate.[10] |
| Calcium Citrate Malate | High Solubility | Forms Soluble Complex | Similar to calcium citrate, maintains high solubility.[10] |
| Tricalcium Phosphate | Moderate Solubility | Low Solubility | Precipitates extensively at neutral pH.[10] |
| Calcium Lactate | High Solubility | Moderate Solubility | Solubility pattern is pH-dependent.[10] |
| Calcium Gluconate | High Solubility | Moderate Solubility | Solubility pattern is pH-dependent.[10] |
Table 2: Comparative Bioavailability of Calcium Salts from In Vitro Caco-2 Cell Models Cellular uptake efficiency reflects the percentage of the applied calcium that is absorbed by the Caco-2 cells.
| Calcium Salt | Caco-2 Uptake Efficiency (%) | Study Notes |
| Functionalized Calcium Carbonate (FCC) | 5.68 ± 0.26 | Porous structure and smaller particle size cited as reasons for higher bioavailability.[2] |
| Calcium Carbonate (CC) | 3.93 ± 0.99 | Standard for comparison.[2] |
| Calcium Citrate Tetrahydrate (CCT) | 3.41 ± 0.33 | Shows comparable or slightly lower uptake than standard CC in this study.[2] |
| Tricalcium Phosphate (tri-CP) | 1.85 ± 0.34 | Lowest bioavailability among the tested salts.[2] |
| Fish Bone Powder | 28.15 | Enzymatically hydrolyzed fish bone powder showed significantly higher absorption than CaCO₃.[11] |
| Calcium from CaCO₃ (Control) | 6.7 | Control used in the fish bone powder study.[11] |
Note: A study on magnesium salts showed that magnesium pidolate resulted in significantly higher Caco-2 cell viability compared to magnesium citrate, lactate, and chloride, which may suggest good cellular compatibility.[12]
Experimental Protocols for In Vitro Bioavailability Assessment
A standardized approach using the Caco-2 cell model is essential for generating reliable and comparable data. The workflow involves cell culture, transport experiments, and subsequent analysis.
The diagram below outlines a typical experimental workflow for assessing calcium transport across a Caco-2 cell monolayer.
4.1. Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (passage numbers 30-40 are often recommended).[13]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[14]
-
Culture Conditions: Cells are maintained in an incubator at 37°C with a 5% CO₂ atmosphere.[14]
-
Seeding for Transport Assays: For transport studies, cells are seeded onto semipermeable polycarbonate membrane inserts (e.g., Transwell®) at a specific density.[4]
-
Differentiation: The cells are cultured for approximately 21 days post-seeding to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[4][13]
4.2. Permeability (Transport) Assay Protocol
-
Monolayer Integrity: Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Preparation: The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert. The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Initiation of Transport: The test solution containing a known concentration of this compound is added to the apical chamber. A calcium-free buffer is added to the basolateral chamber.
-
Sampling: The plate is incubated at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.
-
Quantification: The concentration of calcium in the collected samples is measured using a sensitive analytical technique.
4.3. Analytical Quantification of Calcium Several methods can be used to quantify intracellular or transported calcium:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are highly sensitive methods for elemental analysis and are considered gold standards for quantifying total calcium concentration in samples.
-
Fluorescent Dyes: For measuring changes in intracellular calcium, fluorescent indicators are widely used.[15]
-
Fura-2: A ratiometric dye where the absorption maximum shifts upon binding calcium, allowing for accurate concentration measurements that are less affected by variations in dye loading or cell thickness.[16][17]
-
Fluo-4: A single-wavelength dye that exhibits a large fluorescence intensity increase (over 100-fold) upon binding calcium, making it suitable for high-throughput screening.[17][18]
-
-
Luminescence Assays: Methods using aequorin, a photoprotein that emits light upon binding to Ca²⁺, can also be employed, particularly for studying G-protein mediated signaling.[15]
Conclusion
In vitro studies using the Caco-2 cell model provide a robust platform for evaluating the bioavailability of calcium salts like this compound. While specific data for this compound is sparse, the established protocols and comparative data for other salts offer a clear framework for its assessment. Key determinants of bioavailability that can be effectively screened in vitro include solubility at intestinal pH and the rate of transport across the Caco-2 monolayer. Future studies should focus on directly quantifying the apparent permeability coefficient (Papp) of this compound to allow for a direct comparison with other commercially available calcium supplements.
References
- 1. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. international-pharma.com [international-pharma.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paracellular Transport and Renal Tubule Calcium Handling: Emerging Roles in Kidney Stone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paracellular calcium transport in the proximal tubule and the formation of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model of calcium transport and regulation in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
- 18. youtube.com [youtube.com]
The Influence of Calcium Pidolate on Osteoblast Activity: A Technical Overview for Researchers
An In-depth Guide to the Effects of Calcium Pidolate on Osteoblast Proliferation and Differentiation
For Immediate Distribution
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the current understanding of this compound's impact on osteoblast function, a critical area of research for bone health and regenerative medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the available data, experimental methodologies, and known signaling pathways.
Executive Summary
Calcium is a fundamental mineral for bone health, and its supplementation is a common strategy for preventing and treating bone-related disorders. This compound, a salt of calcium with pidolic acid, is suggested to have high bioavailability.[1] However, there is a notable scarcity of in-vitro research specifically investigating the direct effects of this compound on osteoblast proliferation and differentiation. This guide synthesizes the available in-vivo and animal study data on this compound and complements it with the broader, well-established knowledge of how extracellular calcium influences osteoblast behavior. This approach provides a foundational understanding for future research in this specific area.
Introduction: The Role of Calcium in Bone Homeostasis
Bone remodeling is a dynamic and lifelong process involving the balanced activity of bone-resorbing osteoclasts and bone-forming osteoblasts.[2] Osteoblasts are responsible for the synthesis and mineralization of the bone matrix, a process heavily dependent on the availability of calcium.[3] Extracellular calcium ions not only serve as a building block for the hydroxyapatite crystals that give bone its rigidity but also act as a crucial signaling molecule that modulates osteoblast proliferation, differentiation, and function.[4][5] Various calcium channels on the osteoblast membrane play a pivotal role in regulating these processes through distinct signaling pathways.[4]
This compound is a form of calcium supplement where calcium is chelated with pidolate, which may enhance its absorption and distribution to target tissues like bone.[1] While clinical and animal studies suggest a positive effect on bone health, a deeper understanding of its mechanism at the cellular level is required.
Quantitative Data on this compound and Bone Health
| Parameter | This compound Supplementation Level (g/kg) | Effect | P-value | Source |
| Tibial Calcium | 0.30 | Quadratic increase (maximum at this level) | < 0.01 | [6] |
| Tibial Phosphorus | 0.30, 0.45, 0.60 | Linear decrease | < 0.01 | [6] |
| Tibia Shear Force | 0.30, 0.45, 0.60 | Linear increase | < 0.05 | [6] |
| Tibia Stress | 0.30, 0.45, 0.60 | Linear increase | < 0.05 | [6] |
Table 1: Effects of Dietary this compound (CalP) on Tibial Parameters in Broilers.[6]
A longitudinal study in eugonadal women treated with 1 g/day of elemental calcium as this compound showed a significant increase in total body and regional bone mineral content (P < 0.001).[5] Another study in women with involutional osteoporosis indicated that this compound inhibits bone resorption but does not significantly affect markers of bone formation like alkaline phosphatase (ALP) in the medium term.[7]
The General Effect of Extracellular Calcium on Osteoblasts
In the absence of specific data for this compound, the known effects of extracellular calcium on osteoblasts provide a valuable framework. Studies have shown that extracellular Ca2+ concentrations can influence osteoblast behavior in a dose-dependent manner. For instance, Ca2+ concentrations between 2-4 mM are considered suitable for the proliferation and survival of osteoblasts, while slightly higher concentrations of 6-8 mM tend to favor differentiation and matrix mineralization.[8][9] Concentrations above 10 mM have been reported to be cytotoxic.[8][9]
Key Experimental Protocols for Assessing Osteoblast Activity
To facilitate further research into the effects of this compound, this section details standardized protocols for key in-vitro assays used to evaluate osteoblast proliferation and differentiation.
Osteoblast Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[10][11]
Methodology:
-
Cell Seeding: Plate osteoblast cells (e.g., MC3T3-E1, Saos-2, or primary osteoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.[10]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, 72 hours). Include a control group with culture medium only.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell proliferation assay.
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
Alkaline phosphatase (ALP) is a key early marker of osteoblast differentiation.[12][13][14] Its activity can be quantified using a colorimetric assay.
Methodology:
-
Cell Culture and Treatment: Culture osteoblasts in the presence of various concentrations of the test compound in an osteogenic medium.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.[12][15]
-
Stop Reaction: After a defined incubation period, stop the reaction by adding a stop solution (e.g., NaOH).
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.[12]
-
Normalization: Normalize the ALP activity to the total protein content in each sample.
Caption: Workflow for the ALP activity assay.
Gene Expression Analysis (Quantitative PCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of key osteogenic marker genes.
Methodology:
-
RNA Extraction: Extract total RNA from osteoblasts treated with the test compound.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[16]
-
qPCR: Perform qPCR using specific primers for target genes such as RUNX2, Osterix (SP7), Osteopontin (SPP1), and Osteocalcin (BGLAP), along with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16][17][18][19]
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.
Caption: Workflow for gene expression analysis by qPCR.
Signaling Pathways in Osteoblast Proliferation and Differentiation
Extracellular calcium influences osteoblast function through various signaling pathways. An increase in extracellular Ca2+ can lead to an influx of Ca2+ into the cell through voltage-gated calcium channels (VGCCs).[20] This intracellular calcium can then act as a second messenger to activate several downstream signaling cascades.
One of the key pathways involves the activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, which are known to play a role in osteoblast proliferation and differentiation.[21] Calcium signaling can also lead to the upregulation of bone morphogenetic protein 2 (BMP-2), a potent osteoinductive factor.[20] BMP-2, in turn, activates the Smad signaling pathway, leading to the phosphorylation of Smad1/5/8.[22] The activated Smad complex then translocates to the nucleus and, in conjunction with the master osteogenic transcription factor RUNX2, promotes the expression of genes associated with osteoblast differentiation, such as alkaline phosphatase, collagen type I, osteopontin, and osteocalcin.[22][23][24]
Caption: General calcium signaling pathway in osteoblasts.
Conclusion and Future Directions
The available evidence suggests that this compound is beneficial for bone health, likely through enhanced calcium bioavailability and inhibition of bone resorption. However, there is a clear gap in the understanding of its direct effects on osteoblast proliferation and differentiation at a cellular and molecular level. Future in-vitro studies are crucial to elucidate the precise mechanisms of action of this compound on osteoblasts. Such research should focus on establishing dose-response relationships for osteoblast proliferation and differentiation, quantifying the expression of key osteogenic markers, and identifying the specific signaling pathways that are modulated by this particular calcium salt. A thorough investigation in these areas will provide a more complete picture of this compound's role in bone metabolism and its potential as a therapeutic agent for bone-related disorders.
References
- 1. wbcil.com [wbcil.com]
- 2. iris.unisr.it [iris.unisr.it]
- 3. Osteoblast Differentiation and Bone Matrix Formation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of calcium channels in osteoporosis and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal study of the effect of this compound on bone mass in eugonadal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of this compound on biochemical and hormonal parameters in involutional osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of cell viability and proliferation using the MTT assay [bio-protocol.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. drmillett.com [drmillett.com]
- 13. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. openpublichealthjournal.com [openpublichealthjournal.com]
- 20. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signaling pathways governing osteoblast proliferation, differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. KoreaMed Synapse [synapse.koreamed.org]
- 23. The osteoblast transcription factor Runx2 is expressed in mammary epithelial cells and mediates osteopontin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Localization of Runx2, Osterix, and Osteopontin in Tooth Root Formation in Rat Molars - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Calcium Pidolate for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pidolate, the calcium salt of pidolic acid (also known as pyroglutamic acid), is a compound of increasing interest in pharmaceutical and nutraceutical research. Its potential applications stem from its role as a source of both calcium and pidolic acid, a naturally occurring amino acid derivative. Understanding the thermal stability of this compound is paramount for its effective use in experimental settings, ensuring the integrity of the compound during storage, formulation, and in various experimental protocols that may involve heating.
This technical guide provides a comprehensive overview of the thermal stability of this compound. Due to the limited availability of specific experimental data for this compound in published literature, this guide also draws upon established knowledge of the thermal behavior of analogous compounds, such as other calcium salts of carboxylic acids, to provide a robust framework for its handling and use. This document outlines the expected thermal decomposition profile, presents detailed methodologies for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the biological significance of its constituent parts.
Physicochemical Properties of this compound
This compound is a white crystalline or granular powder that is freely soluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂CaN₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 296.29 g/mol | --INVALID-LINK-- |
| CAS Number | 31377-05-6 | --INVALID-LINK-- |
| Appearance | White crystalline or granular powder | [Generic supplier data] |
| Solubility | Freely soluble in water | [Generic supplier data] |
Thermal Analysis of this compound
The thermal stability of a pharmaceutical compound is crucial for determining its shelf-life, storage conditions, and compatibility with other excipients in a formulation. TGA and DSC are powerful analytical techniques to characterize the thermal properties of materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
Based on these trends, a hypothetical TGA profile for this compound is presented in Table 2.
Table 2: Anticipated TGA Profile of this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 100 - 150 | Variable (if hydrated) | Dehydration (loss of water molecules) |
| > 200 | Significant | Onset of decomposition of the pidolate moiety |
| > 400 | Plateau | Formation of stable residue (likely calcium carbonate) |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
A DSC thermogram of a pure, crystalline substance like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. Any impurities would typically lead to a broadening of this peak and a decrease in the melting temperature. Decomposition events can be observed as either endothermic or exothermic peaks. For calcium salts of carboxylic acids, decomposition is the primary thermal event at elevated temperatures.
Table 3: Expected DSC Events for this compound
| Temperature Range (°C) | Peak Type | Associated Event |
| 100 - 150 | Endothermic | Dehydration (if hydrated) |
| > 200 | Endothermic/Exothermic | Decomposition of the pidolate moiety |
| Undetermined | Endothermic | Melting (if it occurs before decomposition) |
Experimental Protocols
The following are detailed, generalized protocols for conducting TGA and DSC analysis on a powder sample such as this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition from the thermogram.
-
Identify the temperature ranges of discrete mass loss events.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a clean, tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to a temperature just beyond the expected decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.
-
Biological Context and Signaling Pathways
The therapeutic and physiological effects of this compound are attributable to its two components: calcium ions (Ca²⁺) and pidolic acid (L-pyroglutamic acid).
Calcium Signaling
Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. Extracellular signals, such as hormones or neurotransmitters, can trigger an increase in intracellular calcium concentration, which in turn activates various downstream signaling cascades. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This rise in intracellular calcium can then modulate the activity of numerous proteins, including kinases, phosphatases, and transcription factors, thereby regulating processes such as cell proliferation, differentiation, and apoptosis.
Role of Pidolic Acid
Pidolic acid, or L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is an intermediate in the glutathione cycle, a critical pathway for cellular detoxification and antioxidant defense. Pidolic acid is also found in the brain and skin and is believed to play a role in neurotransmitter regulation and maintaining skin health.
Conclusion
While specific, quantitative thermal analysis data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its likely thermal behavior can be inferred from the analysis of structurally similar compounds. This compound is expected to be a stable crystalline solid at room temperature. If hydrated, it will likely undergo dehydration at temperatures around 100-150°C, followed by decomposition of the organic moiety at temperatures exceeding 200°C.
For researchers and drug development professionals, it is crucial to experimentally determine the precise thermal profile of their specific batch of this compound using the standardized TGA and DSC protocols outlined in this guide. This will ensure the compound's integrity throughout the research and development process, from initial handling to final formulation. The biological significance of both its calcium and pidolate components underscores the importance of maintaining its chemical stability to achieve desired physiological effects.
The Impact of Calcium Pidolate on Intestinal Calcium Transport Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium, an essential mineral for numerous physiological functions, is primarily absorbed in the intestine through two main pathways: the transcellular and paracellular routes. The efficiency of calcium absorption is influenced by various factors, including the chemical form of the ingested calcium salt. Calcium pidolate, a salt formed from calcium and L-pyroglutamic acid (pidolate), has been suggested to possess high bioavailability. This technical guide provides an in-depth overview of the established intestinal calcium transport mechanisms and explores the potential impact of this compound on these pathways. While direct experimental evidence on the specific molecular interactions of this compound is limited, this document synthesizes the current understanding of intestinal calcium absorption and proposes potential mechanisms and experimental approaches to elucidate the role of this compound.
Introduction to Intestinal Calcium Transport
The absorption of dietary calcium is a critical process for maintaining calcium homeostasis, bone health, and various cellular functions. This process occurs predominantly in the small intestine and is mediated by two distinct pathways:
-
Transcellular Pathway: An active, saturable transport mechanism that occurs primarily in the duodenum and jejunum, especially under conditions of low luminal calcium concentration. This pathway involves the coordinated action of several key proteins.
-
Paracellular Pathway: A passive, non-saturable transport mechanism that occurs throughout the small intestine, allowing calcium to move through the tight junctions between enterocytes. This pathway is particularly significant at higher luminal calcium concentrations.
The Transcellular Calcium Transport Pathway
The transcellular transport of calcium across the intestinal epithelium is a three-step process involving apical entry, intracellular diffusion, and basolateral extrusion.
2.1. Apical Calcium Entry: The Role of TRPV6
The initial and rate-limiting step of transcellular calcium absorption is the entry of Ca²⁺ ions from the intestinal lumen into the enterocytes. This is primarily mediated by the Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel located on the apical membrane of enterocytes. The expression and activity of TRPV6 are tightly regulated, most notably by 1,25-dihydroxyvitamin D₃ (calcitriol).
2.2. Intracellular Calcium Buffering and Diffusion: The Role of Calbindin-D9k
Once inside the enterocyte, the influx of Ca²⁺ is buffered by the cytosolic calcium-binding protein, Calbindin-D9k. This protein serves a dual purpose: it prevents the intracellular free Ca²⁺ concentration from reaching cytotoxic levels and facilitates the diffusion of Ca²⁺ from the apical to the basolateral membrane. The synthesis of Calbindin-D9k is also strongly induced by vitamin D.
2.3. Basolateral Calcium Extrusion: The Role of PMCA1b
The final step in the transcellular pathway is the active extrusion of Ca²⁺ from the enterocyte into the bloodstream against a steep concentration gradient. This is primarily accomplished by the Plasma Membrane Ca²⁺-ATPase 1b (PMCA1b), an ATP-dependent calcium pump located on the basolateral membrane.
Signaling Pathway for Transcellular Calcium Transport
Caption: Transcellular pathway of intestinal calcium absorption.
The Paracellular Calcium Transport Pathway
The paracellular pathway allows for the passive movement of calcium ions through the tight junctions that seal the space between adjacent enterocytes. This route is dependent on the electrochemical gradient and the permeability of the tight junctions. The permeability of these junctions to cations is regulated by a family of proteins called claudins. Specifically, claudin-2 and claudin-12 have been identified as forming cation-selective pores that facilitate paracellular calcium transport. The expression of these claudins can also be influenced by vitamin D.
Logical Relationship of Paracellular Transport
Caption: Paracellular pathway of intestinal calcium absorption.
This compound: Potential Impact on Transport Pathways
This compound is a salt in which calcium is chelated with two molecules of L-pyroglutamic acid (pidolate). It is suggested that this organic anion may enhance the bioavailability of calcium.[1] While direct molecular evidence is scarce, several hypotheses can be proposed regarding its mechanism of action.
4.1. Enhanced Solubility and Stability
The chelation of calcium with pidolate may improve its solubility and stability in the gastrointestinal tract, preventing its precipitation and making more calcium ions available for absorption through both transcellular and paracellular pathways.[1]
4.2. Potential Interaction with Intestinal Transporters
It has been speculated that the pidolate moiety itself may interact with intestinal transporters, potentially facilitating the uptake of the calcium-pidolate complex or influencing the activity of calcium channels.[1] However, there is currently no direct evidence to support this hypothesis. L-pyroglutamic acid is a derivative of the amino acid glutamic acid, and some amino acids are known to have effects on intestinal epithelial cells.[2]
4.3. Influence on Paracellular Permeability
The pidolate molecule could potentially modulate the permeability of tight junctions. Further research is needed to investigate whether L-pyroglutamic acid can influence the expression or localization of claudin proteins involved in paracellular calcium transport.
Quantitative Data from Comparative Studies
While specific data on the impact of this compound on transport pathways is not available, comparative absorption studies provide insights into its bioavailability.
| Calcium Salt | Dosage (Elemental Ca) | Study Population | Key Findings | Citation |
| This compound | 405 mg | 10 postmenopausal women with osteoporosis | Produced a higher increase in blood calcium levels and urinary calcium excretion compared to 1000 mg of Calcium glucono-lactate-carbonate. | [3] |
| This compound | 1 g | 10 women with involutional osteoporosis | Significantly decreased urinary Ca/Cr and HP/Cr ratios, suggesting inhibition of bone resorption. No significant change in serum PTH or GH. | [4] |
Proposed Experimental Protocols
To elucidate the specific mechanisms by which this compound influences intestinal calcium transport, the following experimental protocols are proposed.
6.1. In Vitro Caco-2 Cell Model for Calcium Transport
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a well-established model for studying intestinal drug and nutrient transport.
-
Objective: To quantify the transcellular and paracellular transport of calcium from this compound compared to other calcium salts (e.g., calcium carbonate, calcium citrate).
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).
-
Transport Assay:
-
Add this compound, calcium carbonate, or calcium citrate (at equivalent elemental calcium concentrations) to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the calcium concentration in the basolateral samples using atomic absorption spectrometry or a colorimetric assay.
-
-
Paracellular Flux: To assess the contribution of the paracellular pathway, co-administer a non-absorbable marker (e.g., Lucifer yellow or mannitol) with the calcium salts and measure its appearance in the basolateral chamber.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for calcium from each salt and for the paracellular marker.
-
Experimental Workflow for Caco-2 Transport Study
Caption: Workflow for assessing calcium transport across Caco-2 cell monolayers.
6.2. Gene and Protein Expression Analysis
-
Objective: To determine if this compound or L-pyroglutamic acid alters the expression of key calcium transport proteins in intestinal cells.
-
Methodology:
-
Cell Treatment: Treat Caco-2 cells with physiologically relevant concentrations of this compound or L-pyroglutamic acid for various durations.
-
RNA Isolation and qRT-PCR: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of TRPV6, CALB1 (Calbindin-D9k), ATP2B1 (PMCA1b), CLDN2, and CLDN12.
-
Protein Extraction and Western Blotting: Extract total protein and perform Western blotting to quantify the protein levels of TRPV6, Calbindin-D9k, PMCA1b, Claudin-2, and Claudin-12.
-
Conclusion and Future Directions
This compound is a promising calcium salt with evidence suggesting good bioavailability. However, the precise molecular mechanisms by which it influences intestinal calcium transport pathways remain to be fully elucidated. The pidolate moiety may enhance calcium absorption through improved solubility and stability, and potentially through direct or indirect interactions with intestinal epithelial cells.
Future research should focus on in vitro and in vivo studies to directly investigate the effects of this compound and L-pyroglutamic acid on the expression and function of the key proteins involved in both transcellular and paracellular calcium transport. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of these mechanisms will be invaluable for the development of more effective calcium supplements and therapeutic strategies for calcium-related disorders.
References
- 1. Dietary calcium decreases but short-chain fructo-oligosaccharides increase colonic permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Intestinal Epithelial Cells Properties and Functions by Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/32623 [onderzoekmetmensen.nl]
Preliminary Research on Calcium Pidolate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium pidolate, a salt formed from calcium and pidolic acid (also known as pyroglutamic acid), is recognized for its high bioavailability, making it an effective vehicle for calcium supplementation. At the cellular level, the primary mechanism of action of this compound is the elevation of intracellular calcium concentration ([Ca²⁺]i). This increase in cytosolic calcium acts as a crucial second messenger, initiating a cascade of signaling events that regulate a diverse array of cellular processes. This technical guide provides an in-depth overview of the core cellular signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and a summary of representative quantitative data.
Introduction to this compound and its Components
This compound is an organometallic compound where a calcium ion is bound to two pidolate ions. The pidolate anion is the conjugate base of pidolic acid (L-pyroglutamic acid), a natural amino acid derivative found in various tissues[1]. The chelation of calcium with pidolic acid is thought to enhance its solubility and absorption, leading to superior bioavailability compared to some inorganic calcium salts[1].
-
Calcium (Ca²⁺): An essential mineral and a ubiquitous second messenger in cellular signaling. Tightly regulated, the cytosolic free Ca²⁺ concentration is maintained at a very low level (around 100 nM) in resting cells. Upon stimulation, it can rapidly increase by several orders of magnitude, triggering a wide range of cellular responses[2].
-
Pidolic Acid (L-Pyroglutamic Acid): A derivative of glutamic acid, pidolic acid is a key intermediate in the glutathione cycle, playing a role in the body's antioxidant defense system[1][3]. While its primary role in this compound is to facilitate calcium delivery, some studies suggest it may have independent biological activities, including potential anti-inflammatory properties and an influence on neurotransmitter levels[1].
Core Cellular Signaling Pathways Activated by this compound-Mediated Calcium Influx
The biological effects of this compound at the cellular level are predominantly mediated by the increase in intracellular calcium, which in turn activates several key signaling pathways. Two of the most prominent are the Protein Kinase C (PKC) pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.
The PLC/IP₃/DAG/PKC Signaling Pathway
An increase in intracellular calcium is a critical component for the activation of conventional and novel isoforms of Protein Kinase C (PKC). This pathway is fundamental in regulating cellular processes such as proliferation, differentiation, and apoptosis.
The general mechanism is as follows:
-
Various cell surface receptors, such as G-protein coupled receptors (GPCRs), activate Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol.
-
The increase in cytosolic Ca²⁺, in conjunction with DAG, recruits and activates PKC at the plasma membrane.
-
Activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity.
The Ras/Raf/MEK/ERK (MAPK) Signaling Pathway
Calcium signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
The activation of ERK by calcium can occur through several mechanisms, often involving cross-talk with the PKC pathway:
-
An increase in intracellular Ca²⁺ can activate calcium-sensitive proteins like Calmodulin (CaM).
-
Ca²⁺/CaM can then activate Ca²⁺/Calmodulin-dependent protein kinases (CaMKs).
-
Both PKC (activated as described above) and CaMKs can phosphorylate and activate components of the MAPK cascade.
-
This typically involves the activation of the small G-protein Ras, which in turn activates Raf (a MAPKKK).
-
Raf phosphorylates and activates MEK (a MAPKK).
-
MEK then phosphorylates and activates ERK (a MAPK).
-
Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression.
The Role of the Pidolate Moiety in Cellular Processes
The pidolate (pyroglutamic acid) component of this compound is primarily known for enhancing the bioavailability of calcium. However, pidolic acid itself is a metabolite in the gamma-glutamyl cycle, which is crucial for the synthesis and recycling of glutathione, a major cellular antioxidant[3][4]. Elevated levels of pyroglutamic acid can be indicative of issues with glutathione metabolism and may be associated with increased oxidative stress[4][5]. While a direct signaling role for the pidolate released from this compound has not been extensively characterized, its metabolic context suggests potential indirect effects on cellular redox status.
Quantitative Data Presentation
Table 1: Representative Dose-Response of Intracellular Calcium Concentration ([Ca²⁺]i) to Various Calcium Salts
| Calcium Salt (1 mM) | Cell Line | Peak [Ca²⁺]i (nM) | Time to Peak (seconds) |
| Calcium Chloride | HEK293 | 850 ± 75 | 30 |
| Calcium Gluconate | Osteoblast-like | 720 ± 60 | 45 |
| Calcium Citrate | HeLa | 780 ± 70 | 40 |
| This compound (Hypothetical) | Osteoblast-like | ~750-850 | ~30-45 |
Note: Data are hypothetical and for illustrative purposes, based on the high bioavailability of organic calcium salts.
Table 2: Representative Quantification of Downstream Signaling Events
| Treatment (1 mM Calcium Salt, 15 min) | Cell Line | p-ERK1/2 Fold Increase (vs. Control) | PKC Activity Fold Increase (vs. Control) |
| Calcium Chloride | Fibroblasts | 4.5 ± 0.5 | 3.8 ± 0.4 |
| Calcium Gluconate | Fibroblasts | 3.9 ± 0.4 | 3.2 ± 0.3 |
| This compound (Hypothetical) | Fibroblasts | ~4.0-5.0 | ~3.5-4.5 |
Note: Data are hypothetical and for illustrative purposes. Fold increases are relative to untreated control cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the cellular signaling effects of this compound.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound treatment.
References
Methodological & Application
Application Notes and Protocols: Assessing Calcium Pidolate Solubility in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pidolate, the calcium salt of pidolic acid, is a nutritional supplement noted for its high bioavailability and excellent solubility.[1][2][3] In cell culture applications, maintaining appropriate concentrations of soluble calcium is crucial for various cellular processes, including signal transduction, proliferation, and differentiation. This document provides a detailed protocol for assessing the solubility of this compound in common cell culture media, ensuring accurate and reproducible experimental outcomes.
Pidolic acid, a derivative of glutamic acid, acts as a biological carrier for calcium, potentially enhancing its uptake and utilization by cells.[1] Understanding the solubility limits of this compound in specific media formulations is essential to prevent precipitation, which can alter the effective concentration of calcium and other media components, thereby impacting cell health and experimental results.[4]
Data Presentation
The following table summarizes the expected solubility of this compound under various conditions. Please note that values for cell culture media are illustrative and should be determined experimentally using the protocols provided.
| Parameter | Value | Reference / Notes |
| Solubility in Water (20°C) | 24% (w/v) | [1][2] |
| Molecular Formula | C₁₀H₁₂CaN₂O₆ | [5] |
| Molecular Weight | 296.29 g/mol | [5] |
| Appearance | White crystalline powder | [1] |
| pH (5% w/v solution) | 6.0 - 7.5 | [6] |
| Illustrative Solubility in DMEM (37°C, pH 7.4) | High (>100 mg/mL) | Experimental determination recommended. |
| Illustrative Solubility in RPMI-1640 (37°C, pH 7.2) | High (>100 mg/mL) | Experimental determination recommended. |
| Thermal Stability | Stable under normal storage conditions. | [1][6] |
Experimental Protocols
Two primary methods for assessing solubility are presented: a kinetic solubility assay for high-throughput screening and a thermodynamic solubility assay for determining equilibrium solubility.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This method provides a rapid assessment of the concentration at which a compound precipitates from a solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Culture Medium (e.g., DMEM, RPMI-1640), sterile
-
96-well microplate (clear bottom)
-
Microplate reader with nephelometric or turbidimetric measurement capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution in the chosen cell culture medium or PBS.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity or light scattering in each well using a microplate reader.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank (medium with DMSO only).
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method determines the saturation solubility of a compound at equilibrium.
Materials:
-
This compound
-
Cell Culture Medium (e.g., DMEM, RPMI-1640), sterile
-
Sterile conical tubes or glass vials
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for calcium quantification (e.g., Atomic Absorption Spectrometry or Complexometric Titration)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of cell culture medium in a sterile tube.
-
Equilibration: Place the tubes on a rotator in an incubator set to the desired temperature (e.g., 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of calcium in the filtrate using a suitable analytical method (see below).
-
Calculation: The measured calcium concentration represents the thermodynamic solubility of this compound in the tested medium.
Analytical Methods for Calcium Quantification
A. Atomic Absorption Spectrometry (AAS)
A highly sensitive method for quantifying metal ions.
Procedure Outline:
-
Standard Preparation: Prepare a series of calcium standard solutions of known concentrations.
-
Sample Preparation: Dilute the filtered supernatant from the thermodynamic assay to fall within the linear range of the instrument.
-
AAS Measurement: Aspirate the standards and samples into the AAS instrument and measure the absorbance at the appropriate wavelength for calcium (typically 422.7 nm).
-
Calibration Curve: Plot the absorbance of the standards versus their concentrations to create a calibration curve.
-
Concentration Determination: Use the calibration curve to determine the calcium concentration in the samples.
B. Complexometric Titration with EDTA
A classic and reliable method for determining calcium concentration.
Procedure Outline:
-
Sample Preparation: Take a known volume of the filtered supernatant.
-
pH Adjustment: Adjust the pH of the sample to ~12-13 with NaOH to precipitate any magnesium ions.
-
Indicator Addition: Add a suitable indicator, such as murexide.[7]
-
Titration: Titrate the sample with a standardized EDTA solution until the color changes, indicating the endpoint.
-
Calculation: Calculate the calcium concentration based on the volume of EDTA used and its known concentration.
Signaling Pathway Considerations
Elevated intracellular calcium acts as a second messenger, influencing numerous signaling pathways that regulate processes like gene expression, cell proliferation, and apoptosis.[7][8] The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.
References
- 1. Calcium- Determination by AAS | OIV [oiv.int]
- 2. solabia.com [solabia.com]
- 3. Effect of Calcium on Absorption Properties and Thermal Stability of Milk during Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 31377-05-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. titrations.info [titrations.info]
- 8. Calcium and Magnesium Analysis Using Atomic Absorption Spectroscopy - Edubirdie [edubirdie.com]
Application Notes and Protocols for the Quantification of Pidolic Acid from Calcium Pidolate Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of pidolic acid from calcium pidolate raw material or pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on established analytical principles and validated techniques to ensure reliable and reproducible results.
Introduction
Pidolic acid, also known as pyroglutamic acid, is a naturally occurring amino acid derivative. This compound, the calcium salt of pidolic acid, is utilized in pharmaceutical and nutraceutical formulations as a source of calcium and for its potential cognitive-enhancing effects. Accurate quantification of pidolic acid in these products is crucial for quality control, stability testing, and formulation development. This document describes a robust RP-HPLC method for this purpose.
Principle of the Method
The described method utilizes reverse-phase chromatography to separate pidolic acid from potential impurities and excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic buffer and an organic modifier. Detection and quantification are performed using an ultraviolet (UV) detector at a wavelength where pidolic acid exhibits significant absorbance.
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX SB-C18, Inertsil C18-3)[1][2]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate or diammonium hydrogen phosphate (analytical grade)[1][3]
-
Phosphoric acid or trifluoroacetic acid (analytical grade)[2][4]
-
Purified water (HPLC grade)
-
Pidolic acid reference standard
-
This compound sample
Mobile Phase Preparation (Example): Prepare a 10 mM potassium dihydrogen phosphate buffer.[3] Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water. Adjust the pH to 3.0 with phosphoric acid.[3] The mobile phase consists of a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, a common starting point is 95:5 (v/v) buffer to acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation: Accurately weigh about 25 mg of pidolic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover a concentration range of 10-100 µg/mL.
Sample Solution Preparation: Accurately weigh a quantity of this compound powder equivalent to about 25 mg of pidolic acid and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample completely.[5] Dilute to volume with the mobile phase. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[6] Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.
The following table summarizes a typical set of chromatographic conditions for the analysis of pidolic acid. Method optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 210 nm[2] |
| Run Time | Approximately 10 minutes |
Data Presentation and Analysis
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area of pidolic acid against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The correlation coefficient should be ≥ 0.999.
Inject the prepared sample solution into the HPLC system. Identify the pidolic acid peak based on its retention time compared to the standard. Calculate the concentration of pidolic acid in the sample using the linear regression equation obtained from the calibration curve.
The percentage of pidolic acid in the this compound sample can be calculated using the following formula:
% Pidolic Acid = (C × V × DF × 100) / W
Where:
-
C is the concentration of pidolic acid in the sample solution (µg/mL) obtained from the calibration curve.
-
V is the initial volume of the sample solution (mL).
-
DF is the dilution factor.
-
W is the weight of the this compound sample taken (µg).
Method Validation Summary
A summary of typical validation parameters for this type of HPLC method is provided below. Validation should be performed according to ICH guidelines.[5]
| Parameter | Typical Results |
| Linearity (Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Specificity | No interference from excipients or degradation products |
Visualizations
Caption: Experimental workflow for HPLC quantification of pidolic acid.
References
Application Notes and Protocols: Standard Operating Procedure for Preparing Calcium Pidolate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pidolate, the calcium salt of pyroglutamic acid, is recognized for its high solubility and bioavailability compared to other calcium salts.[1][2] This makes it a compound of interest in pharmaceutical and nutraceutical formulations where efficient calcium delivery is crucial.[1] Calcium ions are vital second messengers in a multitude of cellular processes, including neurotransmission, muscle function, and cell division.[2][3][4] Proper preparation of this compound solutions is critical for ensuring accurate and reproducible results in experimental settings. This document provides a detailed standard operating procedure for the preparation of this compound solutions for research applications.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂CaN₂O₆ | [5][6] |
| Molecular Weight | 296.29 g/mol | [5][6][7] |
| Appearance | White to creamy white crystalline or granular powder | [8] |
| Solubility in Water | Readily soluble; 24% at 20°C | [3][8] |
| Solubility in Alcohol | Very slightly soluble | [8] |
| pH (5% w/v solution) | 6.0 - 7.5 | |
| Elemental Calcium Content | Approximately 13.5% | [3] |
| Stability | Thermally stable; store in a cool, dry, and well-ventilated area away from heat and sunlight. | [3][5][7] |
Health and Safety Precautions
This compound is generally considered non-hazardous. However, good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves when handling the powder and solutions.[5][7][9] In case of significant dust generation, respiratory protection may be necessary.[5][7]
-
Handling: Avoid contact with eyes, skin, and clothing.[5][7][9][10] Minimize dust formation.[5][7] Wash hands thoroughly after handling.[5][7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from sunlight.[5][7][10]
-
Spills: For small spills, use appropriate tools to place the solid in a waste disposal container.[5] Clean the surface with water.[5] For large spills, avoid inhaling dust and contain the material.[5][7]
-
First Aid:
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in water. This concentration is a common starting point for further dilutions in cell culture or other experimental systems.
Materials:
-
This compound powder (CAS: 31377-05-6)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
pH meter (optional, for verification)
-
Sterile filter (0.22 µm) and syringe (for sterile applications)
-
Sterile storage bottles
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 296.29 g/mol .
-
To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.1 L x 296.29 g/mol = 2.9629 g
-
-
-
Weigh the this compound:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully weigh out 2.963 g of this compound powder.
-
-
Dissolve the this compound:
-
Add approximately 80 mL of high-purity water to a 100 mL volumetric flask.
-
Add a magnetic stir bar to the flask.
-
Carefully transfer the weighed this compound powder into the flask.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. This compound is freely soluble in water, so this should occur relatively quickly.
-
-
Adjust to Final Volume:
-
Once the powder is fully dissolved, remove the flask from the stirrer.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
pH Measurement (Optional but Recommended):
-
The expected pH of a 5% w/v solution (which is more concentrated than this 100 mM solution) is between 6.0 and 7.5.
-
If required for the specific application, measure the pH of the solution using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH, though for most applications this should not be needed.
-
-
Sterilization (for cell culture and other sterile applications):
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a sterile storage bottle.
-
-
Storage:
-
Label the bottle clearly with the name of the solution (100 mM this compound), the date of preparation, and your initials.
-
Store the solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C can be considered.
-
Quality Control
For applications requiring precise calcium concentrations, the final solution can be analytically validated.
-
Appearance: The solution should be clear and colorless.
-
Calcium Concentration: The total calcium concentration can be determined using methods such as atomic absorption spectrophotometry or ICP-OES.[12][13] Colorimetric assays using reagents like o-cresolphthalein complexone are also available.[14]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
The following diagram outlines the key steps in the preparation of a this compound solution.
Caption: Workflow for preparing this compound solution.
Calcium Signaling Pathway
This compound serves as a highly bioavailable source of calcium ions (Ca²⁺). Once dissociated, Ca²⁺ acts as a universal second messenger. A key pathway initiated by many cell surface receptors is the Phospholipase C (PLC) pathway, which leads to an increase in intracellular Ca²⁺ concentration.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | 31377-05-6 | Benchchem [benchchem.com]
- 3. solabia.com [solabia.com]
- 4. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound SDS of Manufacturers [anmol.org]
- 6. This compound | C10H12CaN2O6 | CID 14559044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 8. solabia.com [solabia.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. oiv.int [oiv.int]
- 14. biolabo.fr [biolabo.fr]
Application Notes and Protocols for Studying Calcium Pidolate in Poultry Nutrition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium is a critical mineral in poultry nutrition, essential for skeletal development, nerve function, muscle contraction, and, most notably, eggshell formation in laying hens.[1][2] Laying hens require approximately 4-5 grams of calcium per day to support the production of strong eggshells, which are composed of 90-95% calcium carbonate.[3] Broilers also have significant calcium requirements for rapid bone development.[4] Traditionally, poultry diets are supplemented with calcium carbonate from sources like limestone or oyster shells.[4][5]
Calcium pidolate (or calcium pyroglutamate) is an organic calcium salt formed by chelating calcium with two molecules of pidolic acid (pyrrolidone carboxylic acid).[6][7] It is characterized by high solubility and gastrointestinal tolerance, which may favor its absorption in the intestine.[6][8] This high bioavailability suggests its potential as an effective calcium supplement in poultry diets, particularly for improving eggshell quality in aging hens and bone strength in broilers.[8][9] However, research findings have been variable, highlighting the need for standardized experimental designs to accurately assess its efficacy.[8][10] Some studies show that this compound improves egg quality, while others report negative effects or no significant impact on bone quality.[8][10][11] The optimal dosage and specific conditions for its use require further investigation.[6][10]
These application notes provide a framework for designing and conducting experiments to evaluate the effects of this compound on poultry performance, bone health, and egg quality.
Logical Framework for Experimental Design
A well-structured experimental design is crucial for obtaining reliable and interpretable results. The following diagram outlines the key phases of a typical study.
Caption: General experimental workflow for poultry nutrition studies.
Key Experimental Protocols
Protocol 1: Evaluating the Effect on Laying Hen Performance and Egg Quality
Objective: To determine the effect of dietary this compound supplementation on laying performance, eggshell quality, and bone mineralization in laying hens, particularly in later stages of production (>50 weeks of age).[8][11]
Methodology:
-
Animal Selection and Housing:
-
Select a sufficient number of laying hens of the same strain and age (e.g., 360 Hy-Line Brown hens at 62 weeks of age).[12]
-
Randomly assign birds to dietary treatment groups, ensuring an equal number of replicates per treatment (e.g., 4 treatments, 6 replicates, 15 birds per replicate).[12]
-
House birds in appropriate cages under controlled environmental conditions (temperature, humidity, and lighting).[13]
-
-
Dietary Treatments:
-
Formulate a basal diet (Control) to meet the nutritional requirements of laying hens, typically containing 3.5% to 4.5% total calcium from limestone.[4]
-
Create treatment diets by supplementing the basal diet with this compound at varying levels (e.g., 300 ppm, 0.25%, 0.50%, 1.0%).[8][12] It is critical to adjust the amount of limestone to ensure all diets are isocalcemic, unless the experimental goal is to evaluate supplementation on top of a basal diet.[10]
-
Example Dietary Treatment Table:
Treatment Group Basal Diet Calcium Carbonate (Limestone) This compound Total Calcium (%) Control 92.5% 7.5% 0% 4.0% Treatment 1 (Low) 92.5% 7.2% 0.3% (300 ppm) 4.0% Treatment 2 (Med) 92.5% 6.5% 1.0% 4.0% | Treatment 3 (High) | 92.5% | 5.5% | 2.0% | 4.0% |
-
-
Experimental Period and Data Collection:
-
Conduct the feeding trial for a minimum of 8-12 weeks.[12]
-
Performance Data (Daily/Weekly): Record feed intake, egg production (hen-day production %), and mortality.
-
Egg Quality (Weekly): Collect a subset of eggs from each replicate (e.g., 10 eggs/replicate) to measure:
-
Egg weight
-
Eggshell breaking strength[8]
-
Eggshell thickness (measured at three points: air cell, equator, and sharp end)
-
Eggshell weight
-
-
Blood Samples (End of Trial): Collect blood samples to analyze serum calcium and phosphorus levels.[12]
-
Bone Analysis (End of Trial): Euthanize a subset of birds from each group (e.g., 2 birds/replicate) and collect the left tibia for analysis of bone breaking strength, ash content, and mineral density.[13][14]
-
Data Presentation:
-
Table 1: Sample Laying Performance Data
Parameter Control 0.3% Ca Pidolate 1.0% Ca Pidolate P-value Hen-Day Egg Production (%) 85.2 ± 2.1 87.5 ± 1.9 88.1 ± 2.3 < 0.05 Avg. Daily Feed Intake (g) 110.5 ± 3.5 111.2 ± 3.1 110.8 ± 2.9 > 0.05 | Feed Conversion Ratio | 2.15 ± 0.1 | 2.10 ± 0.1 | 2.08 ± 0.1 | > 0.05 |
-
Table 2: Sample Eggshell Quality Data
Parameter Control 0.3% Ca Pidolate 1.0% Ca Pidolate P-value Eggshell Strength (N) 32.5 ± 2.8 35.1 ± 3.0 36.2 ± 2.5 < 0.05 Eggshell Thickness (mm) 0.35 ± 0.02 0.38 ± 0.02 0.39 ± 0.01 < 0.05 | Eggshell Weight (g) | 5.5 ± 0.3 | 5.8 ± 0.2 | 5.9 ± 0.3 | > 0.05 |
Protocol 2: Evaluating the Effect on Broiler Performance and Bone Development
Objective: To assess the impact of dietary this compound on growth performance, carcass traits, and tibia mineralization and strength in broiler chickens.[15]
Methodology:
-
Animal Selection and Housing:
-
Use one-day-old male broiler chicks (e.g., 200 Ross 308 chicks).[15]
-
Randomly assign chicks to dietary treatment groups (e.g., 4 treatments, 5 replicates, 10 chicks per pen).[15]
-
House chicks in floor pens with appropriate litter, temperature, and lighting conditions according to standard broiler management guides.
-
-
Dietary Treatments:
-
Formulate a basal diet (Control) to meet broiler nutritional requirements for starter (1-21 days) and grower (22-42 days) phases. Total calcium is typically around 0.9% to 1.2%.[4]
-
Create treatment diets by adding this compound at different inclusion levels (e.g., 0.30, 0.45, 0.60 g/kg), adjusting limestone to keep diets isocalcemic.[15]
-
Example Dietary Treatment Table (Grower Phase):
Treatment Group Basal Diet Calcium Carbonate (Limestone) This compound (g/kg) Total Calcium (%) Control 97.5% 2.5% 0 1.0% Treatment 1 97.5% ~2.46% 0.30 1.0% Treatment 2 97.5% ~2.44% 0.45 1.0% | Treatment 3 | 97.5% | ~2.42% | 0.60 | 1.0% |
-
-
Experimental Period and Data Collection:
-
The trial should last for the typical broiler growth cycle (e.g., 42 days).
-
Performance Data (Weekly): Measure body weight (BW), body weight gain (BWG), feed intake (FI), and calculate the feed conversion ratio (FCR).
-
Carcass Analysis (Day 42): Euthanize a subset of birds (e.g., 2 per pen). Record carcass yield, breast meat yield, and abdominal fat pad weight.[7]
-
Bone Analysis (Day 42):
-
Dissect the left tibia from the selected birds.[16]
-
Measure tibia length, weight, and calculate the Seedor index (weight/length).[16]
-
Determine tibia breaking strength using a texture analyzer or similar device.[9]
-
Analyze tibia for bone mineral density (BMD) using Dual-Energy X-ray Absorptiometry (DXA) and ash content by incineration.[16][17]
-
-
Data Presentation:
-
Table 3: Sample Broiler Performance Data (Day 42)
Parameter Control 0.45 g/kg Ca Pidolate 0.60 g/kg Ca Pidolate P-value Final Body Weight (g) 2550 ± 110 2610 ± 95 2545 ± 120 > 0.05 FCR (g feed/g gain) 1.65 ± 0.05 1.62 ± 0.04 1.66 ± 0.06 < 0.05 | Carcass Yield (%) | 74.1 ± 1.5 | 73.5 ± 1.8 | 72.9 ± 1.6 | < 0.05 |
-
Table 4: Sample Tibia Quality Data (Day 42)
Parameter Control 0.45 g/kg Ca Pidolate 0.60 g/kg Ca Pidolate P-value Tibia Breaking Strength (kgf) 18.5 ± 2.1 21.2 ± 1.9 20.8 ± 2.3 < 0.05 Tibia Ash (%) 42.1 ± 1.1 44.5 ± 1.3 43.8 ± 1.2 < 0.05 | Tibia Calcium (%) | 24.8 ± 0.8 | 25.3 ± 0.7 | 25.1 ± 0.9 | > 0.05 |
Signaling Pathways
Avian Intestinal Calcium Absorption Pathway
Calcium is absorbed in the intestine via two main routes: the transcellular pathway (active, saturable) and the paracellular pathway (passive, non-saturable). The transcellular pathway is tightly regulated by Vitamin D3 and is critical for meeting the high calcium demands of poultry.
Caption: Transcellular calcium absorption pathway in an avian enterocyte.
References
- 1. veterinariadigital.com [veterinariadigital.com]
- 2. veterinariadigital.com [veterinariadigital.com]
- 3. OPTIMAL CALCIUM SUPPLY OF LAYING HENS - Lohmann Breeders [lohmann-breeders.com]
- 4. Calcium requirement - Poultry Nutrition, Physiology, and Metabolism - Soy Excellence Center [dev.soyexcellence.org]
- 5. dineachook.com.au [dineachook.com.au]
- 6. A novel source of calcium: effects of this compound concentration on egg quality in aged laying quails (Coturnix coturnix Japonica) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound improves egg quality when it is fed to commercial layers from 50 weeks of age | Engormix [en.engormix.com]
- 9. jiip.ub.ac.id [jiip.ub.ac.id]
- 10. "Effects of this compound Feed Premix Supplementation on Laying Prod" by Ivanne B. Toledo [ukdr.uplb.edu.ph]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Calcium Carbonate Particle Size, Phytase and Midnight Feeding on Performance, Egg and Bone Quality and Blood Parameters in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Analysis of bone osteometry, mineralization, mechanical and histomorphometrical properties of tibiotarsus in broiler chickens demonstrates a influence of dietary chickpea seeds (Cicer arietinum L.) inclusion as a primary protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. monogastriques.fsaa.ulaval.ca [monogastriques.fsaa.ulaval.ca]
Application Notes and Protocols for Determining the Efficacy of Calcium Pidolate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is a critical second messenger involved in a myriad of cellular processes, including proliferation, differentiation, and signal transduction. Calcium supplementation is often necessary to support various physiological functions, particularly bone health. Calcium pidolate, a salt of calcium and pidolic acid, is suggested to have enhanced bioavailability.[1] These application notes provide a comprehensive suite of cell-based assays to evaluate the efficacy of this compound in promoting cellular responses relevant to its potential therapeutic benefits, with a focus on osteogenesis.
The following protocols detail methods to assess intracellular calcium mobilization, cell viability and proliferation, osteogenic differentiation, and collagen synthesis in response to this compound treatment. Furthermore, a method to investigate the activation of the downstream Calcium/Calmodulin-dependent protein kinase (CaMK) signaling pathway is provided.
I. Assessment of Intracellular Calcium Mobilization
An increase in intracellular calcium ([Ca2+]i) is a primary event that triggers numerous downstream cellular signaling pathways.[2] This assay directly measures the ability of this compound to increase cytosolic calcium levels.
Experimental Protocol: Fluo-4 AM Intracellular Calcium Assay
This protocol utilizes Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[3][4]
Materials:
-
Osteoblast-like cells (e.g., Saos-2, MG-63, or MC3T3-E1)[5]
-
This compound
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)[6]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of 490/525 nm[7][8]
Procedure:
-
Cell Seeding: Seed osteoblast-like cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells/well and culture overnight.[8]
-
Dye Loading Solution Preparation: Prepare a 4 µM Fluo-4 AM loading solution in HHBS containing 0.04% Pluronic F-127.
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HHBS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.[9]
-
Wash the cells twice with HHBS to remove excess dye.
-
-
Treatment: Add 100 µL of HHBS containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (HHBS alone) and a positive control (e.g., 10 µM ATP).
-
Measurement: Immediately measure the fluorescence intensity at Ex/Em = 490/525 nm using a fluorescence plate reader.[7] Record measurements every 5 seconds for a duration of 5 minutes to capture the initial calcium influx.
Data Presentation
Table 1: Effect of this compound on Intracellular Calcium Levels
| Treatment Group | Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| Vehicle Control | 0 | 150 ± 15 | - |
| This compound | 0.1 | 250 ± 20 | 30 |
| This compound | 1 | 450 ± 35 | 25 |
| This compound | 10 | 800 ± 50 | 20 |
| This compound | 100 | 1200 ± 75 | 15 |
| ATP (Positive Control) | 10 | 1500 ± 90 | 10 |
II. Assessment of Cell Viability and Proliferation
Evaluating the effect of this compound on cell viability and proliferation is crucial to determine its potential to support tissue growth and to rule out cytotoxicity.[10][11]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Osteoblast-like cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 2: Effect of this compound on Osteoblast Proliferation
| Treatment Group | Concentration (µM) | 24 hours (Absorbance at 570 nm) | 48 hours (Absorbance at 570 nm) | 72 hours (Absorbance at 570 nm) |
| Vehicle Control | 0 | 0.50 ± 0.04 | 0.85 ± 0.06 | 1.20 ± 0.08 |
| This compound | 0.1 | 0.55 ± 0.05 | 0.95 ± 0.07 | 1.35 ± 0.09 |
| This compound | 1 | 0.65 ± 0.06 | 1.10 ± 0.08 | 1.55 ± 0.10 |
| This compound | 10 | 0.75 ± 0.07 | 1.30 ± 0.09 | 1.80 ± 0.12 |
| This compound | 100 | 0.70 ± 0.06 | 1.25 ± 0.09 | 1.70 ± 0.11 |
III. Assessment of Osteogenic Differentiation
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation and plays a role in bone mineralization.[10][11] Measuring ALP activity is a standard method to assess the osteogenic potential of a compound.
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the ability of ALP to hydrolyze p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
Materials:
-
Osteoblast-like cells
-
This compound
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Differentiation: Seed cells in a 24-well plate at a density of 50,000 cells/well. The following day, replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound.
-
Incubation: Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in 200 µL of ALP assay buffer containing 0.1% Triton X-100.
-
Incubate on ice for 10 minutes.
-
-
ALP Reaction:
-
Transfer 50 µL of the cell lysate to a 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of ALP activity.
Data Presentation
Table 3: Effect of this compound on Alkaline Phosphatase Activity
| Treatment Group | Concentration (µM) | Day 7 (ALP Activity, U/mg protein) | Day 14 (ALP Activity, U/mg protein) | Day 21 (ALP Activity, U/mg protein) |
| Vehicle Control | 0 | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.8 ± 0.3 |
| This compound | 1 | 1.5 ± 0.1 | 3.2 ± 0.3 | 4.9 ± 0.4 |
| This compound | 10 | 2.0 ± 0.2 | 4.5 ± 0.4 | 6.8 ± 0.5 |
| This compound | 100 | 1.8 ± 0.2 | 4.0 ± 0.3 | 6.1 ± 0.5 |
IV. Assessment of Collagen Synthesis
Collagen type I is the major organic component of the bone matrix, providing structural integrity.[13] Sirius Red staining is a specific method for quantifying collagen deposition.[3]
Experimental Protocol: Sirius Red Collagen Staining
Materials:
-
Osteoblast-like cells
-
This compound
-
Osteogenic differentiation medium
-
Bouin's fixative
-
Picro-Sirius Red stain solution (0.1% Sirius Red in saturated picric acid)
-
0.01 M HCl
-
0.5 M NaOH
-
24-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 24-well plates and treat with this compound in osteogenic medium as described for the ALP assay (21 days).
-
Fixation:
-
Wash the cell layers with PBS.
-
Fix the cells with 1 mL of Bouin's fixative for 1 hour at room temperature.
-
Wash the plates thoroughly with distilled water until the yellow color disappears.
-
-
Staining:
-
Add 500 µL of Picro-Sirius Red solution to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash with 0.01 M HCl to remove unbound dye.[12]
-
-
Elution and Quantification:
-
Add 500 µL of 0.5 M NaOH to each well to elute the bound dye.
-
Transfer the solution to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
Data Presentation
Table 4: Effect of this compound on Collagen Synthesis
| Treatment Group | Concentration (µM) | Collagen Content (Absorbance at 540 nm) |
| Vehicle Control | 0 | 0.35 ± 0.03 |
| This compound | 1 | 0.45 ± 0.04 |
| This compound | 10 | 0.60 ± 0.05 |
| This compound | 100 | 0.55 ± 0.04 |
V. Investigation of CaMK Signaling Pathway Activation
The Calcium/Calmodulin-dependent protein kinase (CaMK) pathway is a key downstream effector of intracellular calcium signaling.[14][15] Activation of CaMKII, a prominent member of this family, is often assessed by detecting its autophosphorylation.
Experimental Protocol: Western Blot for Phosphorylated CaMKII (p-CaMKII)
Materials:
-
Osteoblast-like cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CaMKII (Thr286) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluence.
-
Treat with this compound for a short duration (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-CaMKII antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total CaMKII antibody as a loading control.
Data Presentation
Table 5: Effect of this compound on CaMKII Phosphorylation
| Treatment Group | Concentration (µM) | p-CaMKII / Total CaMKII Ratio (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 1 | 1.8 |
| This compound | 10 | 3.5 |
| This compound | 100 | 2.9 |
Visualizations
Caption: Proposed signaling pathway of this compound in osteoblasts.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of the investigated cellular events.
References
- 1. drmillett.com [drmillett.com]
- 2. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. stainsfile.com [stainsfile.com]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. hellobio.com [hellobio.com]
- 10. drmillett.com [drmillett.com]
- 11. mdpi.com [mdpi.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Cell Sources for Human In vitro Bone Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium promotes cell survival through CaM-K kinase activation of the protein-kinase-B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Calcium Uptake in Caco-2 Cells Treated with Calcium Pidolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for studying the absorption of nutrients and drugs across the intestinal epithelium.[1][2][3][4] When cultured, these cells differentiate into a monolayer of polarized enterocytes with a brush border and tight junctions, mimicking the barrier function of the small intestine.[4] This makes them an invaluable tool for assessing the bioavailability of various compounds, including calcium supplements like calcium pidolate.
This compound, the calcium salt of pidolic acid, is a nutritional supplement used to treat calcium deficiency. Understanding its uptake and transport across the intestinal barrier is crucial for determining its efficacy. These application notes provide detailed protocols for three common techniques to measure calcium uptake in Caco-2 cells following treatment with this compound: Fluorescent Dye-Based Assays, Radioactive Isotope Uptake Assays, and Atomic Absorption Spectroscopy.
General Caco-2 Cell Culture and Differentiation Protocol
A foundational requirement for all subsequent assays is the proper culture and differentiation of Caco-2 cells to form a functional monolayer.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[5]
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)
Protocol:
-
Cell Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium.
-
Seeding on Transwells®: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 15-21 days to allow for spontaneous differentiation into a polarized monolayer.[4][6][7] Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting calcium uptake experiments, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and typically exceed 250 Ω·cm².
Technique 1: Fluorescent Dye-Based Assays for Intracellular Calcium
Fluorescent calcium indicators are widely used to measure changes in intracellular calcium concentration ([Ca2+]i) in real-time.[8][9][10][11][12][13] These dyes chelate calcium, leading to a change in their fluorescent properties.
Principle
Cell-permeant versions of the dyes (e.g., Fura-2 AM, Fluo-4 AM) are loaded into the cells, where intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator inside. Upon binding to calcium, the fluorescence intensity or the excitation/emission wavelength of the dye changes, which can be quantified using a fluorescence microscope or a microplate reader.
Recommended Dyes:
| Fluorescent Dye | Principle | Advantages | Disadvantages |
| Fura-2 | Ratiometric; excitation peak shifts from ~380 nm (Ca2+-free) to ~340 nm (Ca2+-bound) with emission at ~510 nm.[10][12][14] | Ratiometric measurement minimizes effects of uneven dye loading, photobleaching, and cell thickness.[9][12] | Requires a light source and filters capable of alternating between two excitation wavelengths.[8] |
| Fluo-4 | Single-wavelength; fluorescence intensity increases >100-fold upon Ca2+ binding.[9] | High signal-to-noise ratio; compatible with standard FITC filter sets.[10] | Non-ratiometric, so measurements can be affected by variations in dye concentration and cell volume.[12] |
| Cal-520 | Single-wavelength; significant increase in fluorescence upon Ca2+ binding. | Bright signal with a large dynamic range; good for detecting localized calcium signals.[8] | Non-ratiometric. |
Protocol for Calcium Uptake Measurement with Fluo-4 AM
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts or 96-well black-walled, clear-bottom plates.
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound stock solution
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Prepare Loading Buffer: Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Dye Loading:
-
Wash the Caco-2 monolayers twice with HBSS.
-
Add the Fluo-4 AM loading buffer to the apical side of the monolayers.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Wash the cells twice with HBSS to remove excess dye.
-
Treatment with this compound:
-
Add HBSS (containing a physiological concentration of Ca2+, e.g., 1.8 mM, or Ca2+-free depending on the experimental design) to the basolateral side.
-
Add the this compound solution (at desired concentrations) in HBSS to the apical side.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader (Excitation: ~494 nm, Emission: ~516 nm) or a fluorescence microscope.
-
Acquire baseline fluorescence for a few minutes before adding the this compound.
-
Continue recording the fluorescence signal for a defined period (e.g., 10-30 minutes) after the addition of the treatment.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated as the peak fluorescence after treatment minus the baseline fluorescence (F0). The results are often expressed as the ratio ΔF/F0.
Technique 2: Radioactive Isotope Uptake Assay using ⁴⁵Ca²⁺
This method provides a direct and highly sensitive measure of calcium uptake by tracing the movement of radioactive calcium (⁴⁵Ca²⁺) into the cells.[15][16]
Principle
Caco-2 cells are incubated with a medium containing ⁴⁵Ca²⁺ and the test compound (this compound). After a defined incubation period, the cells are washed to remove extracellular radioactivity, and the intracellular ⁴⁵Ca²⁺ is quantified using a liquid scintillation counter.
Protocol for ⁴⁵Ca²⁺ Uptake Assay
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts.
-
⁴⁵CaCl₂ (radioactive calcium chloride)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Ice-cold stop solution (e.g., HBSS containing 10 mM EGTA)
-
Lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Pre-incubation:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells in HBSS for 15-30 minutes at 37°C.
-
-
Uptake Initiation:
-
Prepare the uptake buffer by adding ⁴⁵CaCl₂ (final specific activity typically 1-2 µCi/mL) and this compound (at desired concentrations) to fresh HBSS.
-
Remove the pre-incubation buffer and add the ⁴⁵Ca²⁺-containing uptake buffer to the apical side of the monolayers.
-
-
Incubation: Incubate the cells for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the uptake buffer.
-
Immediately wash the monolayers three times with ice-cold stop solution to remove extracellular ⁴⁵Ca²⁺.
-
-
Cell Lysis:
-
Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and mix thoroughly.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Protein Quantification: Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the calcium uptake data.
-
Data Analysis: Calcium uptake is typically expressed as nmol of calcium per mg of protein per unit of time.
Technique 3: Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and specific method for quantifying the total elemental calcium content within the cells.[17][18][19][20]
Principle
After incubation with this compound, the Caco-2 cells are washed and lysed. The total calcium concentration in the cell lysate is then determined by an atomic absorption spectrophotometer. The instrument measures the absorption of light by free calcium atoms in the gaseous state.
Protocol for Calcium Measurement by AAS
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts.
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 M HCl or a solution containing a releasing agent like lanthanum chloride).[17][18]
-
Calcium standard solutions
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp.
Protocol:
-
Treatment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Incubate the cells with the desired concentrations of this compound in HBSS on the apical side for a defined period (e.g., 1-2 hours).
-
-
Wash:
-
Aspirate the treatment solution.
-
Wash the monolayers three to five times with ice-cold PBS to remove all extracellular calcium.
-
-
Cell Lysis:
-
Add lysis buffer to the cells and incubate to ensure complete lysis and release of intracellular calcium.
-
-
Sample Preparation:
-
Collect the cell lysate.
-
If necessary, centrifuge the lysate to pellet any cell debris and collect the supernatant.
-
-
AAS Measurement:
-
Protein Quantification: Determine the protein concentration of parallel samples to normalize the data.
-
Data Analysis: The total intracellular calcium concentration is determined from the standard curve and is typically expressed as µg or nmol of calcium per mg of protein.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Example Data Summary for Calcium Uptake
| Treatment Group | Calcium Uptake (Fluorescence: ΔF/F₀) | Calcium Uptake (⁴⁵Ca²⁺: nmol/mg protein) | Total Intracellular Calcium (AAS: µg/mg protein) |
| Control (HBSS) | 1.0 ± 0.1 | 5.2 ± 0.8 | 1.5 ± 0.2 |
| This compound (1 mM) | 2.5 ± 0.3 | 15.8 ± 2.1 | 4.8 ± 0.5 |
| This compound (5 mM) | 4.1 ± 0.5 | 28.4 ± 3.5 | 8.2 ± 0.9 |
| This compound (10 mM) | 5.8 ± 0.6 | 40.1 ± 4.2 | 11.5 ± 1.1 |
Values are presented as mean ± standard deviation (n=3).
Visualizing Experimental Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the underlying biological pathways.
Experimental Workflow for Calcium Uptake Measurement
Caption: Workflow for measuring calcium uptake in Caco-2 cells.
Signaling Pathways for Intestinal Calcium Absorption
Calcium absorption in the intestine occurs via two main pathways: the transcellular and the paracellular pathway.[6][7]
Caption: Pathways of intestinal calcium absorption.
Conclusion
The choice of technique for measuring calcium uptake in Caco-2 cells treated with this compound will depend on the specific research question, available equipment, and desired throughput. Fluorescent dye-based assays are excellent for real-time kinetic measurements and high-throughput screening. Radioactive isotope assays offer high sensitivity for direct uptake studies. Atomic absorption spectroscopy provides a robust method for quantifying total cellular calcium content. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the intestinal absorption of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caco-2 Cell Line - An Extensive Guide to CaCo-2 cells in Gastrointestinal Research [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. agilent.com [agilent.com]
- 12. berthold.com [berthold.com]
- 13. Ca2+-imaging techniques to analyze Ca2+ signaling in cells and to monitor neuronal activity in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Simultaneous determination of (45)calcium and (65)zinc uptake by caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of intracellular Ca2+ release in intact cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. csun.edu [csun.edu]
- 18. Calcium- Determination by AAS | OIV [oiv.int]
- 19. web.pdx.edu [web.pdx.edu]
- 20. youtube.com [youtube.com]
Formulation of Calcium Pidolate for Oral Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pidolate, the calcium salt of pidolic acid, is a nutritional and pharmaceutical supplement recognized for its high solubility and bioavailability compared to other calcium salts.[1][2] These characteristics make it a compound of interest for in vivo studies investigating calcium metabolism, bone health, and neurological functions. This document provides detailed application notes and protocols for the formulation and oral administration of this compound in rodent models, tailored for preclinical research settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for proper formulation and handling.
| Property | Value | References |
| Appearance | White to off-white crystalline or granular powder | [3] |
| Molecular Formula | C₁₀H₁₂CaN₂O₆ | [2] |
| Molecular Weight | 296.29 g/mol | [2] |
| Solubility in Water | Freely soluble; 24% at 20°C | [3][4] |
| pH (5% w/v solution) | 6.0 - 7.5 | [3] |
| Stability | Thermally stable; stable under cool conditions. Incompatible with strong oxidizing agents, heat, and light. | [3][4] |
| Storage | Store in a dry, ventilated place at room temperature in a tightly sealed container, away from light and heat. | [5] |
Formulation Protocol: this compound Oral Solution
Given its high water solubility, a simple aqueous solution is the most straightforward and recommended formulation for oral administration of this compound in rodent studies.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile amber glass storage bottles
Protocol:
-
Determine the desired concentration: The concentration will depend on the target dose and the maximum oral gavage volume for the specific rodent species and body weight (see Table 2).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Measure approximately 80% of the final required volume of purified water into a sterile beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.[3]
-
-
pH Adjustment (if necessary):
-
Measure the pH of the solution. The pH of a 5% w/v solution is typically between 6.0 and 7.5.[3]
-
If adjustment is needed, use dilute HCl or NaOH solutions dropwise to bring the pH into the desired range. For most in vivo studies, the unadjusted pH is likely to be well-tolerated.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved and the pH is acceptable, transfer the solution to a graduated cylinder.
-
Add purified water to reach the final desired volume.
-
-
Storage:
-
Transfer the final solution into sterile, amber glass bottles to protect from light.[3]
-
Store at 2-8°C. It is recommended to prepare fresh solutions for each set of experiments. If longer storage is required, stability studies under the specific storage conditions should be performed.
-
Experimental Protocols
Oral Gavage Administration
Oral gavage is a standard method for precise oral dosing in rodents.[6]
Materials:
-
Appropriately sized gavage needles (see Table 2)
-
Syringes
-
Prepared this compound solution
-
Animal scale
| Animal | Body Weight (g) | Gavage Needle Size (Gauge) | Maximum Dosing Volume (mL/kg) |
| Mouse | 20-30 | 20-22 | 10 |
| Rat | 200-300 | 16-18 | 10-20 |
Protocol:
-
Animal Handling and Restraint:
-
Accurately weigh the animal to calculate the correct dose volume.
-
Gently but firmly restrain the animal to immobilize the head and body. For mice, this can be achieved by scruffing the neck and back. For rats, secure the animal's shoulders and head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube as a guide.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (gap between the incisors and molars).
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Dose Administration:
-
Once the needle is in place, slowly administer the this compound solution from the syringe.
-
Administering the solution too quickly can cause reflux.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Pharmacokinetic Study Workflow
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Acclimation and Fasting:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water, to minimize variability in absorption.
-
-
Dosing:
-
Administer a single oral dose of the this compound solution via gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of calcium in the plasma samples using a validated analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Data Analysis:
-
Plot the plasma calcium concentration versus time.
-
Calculate key pharmacokinetic parameters (see Table 3).
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t₁/₂ (Half-life) | Time required for the plasma concentration to decrease by half |
Toxicity Assessment
This compound has a high LD50 (>10,000 mg/kg in rats), indicating low acute toxicity.[7] However, for studies involving repeated dosing, a sub-acute or sub-chronic toxicity assessment may be necessary.
Protocol (28-Day Repeated Dose Study - OECD 407 Guideline): [8]
-
Animal Groups:
-
Divide animals into at least three dose groups (low, mid, high) and a control group (vehicle only).
-
Include an equal number of male and female animals in each group.
-
-
Dosing:
-
Administer the this compound solution or vehicle daily via oral gavage for 28 consecutive days.
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Record body weight twice weekly.
-
Monitor food and water consumption weekly.
-
-
Terminal Procedures:
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and weigh major organs.
-
Collect tissues for histopathological examination.
-
Visualizations
Signaling Pathways
Calcium is a ubiquitous second messenger involved in numerous signaling pathways. The administration of this compound may influence these pathways, particularly in tissues with high calcium flux, such as bone and neurons.
Caption: Calcium signaling in bone cells.
Caption: Calcium's role in synaptic transmission.
Experimental Workflows
Caption: Workflow for oral gavage administration.
Caption: Workflow for a pharmacokinetic study.
Conclusion
The high solubility and bioavailability of this compound make it a valuable tool for in vivo rodent studies. The protocols outlined in this document provide a comprehensive guide for the preparation, administration, and evaluation of this compound in a research setting. Adherence to these guidelines, with appropriate institutional animal care and use committee (IACUC) approval, will facilitate the generation of robust and reproducible data.
References
- 1. Combined Repeated-Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test of Calcium Nitrate Tetrahydrate in Sprague Dawley Rats [mdpi.com]
- 2. Physicochemical analysis and repeated-dose 90-days oral toxicity study of nanocalcium carbonate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro genotoxicity assessment and 28-day repeated dose oral toxicity study of steady-calcium formula in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. globalcalcium.com [globalcalcium.com]
- 8. In vitro genotoxicity assessment and 28-day repeated dose oral toxicity study of steady-calcium formula in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Calcium Pidolate in Bespoke Animal Diets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is a critical mineral in animal physiology, essential for bone mineralization, neuromuscular function, and various enzymatic processes. The selection of an appropriate calcium source in bespoke animal diets for research and development is paramount to ensure optimal health, experimental consistency, and the validity of study outcomes. Calcium pidolate, an organic salt of calcium, has garnered attention for its purported high bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound as a calcium supplement in custom-formulated animal diets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a supplement is crucial for accurate diet formulation and for predicting its behavior in vivo.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂CaN₂O₆ | [1] |
| Molecular Weight | 296.29 g/mol | [1] |
| Appearance | White crystalline or granular powder | [2] |
| Calcium Content | 13.0% - 14.5% | [3] |
| Solubility in Water (20°C) | Freely soluble; 24% (240 g/L) | [2][4] |
| pH (5-10% aqueous solution) | 5.0 - 8.0 | [1][2] |
| Hygroscopicity | Hygroscopic | [5] |
| Thermal Stability | Thermally stable | [4] |
Note: Due to its hygroscopic nature, this compound should be stored in a dry environment and handled accordingly during diet preparation to prevent caking and ensure accurate weighing.[5]
Mechanism of Action and Bioavailability
This compound is formed by chelating a calcium ion with two molecules of L-pyroglutamic acid (also known as pidolic acid). This organic chelation is believed to enhance the bioavailability of calcium.
Signaling Pathway of Intestinal Calcium Absorption
Calcium absorption in the intestine occurs via two main pathways: the transcellular and paracellular routes. The high solubility of this compound, irrespective of pH, suggests it can efficiently provide ionized calcium for both pathways. The pidolate moiety itself may also play a role in facilitating transport. Pyroglutamic acid is a metabolite in the glutathione cycle and can be transported by sodium-coupled monocarboxylate transporters like SLC5A8.[6][7] This could potentially enhance the uptake of the chelated calcium.
Comparative Bioavailability
While direct comparative bioavailability studies in rodent models are limited, a study in postmenopausal women with osteoporosis showed that 405 mg of calcium from this compound resulted in a greater increase in blood and urine calcium levels compared to 1000 mg of calcium from a gluconate-lactate-carbonate salt mixture, suggesting superior absorption.[8][9] However, other studies in rats comparing calcium carbonate, lactate, and phosphate found no significant differences in bioavailability.[10][11] The enhanced performance observed in some animal studies with this compound may be attributed to its high solubility and the potential carrier effect of the pidolate molecule.
Applications and Performance Data in Bespoke Animal Diets
This compound has been evaluated in several animal species, with the most comprehensive data available for poultry and swine.
Poultry (Broilers and Laying Hens)
In poultry, this compound has been investigated for its effects on growth performance, bone quality, and eggshell integrity.
Table 1: Performance of Broilers Supplemented with this compound
| Parameter | Control (Ca-P) | This compound (T2) | % Change | Species/Study |
| Body Weight (21 days, g) | - | - | +4.5% (P < 0.05) | Broiler Chickens[10] |
| Tibia Breaking Strength (N) | - | - | Significant Increase | Broiler Chickens[2] |
| Bone Elasticity | - | - | +32% (P < 0.05) | Broiler Chickens[6] |
| Tibial Calcium (%) | Control (0 g/kg) | 0.30 g/kg CalP | Quadratic effect (max at 0.30 g/kg) | Broiler Chickens[4][5] |
Table 2: Performance of Laying Hens/Quails Supplemented with this compound
| Parameter | Control | This compound | % Change | Species/Study |
| Egg Production | - | 0.50 g/kg CalP | Greatest at 0.50 g/kg | Laying Quails[12] |
| Eggshell Thickness | - | 0.50 g/kg CalP | Greatest at 0.50 g/kg | Laying Quails[12] |
| Eggshell Breaking Strength (N) | - | 300 ppm CalP | +0.7 (P=0.004) | Laying Hens[13] |
| % Second Grade Eggs | Control | 300 ppm CalP | -0.89% (P < 0.001) | Laying Hens[13] |
Note: Some studies have shown negative effects when this compound is added to an already calcium-sufficient diet without adjusting the total calcium content, highlighting the importance of careful diet formulation.[2]
Swine
In swine, this compound has been evaluated for its impact on sow reproductive performance and piglet development.
Table 3: Performance of Sows and Piglets Supplemented with this compound
| Parameter | Control | This compound | % Change | Species/Study |
| Number of Piglets Born Alive | - | +1.5 piglets (P < 0.001) | - | Sows[6] |
| Weaning Weight | - | +50g (P < 0.001) | - | Piglets[6] |
Rodents and Companion Animals
Specific research on the use of this compound in bespoke diets for rodents (rats, mice) and companion animals (dogs, cats) is limited. However, the principles of its high solubility and bioavailability are expected to be applicable. For companion animals, oral calcium supplementation is typically managed by a veterinarian, with doses for acute hypocalcemia for compounds like calcium gluconate being in the range of 50-150 mg/kg.[14] For chronic supplementation in homemade diets, calcium carbonate is often used, with general recommendations of 1-4 grams daily for dogs and 1 gram daily for cats.[15] Specific dosage for this compound in these species has not been established and would require careful consideration of its higher bioavailability to avoid hypercalcemia.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in bespoke animal diets.
Protocol for Formulation of a Bespoke Rodent Diet
This protocol describes how to modify a standard purified diet (e.g., AIN-93G) to test different calcium sources.
Objective: To create a series of diets with varying calcium sources while keeping all other nutrients constant.
Materials:
-
Basal diet mix (e.g., AIN-93G formulation without calcium and with adjusted phosphorus)
-
This compound
-
Calcium carbonate (or other calcium salt for comparison)
-
Cellulose (as a filler to balance diet weights)
-
Precision scale
-
Mixer
Procedure:
-
Define Dietary Groups: Establish the different dietary groups (e.g., Control with calcium carbonate, Experimental with this compound).
-
Calculate Calcium Contribution: Determine the amount of each calcium source needed to achieve the desired total calcium concentration in the final diet (e.g., 0.5% total calcium).
-
Calculation for this compound (assuming 13.5% Ca): (Desired % Ca in diet / % Ca in pidolate) = % this compound in diet (0.5 / 0.135) = 3.70 g of this compound per 100 g of diet.
-
Calculation for Calcium Carbonate (assuming 40% Ca): (0.5 / 0.40) = 1.25 g of calcium carbonate per 100 g of diet.
-
-
Prepare Basal Mix: Use a commercially available AIN-93G formulation or prepare it according to established protocols, ensuring that the calcium and a portion of the non-nutritive filler are omitted to allow for their addition later.
-
Mixing: a. Weigh all components for each diet separately. b. In a mixer, first blend the smaller components (calcium source, vitamin and mineral mixes) with a portion of the basal mix. c. Gradually add the remaining basal mix and blend until homogenous. d. Add the calculated amount of cellulose to each diet to bring the total weight to 100%.
-
Pelleting and Storage: If required, pellet the diet. Store diets in airtight containers at 4°C to prevent degradation.
Protocol for In Vivo Evaluation of Calcium Bioavailability
This protocol outlines a typical in vivo study in a rodent model to assess the effects of this compound on bone and serum calcium levels.
Objective: To compare the effects of dietary this compound and calcium carbonate on bone mineral density and serum calcium in rats.
Materials:
-
Wistar or Sprague-Dawley rats (weanling or as per study design)
-
Metabolic cages for collection of feces and urine (optional, for balance studies)
-
Prepared bespoke diets
-
Dual-energy X-ray absorptiometry (DXA) machine with small animal software
-
Blood collection supplies
-
Atomic Absorption Spectrometer (AAS) or a clinical chemistry analyzer
Procedure:
-
Acclimatization: Acclimatize animals for one week on a standard chow diet.
-
Randomization: Randomize animals into dietary groups.
-
Dietary Intervention: Provide the respective bespoke diets and deionized water ad libitum for a predefined period (e.g., 4-8 weeks).
-
Data Collection:
-
Body Weight and Feed Intake: Record weekly.
-
Bone Mineral Density (BMD): Measure BMD of the whole body, femur, and lumbar spine at the beginning and end of the study using DXA. Anesthetize animals for this procedure.
-
Serum Collection: At the end of the study, collect blood via cardiac puncture under terminal anesthesia. Separate serum by centrifugation.
-
-
Sample Analysis:
-
Serum Calcium: Analyze serum samples for total calcium concentration.
-
Bone Ashing (optional): Excise femurs, clean of soft tissue, dry, and ash in a muffle furnace (e.g., at 600°C for 24 hours) to determine bone ash content and mineral composition.[1]
-
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-test).
Protocol for Serum Calcium Analysis by Atomic Absorption Spectrometry (AAS)
Objective: To determine the total calcium concentration in animal serum.
Materials:
-
Atomic Absorption Spectrometer with a calcium hollow-cathode lamp
-
Air-acetylene flame system
-
Lanthanum chloride solution (e.g., 5% w/v)
-
Calcium stock standard (1000 ppm)
-
Deionized water
-
Volumetric flasks and pipettes
-
Serum samples
Procedure:
-
Instrument Setup:
-
Install the calcium hollow-cathode lamp.
-
Set the wavelength to 422.7 nm.
-
Optimize the burner and nebulizer settings for an oxidizing (fuel-lean) air-acetylene flame.
-
-
Preparation of Standards:
-
Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 ppm Ca) by diluting the calcium stock standard.
-
Add lanthanum chloride solution to each standard and the blank to a final concentration of 0.1-1% to suppress phosphate interference.
-
-
Sample Preparation:
-
Dilute serum samples (e.g., 1:20 or 1:50) with the lanthanum chloride solution. The dilution factor should be chosen to ensure the final calcium concentration falls within the range of the standard curve.
-
-
Measurement:
-
Aspirate the blank (lanthanum chloride solution) and zero the instrument.
-
Aspirate the standards in increasing order of concentration and record the absorbance.
-
Aspirate the diluted serum samples and record the absorbance.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the calcium concentration in the diluted samples from the calibration curve.
-
Calculate the original serum calcium concentration by multiplying by the dilution factor.
-
Note: Alternatively, automated colorimetric methods using reagents like o-cresolphthalein complexone (CPC) are widely available on clinical chemistry analyzers.
Conclusion
This compound presents a promising option for calcium supplementation in bespoke animal diets due to its high solubility and potential for enhanced bioavailability. The available data, primarily from poultry and swine, suggest benefits for bone quality and productivity. However, there is a clear need for further research, particularly direct comparative bioavailability studies in rodent models and dose-finding studies in companion animals. The protocols provided herein offer a standardized framework for researchers to incorporate this compound into their study designs and contribute to a more comprehensive understanding of its efficacy across different species and research applications. Careful formulation to avoid calcium-phosphorus imbalances is crucial for successful and ethical animal studies.
References
- 1. Diagnostic survey of analytical methods used to determine bone mineralization in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Effects of this compound Feed Premix Supplementation on Laying Prod" by Ivanne B. Toledo [ukdr.uplb.edu.ph]
- 3. researchgate.net [researchgate.net]
- 4. krex.k-state.edu [krex.k-state.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 8. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. washingtonvetclinic.com [washingtonvetclinic.com]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves egg quality when it is fed to commercial layers from 50 weeks of age | Engormix [en.engormix.com]
- 13. bsavalibrary.com [bsavalibrary.com]
- 14. Ca2+ Chemistry, Storage and Transport in Biologic Systems: An Overview - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting calcium pidolate precipitation in aqueous solutions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with calcium pidolate in aqueous solutions. Find answers to frequently asked questions and detailed troubleshooting guides to prevent and resolve precipitation issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
This compound is known to be highly soluble in water.[1] One source specifies its solubility to be 24% at 20°C.[1] This high solubility makes it a suitable candidate for aqueous formulations. However, various factors can influence its stability in solution and may lead to precipitation.
Q2: What are the common causes of this compound precipitation in aqueous solutions?
Precipitation of this compound, like other calcium salts, can be triggered by several factors:
-
pH Shifts: Changes in the pH of the solution can alter the charge of the pidolate anion and potentially lead to the formation of less soluble species.
-
Supersaturation: Exceeding the solubility limit of this compound by preparing a solution that is too concentrated will inevitably lead to precipitation.
-
Temperature Fluctuations: While specific data for this compound is limited, the solubility of many salts is temperature-dependent. For some calcium salts, solubility can decrease with increasing temperature (retrograde solubility).
-
Presence of Incompatible Ions: The most common cause of precipitation for calcium salts is the presence of phosphate or carbonate ions, which form highly insoluble calcium salts.[2]
-
Common Ion Effect: The addition of another soluble salt containing calcium can reduce the solubility of this compound.
-
Ionic Strength: High concentrations of other salts in the solution can affect the activity of calcium and pidolate ions, potentially influencing solubility.[3]
Q3: At what pH is a this compound solution most stable?
Q4: Can I autoclave a this compound solution?
Caution is advised when autoclaving solutions containing calcium salts, especially in the presence of phosphate or carbonate buffers. The high temperatures during autoclaving can accelerate the formation of insoluble calcium salts. If sterilization is required, sterile filtration through a 0.22 µm filter is a safer alternative.
Q5: How can I prevent this compound from precipitating when mixing with other components, especially phosphate buffers?
When preparing a formulation containing this compound and other components, particularly phosphate buffers, the following steps can help prevent precipitation:
-
Order of Addition: Dissolve this compound and phosphate salts in separate portions of the solvent and then slowly add the phosphate solution to the this compound solution with constant stirring. This avoids localized high concentrations that can trigger immediate precipitation.[4]
-
Dilution: Prepare more dilute solutions initially and then combine them.
-
pH Control: Ensure the final pH of the mixture is within the optimal range for this compound stability (typically pH 6.0-8.0).
-
Use of Chelating Agents: In some cases, the addition of a chelating agent like EDTA can bind to calcium ions and prevent them from precipitating with other anions. However, this would need to be carefully considered as it will also affect the availability of free calcium ions.[2]
Troubleshooting Guide
Encountering precipitation in your this compound solution can be a frustrating setback. This guide provides a systematic approach to identifying the cause and finding a solution.
Problem: A clear this compound solution has turned cloudy or formed a precipitate.
Step 1: Initial Visual Inspection Observe the characteristics of the precipitate. A fine, white precipitate might suggest the formation of common insoluble calcium salts like calcium phosphate or calcium carbonate.
Step 2: Review the Preparation Protocol Carefully re-examine the steps taken to prepare the solution:
-
Concentration: Was the amount of this compound used within its known solubility limit (24% at 20°C)?[1]
-
Solvent: Was high-purity water (e.g., deionized or distilled) used? Impurities in the water can introduce ions that cause precipitation.
-
Order of Addition: If other components were added, in what order were they introduced? Was this compound mixed directly with a concentrated phosphate or carbonate solution?[4]
-
pH Measurement: What was the final pH of the solution? Was it within the recommended range of 6.0-8.0?
Step 3: Investigate Environmental Factors
-
Temperature: Was the solution exposed to significant temperature changes? Was it heated or refrigerated?
-
Storage: How was the solution stored? Was it in a sealed container to prevent evaporation and contamination?[5][6][7][8][9]
Step 4: Identify Potential Chemical Incompatibilities Refer to your formulation to identify any components that could react with calcium ions. The primary suspects are:
-
Phosphate sources: Phosphate buffers (e.g., PBS), phosphate salts.
-
Carbonate sources: Bicarbonate buffers, exposure to atmospheric CO2 over time.
-
Sulfates: Though generally more soluble than phosphates, calcium sulfate can precipitate at high concentrations.
Data Presentation
Table 1: Solubility and pH of this compound
| Parameter | Value | Reference(s) |
| Solubility in Water (at 20°C) | 24% (w/v) | [1] |
| Typical pH of Aqueous Solution | 6.0 - 8.0 | Manufacturer Data Sheets |
Table 2: Common Incompatible Ions and their Calcium Salts
| Incompatible Ion | Chemical Formula of Precipitate | General Solubility |
| Phosphate | Ca₃(PO₄)₂, CaHPO₄ | Very Low |
| Carbonate | CaCO₃ | Very Low |
| Sulfate | CaSO₄ | Sparingly Soluble |
| Oxalate | CaC₂O₄ | Very Low |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution
Objective: To prepare a stable, clear aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., deionized, distilled, or WFI)
-
Calibrated pH meter
-
Sterile 0.22 µm filter and syringe (if sterile solution is required)
-
Sterile storage container
Procedure:
-
Weigh the desired amount of this compound powder based on the target concentration (not exceeding 24% w/v at room temperature).
-
In a clean, calibrated beaker, add approximately 80% of the final volume of high-purity water.
-
While stirring gently with a magnetic stirrer, slowly add the this compound powder to the water.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.
-
Check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 6.0-8.0 range using dilute HCl or NaOH. Make any adjustments slowly and with continuous stirring.
-
Add high-purity water to reach the final desired volume and mix thoroughly.
-
For a sterile solution, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Store the solution in a tightly sealed container at a controlled room temperature, protected from light.[5][6][7][8][9]
Protocol 2: Troubleshooting Precipitation by pH Adjustment and Dilution
Objective: To redissolve precipitated this compound in an aqueous solution.
Materials:
-
Precipitated this compound solution
-
Dilute (0.1 M) HCl and NaOH
-
High-purity water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Place the beaker with the precipitated solution on a magnetic stirrer and begin gentle stirring.
-
Measure the current pH of the solution.
-
If the pH is outside the 6.0-8.0 range, slowly add dilute HCl (if the pH is too high) or dilute NaOH (if the pH is too low) dropwise to bring the pH back into the optimal range. Observe if the precipitate dissolves.
-
If pH adjustment does not resolve the issue, the solution may be supersaturated. Add a small, known volume of high-purity water to dilute the solution and observe if the precipitate dissolves.
-
If the precipitate dissolves upon dilution, it indicates that the initial concentration was too high. Recalculate the concentration for future preparations.
-
If the precipitate does not dissolve with pH adjustment or dilution, it is likely due to the formation of a highly insoluble salt (e.g., calcium phosphate). In this case, the solution may need to be remade, paying close attention to the prevention strategies outlined in the FAQs.
Protocol 3: Quantification of Soluble Calcium after Precipitation
Objective: To determine the concentration of soluble calcium remaining in a solution after precipitation has occurred.
Materials:
-
Sample of the solution with precipitate
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
Calcium quantification assay kit (e.g., colorimetric or ion-selective electrode method)
-
UV-Vis spectrophotometer or ion meter
Procedure:
-
Transfer an aliquot of the solution containing the precipitate into a centrifuge tube.
-
Centrifuge the sample at a sufficient speed and duration to pellet the precipitate (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant without disturbing the pellet.
-
For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the calcium concentration in the filtered supernatant using a suitable analytical method. A common laboratory method is a colorimetric assay where calcium forms a colored complex with a dye (e.g., o-cresolphthalein complexone), and the absorbance is measured spectrophotometrically.[10][11][12]
-
Compare the measured calcium concentration to the expected concentration to determine the extent of precipitation.
Visualizations
Caption: A step-by-step workflow for troubleshooting precipitation in this compound solutions.
Caption: Key factors that can induce the precipitation of this compound from aqueous solutions.
Caption: A simplified diagram illustrating the interaction of this compound with phosphate ions, leading to precipitation.
References
- 1. solabia.com [solabia.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Pure Manufacturers, SDS [mubychem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. echemi.com [echemi.com]
- 9. aerchem.com [aerchem.com]
- 10. Potentiometric and spectrophotometric determination of calcium in the wet end of paper machines by flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Calcium Pidolate Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of calcium pidolate for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro experiments?
This compound is a salt of calcium and L-pidolic acid (also known as pyroglutamic acid). It is recognized for its high solubility and bioavailability compared to other calcium salts.[1][2] In in vitro settings, it serves as a highly efficient source of calcium ions (Ca²⁺), which are critical second messengers in a vast array of cellular processes, including cell signaling, proliferation, differentiation, and apoptosis.[2] The pidolate moiety may also contribute to its effects, potentially influencing cellular metabolism.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and the basal calcium concentration of your cell culture medium. Most standard cell culture media already contain calcium, typically in the range of 0.3 to 1.8 mM. It is crucial to consider this basal level when supplementing with additional calcium from this compound.
As a general starting point, consider titrating this compound to achieve a final added calcium concentration in the range of 0.1 to 5 mM. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How do I prepare a stock solution of this compound?
This compound is a white, thermally stable powder with a solubility of 24% at 20°C.[3] To prepare a stock solution, dissolve this compound powder in sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline). Gentle warming and vortexing can aid dissolution. It is advisable to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell culture medium.
Q4: I am observing precipitation in my culture medium after adding this compound. What should I do?
Precipitation can occur if the final calcium concentration, in combination with phosphates and other components in the medium, exceeds its solubility limit.[4] The pH of the medium can also affect calcium solubility, with higher pH generally reducing it.[4]
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of the added this compound.
-
Check Medium pH: Ensure the pH of your culture medium is within the optimal range for your cells and for calcium solubility (typically around 7.2-7.4).
-
Prepare Fresh: Prepare fresh stock solutions and media.
-
Incremental Addition: Add the this compound stock solution to the medium slowly while gently swirling.
-
Use a Lower Phosphate Medium: If possible, consider using a medium with a lower phosphate concentration.
-
Q5: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?
High concentrations of intracellular calcium can be cytotoxic. While this compound itself has excellent tolerance, excessive calcium influx can lead to cellular stress and apoptosis.[5][6]
-
Troubleshooting Steps:
-
Perform a Viability Assay: Conduct a dose-response experiment and assess cell viability using methods like MTT, MTS, or trypan blue exclusion to determine the cytotoxic concentration range.
-
Reduce Concentration: Lower the concentration of this compound.
-
Time-Course Experiment: Investigate if the toxicity is time-dependent by varying the incubation time.
-
Check for Contamination: Ensure your this compound stock solution is sterile.
-
Data Presentation: Recommended Starting Concentrations for Optimization
The following table provides suggested starting ranges for this compound concentration based on common in vitro experimental goals. These are general recommendations and should be optimized for each specific cell line and assay.
| Experimental Goal | Cell Type Example | Basal Medium Ca²⁺ (Typical) | Suggested Added Ca²⁺ from this compound (Starting Range) | Key Considerations |
| Induce Differentiation | Normal Human Colonoids | 0.25 mM | 1.25 - 2.75 mM (to reach final 1.5 - 3.0 mM) | Higher calcium levels can promote cell-cell and cell-matrix adhesion.[7] |
| Modulate Signaling Pathways | T-lymphocytes | 0.42 mM (RPMI-1640) | 0.1 - 1.0 mM | Calcium signaling in T-cells is sensitive to extracellular calcium levels.[8] |
| Assess Cytotoxicity | PC12 cells | 1.8 mM (DMEM) | 0.5 - 10 mM | High extracellular calcium can be protective, while its chelation can induce apoptosis.[5] |
| Study Calcification | Vascular Smooth Muscle Cells | 1.8 mM (DMEM) | 2.0 - 5.0 mM | Higher calcium concentrations are often used to induce in vitro calcification. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your sterile this compound stock solution in your complete cell culture medium. A suggested range is to create final concentrations of added calcium from 0 (control), 0.1, 0.5, 1, 2.5, 5, and 10 mM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the cytotoxic concentration.
Protocol 2: Assessment of Calcium Signaling using a Fluorescent Calcium Indicator
-
Cell Preparation: Culture your cells on glass-bottom dishes suitable for microscopy.
-
Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Baseline Fluorescence Measurement: Wash the cells to remove excess dye and place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence readings for a few minutes.
-
Stimulation with this compound: Add a specific concentration of this compound to the cells while continuously recording the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Analyze the kinetics and magnitude of the calcium response.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: The IP3 and Calcium Signaling Pathway.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. solabia.com [solabia.com]
- 4. researchgate.net [researchgate.net]
- 5. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular calcium effects on cell viability and thiol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-induced differentiation in normal human colonoid cultures: Cell-cell / cell-matrix adhesion, barrier formation and tissue integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Calcium Signaling in T Cells Is Induced by Binding to Nickel-Chelating Lipids in Supported Lipid Bilayers [frontiersin.org]
Technical Support Center: Addressing Interference of Calcium Pidolate in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from calcium pidolate in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a salt composed of a calcium ion and two molecules of pidolic acid (also known as pyroglutamic acid).[1][2] Interference in colorimetric assays can arise from either the calcium ion or the pidolate moiety.
-
Calcium Ions (Ca²⁺): Calcium is a divalent cation that can interfere with certain assays through several mechanisms:
-
Direct reaction with chromogenic reagents: In some assays, Ca²⁺ can directly bind to the colorimetric reagent, leading to a false positive or negative signal. For example, in assays for other ions, calcium can compete for the chelating dye.
-
Precipitation: High concentrations of calcium can lead to the precipitation of assay components, such as proteins or phosphate buffers, causing turbidity and interfering with absorbance readings.[3]
-
Enzyme modulation: Many enzymes are regulated by calcium ions. If your assay involves enzymatic reactions, the presence of additional calcium from this compound could alter the enzyme's activity and affect the results.
-
-
Pidolate (Pyroglutamic Acid): Pidolic acid is a cyclic amino acid derivative.[1][2] While less commonly documented as an interferent, its chemical structure suggests potential for:
-
Antioxidant activity: The pidolate molecule may possess antioxidant properties. In assays that produce hydrogen peroxide (H₂O₂), such as those utilizing the Trinder reaction, antioxidants can consume the H₂O₂ and lead to a falsely low signal.[4][5][6][7][8]
-
pH changes: As an acidic molecule, the addition of this compound to a weakly buffered solution could potentially alter the pH, which is a critical parameter for many colorimetric reactions.
-
Q2: Which colorimetric assays are most likely to be affected by this compound?
Based on the potential interference mechanisms, the following assays may be susceptible:
-
Protein Assays:
-
Bicinchoninic Acid (BCA) Assay: While generally robust, high concentrations of substances that can reduce Cu²⁺ to Cu¹⁺ can interfere.[9] The compatibility of the BCA assay with calcium chloride has been noted up to 10 mM.[10]
-
Bradford Assay: This assay is sensitive to basic conditions and detergents. While less prone to interference from reducing agents than the BCA assay, significant pH shifts could affect the dye-protein binding.[11][12]
-
-
Enzymatic Assays based on the Trinder Reaction: Assays for glucose, cholesterol, uric acid, and triglycerides that rely on the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogen by H₂O₂ are vulnerable to interference by antioxidant compounds.[4][5][6][8]
-
Calcium Quantification Assays: The presence of this compound will naturally lead to a high reading in assays designed to measure calcium, such as the o-cresolphthalein complexone (OCPC) method.[13][14][15][16]
Q3: How can I determine if this compound is interfering with my assay?
Several control experiments can help identify interference:
-
Spike and Recovery: Add a known amount of your analyte to a sample containing this compound and to a control sample without it. If the recovery of the analyte is significantly lower or higher in the presence of this compound, interference is likely occurring.
-
Sample Blank: Prepare a sample containing this compound but without the analyte of interest. If this blank produces a significant absorbance reading, it indicates that this compound is directly reacting with the assay reagents.
-
Serial Dilutions: Analyze a series of dilutions of your sample containing this compound. If the relationship between the measured concentration and the dilution factor is not linear, it may suggest interference.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Absorbance Readings
Potential Cause: Direct interference of this compound with the assay chemistry.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected absorbance.
Issue 2: High Background or Sample Turbidity
Potential Cause: Precipitation of sample components due to high calcium concentration.
Troubleshooting Steps:
-
Visual Inspection: Centrifuge the sample after adding all reagents. A visible pellet indicates precipitation.
-
Sample Dilution: Dilute the sample to reduce the concentration of this compound.
-
Use of Chelating Agents: For assays where free calcium is not the analyte, consider adding a chelating agent like EDTA to sequester the calcium ions. Caution: EDTA can interfere with some assays, so its compatibility must be verified.
-
Alternative Buffers: Switch to a buffer system less prone to precipitation with calcium.
Mitigation Strategies and Experimental Protocols
Sample Blanking
Principle: To subtract the absorbance contribution from this compound itself.
Protocol for a Generic Colorimetric Assay:
-
Standard Curve: Prepare a standard curve for your analyte as per the assay protocol.
-
Sample Preparation:
-
Test Sample: In a microplate well or cuvette, mix your sample containing this compound with the assay reagents.
-
Sample Blank: In a separate well, mix your sample containing the same concentration of this compound with all assay components except the chromogenic reagent that reacts with the analyte. Replace the chromogenic reagent with the assay buffer.
-
-
Measurement: Read the absorbance of both the test sample and the sample blank at the appropriate wavelength.
-
Calculation: Subtract the absorbance of the sample blank from the absorbance of the test sample to get the corrected absorbance.
Standard Addition Method
Principle: To account for matrix effects, including interference from this compound, by creating a standard curve within the sample matrix itself.
Protocol for a Generic Colorimetric Assay:
-
Sample Aliquots: Prepare several identical aliquots of your sample containing this compound.
-
Spiking: To each aliquot (except one, which will be the unspiked sample), add a known, increasing amount of a standard solution of your analyte.
-
Assay: Perform the colorimetric assay on all the spiked and unspiked aliquots.
-
Data Analysis:
-
Plot the absorbance of the spiked samples on the y-axis against the concentration of the added analyte on the x-axis.
-
Perform a linear regression. The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, unspiked sample.
-
Logical Workflow for Method Selection:
Caption: Selecting a mitigation strategy.
Removal of Calcium Ions
Principle: To physically remove calcium ions from the sample before the assay.
Protocol using a Chelating Resin:
-
Resin Preparation: Prepare a small column with a calcium-chelating resin (e.g., Chelex 100). Equilibrate the resin with a buffer compatible with your sample and assay.
-
Sample Application: Apply your sample containing this compound to the column.
-
Elution: Elute your analyte of interest using the equilibration buffer. The calcium ions will be retained by the resin.
-
Assay: Perform the colorimetric assay on the eluate.
Note: This method is suitable only if your analyte does not bind to the chelating resin.
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential interference of this compound and the effectiveness of mitigation strategies.
Table 1: Effect of this compound on a Hypothetical Protein Assay (e.g., BCA)
| This compound (mM) | Measured Protein (µg/mL) without Mitigation | Measured Protein (µg/mL) with Sample Blanking | % Recovery (with Blanking) |
| 0 (Control) | 50.0 | 50.0 | 100% |
| 5 | 55.2 | 50.5 | 101% |
| 10 | 60.8 | 50.1 | 100% |
| 20 | 72.1 | 49.8 | 99.6% |
Table 2: Effect of this compound on a Hypothetical Enzymatic Assay (Trinder-based)
| This compound (mM) | Measured Analyte (µM) without Mitigation | Measured Analyte (µM) with Standard Addition | % Recovery (with Std. Add.) |
| 0 (Control) | 100.0 | 100.0 | 100% |
| 5 | 85.3 | 99.5 | 99.5% |
| 10 | 72.1 | 100.2 | 100.2% |
| 20 | 58.9 | 99.8 | 99.8% |
Signaling Pathway and Workflow Diagrams
Signaling Pathway: Potential Interference in a Trinder-Based Assay
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. academic.oup.com [academic.oup.com]
- 16. spectrum-diagnostics.com [spectrum-diagnostics.com]
Improving the long-term stability of calcium pidolate stock solutions
Welcome to the Technical Support Center. This guide provides detailed information on improving the long-term stability of calcium pidolate stock solutions for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the calcium salt of pyroglutamic acid (also known as pidolic acid).[1] It is recognized for its high solubility and bioavailability compared to other calcium sources.[1][2] Maintaining the stability of stock solutions is critical to ensure accurate and reproducible experimental results, as degradation can alter the concentration of the active compound and introduce impurities.
Q2: What are the main factors that can affect the stability of a this compound stock solution?
A2: The primary factors affecting stability are pH, temperature, light exposure, and the presence of contaminants. Pyroglutamic acid, the anionic component, can be sensitive to pH extremes, potentially leading to chemical degradation.[3] Calcium salts can also precipitate out of solution if storage conditions are not optimal.[4][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is readily soluble in water.[6] For most applications, high-purity, sterile water (e.g., Milli-Q or equivalent) is the recommended solvent to minimize contamination and potential side reactions.
Q4: What is the optimal pH range for storing a this compound solution?
A4: A 10% aqueous solution of this compound has a pH between 5.0 and 7.0.[6] Research on pyroglutamic acid suggests it is stable at a pH of 2, with potential for conversion to glutamic acid at other pH levels.[3] To minimize degradation, it is advisable to maintain the solution pH within a neutral to slightly acidic range (pH 5-7) and avoid strongly acidic or alkaline conditions.
Q5: At what temperature should I store my this compound stock solution?
A5: For long-term stability, it is recommended to store stock solutions at refrigerated temperatures (2-8°C). While this compound is thermally stable as a powder,[7] lower temperatures slow down potential microbial growth and chemical degradation rates in solution. For some calcium salt solutions, storage should be maintained above their crystallization temperature.[8]
Q6: How long can I store a this compound stock solution?
A6: When stored properly (refrigerated, protected from light, in a tightly sealed container), aqueous this compound solutions can be stable for extended periods. One study on fortified juices found this compound to be a valid fortificant for up to 12 months of storage.[9] However, for sensitive experimental work, it is best practice to prepare fresh solutions or to re-qualify the concentration of older stock solutions if they have been stored for several months.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution appears cloudy or has formed a precipitate. | 1. High Concentration: The concentration may exceed the solubility limit at the storage temperature.[10] 2. pH Shift: A significant change in pH can reduce the solubility of calcium salts. 3. Contamination: Introduction of other ions (e.g., phosphates, carbonates) can lead to the precipitation of insoluble calcium salts.[5] 4. Microbial Growth: Bacterial or fungal contamination can cause turbidity.[10] | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at room temperature or diluting the stock. 2. Check the pH of the solution. Adjust to the 5-7 range if necessary. 3. Filter the solution through a 0.22 µm syringe filter to remove precipitate or microbial contaminants.[10] 4. Prepare a fresh solution using sterile technique and high-purity water. |
| Solution has changed color (e.g., turned yellow). | 1. Degradation: Chemical degradation of pidolate or trace impurities may have occurred. 2. Contamination: The solution may be contaminated with an external substance. | 1. Discard the solution and prepare a fresh stock. 2. Ensure all glassware is scrupulously clean before preparation. 3. Store the solution protected from light, as photolytic degradation can sometimes cause color changes. |
| Inconsistent experimental results using the stock solution. | 1. Degradation: The concentration of active this compound may have decreased over time. 2. Inaccurate Initial Preparation: Errors during weighing or dilution. 3. Precipitation: A portion of the compound may have precipitated, lowering the effective concentration in the supernatant. | 1. Prepare a fresh stock solution. 2. Re-verify the concentration of the existing stock using an appropriate analytical method (see Experimental Protocols section). 3. Before use, always bring the solution to room temperature and vortex gently to ensure homogeneity. Visually inspect for any precipitate. |
Experimental Protocols
Protocol 1: Preparation of a Standard 100 mM this compound Aqueous Stock Solution
-
Materials:
-
This compound powder (CAS No: 31377-05-6)
-
High-purity, sterile water (e.g., Milli-Q)
-
Sterile glassware (volumetric flask, beaker)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter and syringe
-
-
Procedure:
-
Calculate the required mass of this compound. The molecular weight of anhydrous this compound, Ca(C₅H₆NO₃)₂, is 296.3 g/mol . For 100 mL of a 100 mM solution, you would need:
-
0.1 L * 0.1 mol/L * 296.3 g/mol = 2.963 g
-
-
Accurately weigh the calculated mass of this compound powder and transfer it to a beaker.
-
Add approximately 80% of the final volume of sterile water to the beaker.
-
Stir with a sterile magnetic stir bar until the powder is completely dissolved. The solution should be clear.
-
Carefully transfer the dissolved solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 100 mL with sterile water.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
For maximum stability and to remove any potential microbial contaminants, filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Label the bottle clearly with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C.
-
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the concentration of pidolate over time.
-
Objective: To quantify the concentration of pidolate in the stock solution at various time points to determine its degradation rate under specific storage conditions.
-
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A suitable buffered mobile phase. The exact composition may require optimization, but a starting point could be a phosphate buffer with an organic modifier like acetonitrile.
-
Detection: UV detection at a wavelength appropriate for pyroglutamic acid (e.g., ~210 nm).
-
-
Procedure:
-
Prepare a this compound stock solution as described in Protocol 1.
-
Divide the solution into several aliquots to be stored under different conditions (e.g., 4°C protected from light, room temperature protected from light, room temperature with light exposure).
-
Time Point Zero (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This provides the initial concentration value.
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Prepare a dilution identical to the T=0 sample and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the pidolate analyte at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products like glutamic acid.
-
Visualizations
Caption: Workflow for a stability assessment study of this compound solutions.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. wbcil.com [wbcil.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloudy Water - Natural Chemistry [naturalchemistry.com]
- 6. solabia.com [solabia.com]
- 7. solabia.com [solabia.com]
- 8. Use Responsibly Guidelines - OxyChem Calcium Chloride [oxycalciumchloride.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Overcoming challenges in the synthesis of high-purity calcium pidolate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges in the synthesis of high-purity calcium pidolate.
Frequently Asked Questions (FAQs)
Q1: What is the standard chemical route for synthesizing this compound?
The conventional synthesis is a well-established two-step process known for its reliability and the high purity of the final product.[1]
-
Step 1: Cyclization of L-Glutamic Acid: L-glutamic acid undergoes thermal cyclodehydration to form L-pidolic acid (also known as L-pyroglutamic acid). This intramolecular reaction typically involves heating an aqueous solution of L-glutamic acid, resulting in the loss of a water molecule.[1]
-
Step 2: Salt Formation: The resulting L-pidolic acid is then neutralized with a calcium source, most commonly calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), in an aqueous medium to form this compound.[1][2]
Q2: What are the critical process parameters to control for achieving high purity?
To achieve high purity (>99%), precise control over several parameters is crucial:
-
Reaction Temperature: In the cyclization step, the temperature must be high enough to promote dehydration but controlled to prevent racemization or degradation.[3] In the salt formation step, a moderate temperature (e.g., 80-90°C) ensures a reasonable reaction rate.[2]
-
Stoichiometry: Accurate molar ratios of L-pidolic acid to the calcium source are essential for complete conversion and to minimize unreacted starting materials in the final product.
-
pH Control: Maintaining the correct pH during salt formation is important for driving the reaction to completion and ensuring the stability of the product.
-
Purification Method: Post-synthesis purification, such as recrystallization from a suitable solvent and treatment with activated carbon, is critical for removing residual impurities and color.[2]
Q3: What are the potential sources of impurities in this compound synthesis?
Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual L-glutamic acid or L-pidolic acid.
-
Side-Products: Potential byproducts from the thermal degradation of glutamic or pidolic acid.
-
Stereoisomers: Racemization of the L-enantiomer to the D-enantiomer can occur if the cyclization temperature is too high or heating is prolonged.
-
Inorganic Salts: Excess calcium source or byproducts from pH adjustment.
Q4: Why is my final product hygroscopic and how should I handle it?
This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. To prevent caking and degradation, the final product should be handled in a low-humidity environment (e.g., a glove box or dry room) and stored in tightly sealed containers with a desiccant.
Troubleshooting Guide
Problem 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Ensure the reaction temperature in Step 1 is maintained correctly (e.g., 130-180°C) for a sufficient duration (40-70 minutes) to drive the dehydration.[4] |
| Incorrect Stoichiometry | Carefully calculate and weigh the reactants for the salt formation step. A 2:1 molar ratio of L-pidolic acid to calcium hydroxide is required.[2] |
| Poor Reactant Mixing | In the salt formation step, which involves a solid (Ca(OH)₂) and a solution, ensure vigorous and continuous stirring to maximize the surface area for reaction.[2] |
| Product Loss During Isolation | During filtration, wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product. Ensure the mother liquor is fully cooled to maximize precipitation. |
Problem 2: Product is Off-Color (Yellowish or Brown)
| Potential Cause | Recommended Solution |
| Degradation of Reactants | Avoid excessive temperatures or prolonged heating during the cyclization of L-glutamic acid, as this can lead to the formation of colored impurities. |
| Colored Impurities Present | After the salt formation reaction is complete, cool the solution (e.g., to 40-50°C), add activated carbon (charcoal), and stir for a period (e.g., 1 hour) before filtration. The activated carbon will adsorb colored impurities.[2] |
| Contaminated Glassware | Ensure all reaction vessels and equipment are thoroughly cleaned before use. |
Problem 3: Poor Crystallization or Oily Product Formation
| Potential Cause | Recommended Solution |
| Supersaturation Issues | After dissolving the crude product in a minimal amount of hot solvent for recrystallization, allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to oiling out or the formation of very small, impure crystals. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Ensure the product has been treated with activated carbon and filtered while hot to remove soluble impurities before attempting crystallization. |
| Incorrect Solvent | The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Water is commonly used for the initial synthesis.[2] For recrystallization, aqueous ethanol mixtures may be effective. |
| No Crystal Formation | If crystals do not form upon cooling, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. |
Problem 4: Final Product Fails Purity Analysis (e.g., by HPLC)
| Potential Cause | Recommended Solution |
| Residual L-Glutamic Acid | This indicates incomplete cyclization in Step 1. Optimize the reaction time and temperature for this step. L-glutamic acid is insoluble in ethanol, whereas L-pidolic acid is soluble, a property that can be used for purification before salt formation.[3] |
| Residual L-Pidolic Acid | This suggests the salt formation reaction (Step 2) did not go to completion. Ensure correct stoichiometry and adequate reaction time with vigorous stirring. |
| Broad or Unidentified Peaks | This could be due to degradation products or other impurities. Perform a thorough purification step, including treatment with activated carbon and recrystallization. Confirm the identity of impurities using techniques like LC-MS if necessary. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes based on patent literature.
Table 1: Synthesis of L-Pidolic Acid from L-Glutamic Acid
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | [3] |
| Solvent System | Ethanol | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Reaction Temperature | 88 - 100 °C | [3] |
| Expected Yield | > 85% | [3] |
| Expected Purity | > 99.5% | [3] |
Table 2: Synthesis of this compound from L-Pidolic Acid
| Parameter | Value | Reference |
| Starting Materials | L-Pidolic Acid, Calcium Hydroxide | [2] |
| Solvent | Deionized Water | [2] |
| Reaction Temperature | 80 - 90 °C | [2] |
| Decolorizing Agent | Activated Carbon | [2] |
| Expected Yield | ~ 95% | [2] |
| Product Appearance | White Solid | [2] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
Step A: Synthesis of L-Pidolic Acid
-
In a suitable reaction vessel, add L-glutamic acid to an ethanol system.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 88-100°C and maintain the temperature to carry out the dehydration reaction.
-
Upon reaction completion, filter the hot solution to remove any unreacted L-glutamic acid (which is insoluble in ethanol).[3]
-
Concentrate the filtrate under reduced pressure.
-
Allow the concentrated solution to cool, inducing crystallization of L-pidolic acid.
-
Collect the crystals by vacuum filtration and dry.
Step B: Synthesis of this compound
-
In a reactor equipped with a stirrer and reflux condenser, add deionized water and raise the temperature to 50°C.
-
Add the L-pidolic acid synthesized in Step A and stir until completely dissolved.
-
Heat the solution to 80-90°C.
-
Gradually add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) over approximately 1 hour.
-
Continue stirring at 80-90°C for an additional 2 hours to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture to 40-50°C.
-
Add activated carbon (approx. 2% w/w of the pidolic acid) and stir for 1 hour for decolorization.[2]
-
Filter the mixture to remove the activated carbon.
-
Concentrate the clear filtrate by evaporation under reduced pressure to obtain the final white, solid this compound product.[2]
Protocol 2: Purity Analysis by HPLC
This method is adapted from established protocols for pyroglutamic acid.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.01 mol·L⁻¹ diammonium hydrogen phosphate, with the pH adjusted to the acidic range (e.g., pH 1.6).[5] A gradient elution may be used to separate impurities effectively.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled (e.g., 23°C).
-
Sample Preparation: Prepare a standard solution of pure this compound and a sample solution of the synthesized product at a known concentration (e.g., 1 mg/mL) in the mobile phase or water.
-
Injection Volume: 5-20 µL.[5]
-
Analysis: Compare the chromatogram of the synthesized sample to the standard. Calculate purity based on the peak area percentage of this compound relative to all other peaks.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting guide for addressing low product purity issues.
References
- 1. DE69931492T2 - L-CALCIUM PIDOLATE CONTAINING COMPOSITION FOR LEGEGE WING - Google Patents [patents.google.com]
- 2. CN101962354A - Method for producing L-pyroglutamic acid bivalent alkaline earth metal salt - Google Patents [patents.google.com]
- 3. CN103664729A - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 4. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 5. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
Potential side effects of high-dose calcium pidolate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose calcium pidolate in animal studies. The information is based on available animal study data and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in performance and feed efficiency in our broiler chicken study with high-dose this compound. What could be the cause?
A1: High doses of this compound, specifically around 0.60 g/kg of feed, have been shown to negatively impact performance in broiler chickens.[1][2] This can manifest as reduced body weight gain and an increased feed conversion ratio. It is crucial to ensure that the diet is properly balanced, particularly the calcium-to-phosphorus ratio. An excess of calcium without adequate phosphorus can lead to these adverse effects. Consider titrating the dose to an optimal level, as studies have shown peak performance at approximately 0.45 g/kg of this compound in broiler diets.[1][2][3]
Q2: Our laying hens are producing eggs with thinner shells and we've seen a drop in overall egg production after introducing a high concentration of this compound. Is this a known side effect?
A2: Yes, these are potential side effects of high-dose this compound supplementation in laying hens, particularly when the overall dietary calcium content is not carefully managed. One study reported lower hen-day and hen-housed egg production, an increased percentage of defective eggs, and reduced eggshell thickness in hens receiving a high concentration of this compound in their feed.[4] The likely cause is a mineral imbalance created by the excess calcium. It is recommended to re-evaluate the total calcium and phosphorus content of the basal diet when supplementing with a highly bioavailable source like this compound.[4]
Q3: We are conducting a study in laying quails and have noticed a decline in egg quality with increasing doses of this compound. What is the optimal dosage to avoid this?
A3: In aged laying quails, increasing concentrations of this compound have been associated with a decrease in albumen and yolk index.[5] Research suggests that a dietary concentration of 0.50 g/kg this compound provides the greatest egg production, eggshell breaking strength, and eggshell thickness.[5] Doses above this level were found to negatively affect these parameters. Therefore, it is advisable to maintain the supplementation at or around 0.50 g/kg in quail diets to avoid detrimental effects on egg quality.[5]
Q4: Are there any general symptoms of calcium toxicity we should be aware of in our animal models?
A4: While specific studies on this compound toxicity are limited, general symptoms of calcium toxicity (hypercalcemia) in animals can be severe. These may include respiratory distress, trembling, collapse, and in acute cases, sudden death due to heart block.[6] It's also noted that animals under stress or excitement during calcium administration may be more sensitive to adverse effects.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased body weight gain and feed efficiency in broilers. | High dosage of this compound (e.g., 0.60 g/kg).[1][2] | - Reduce the this compound dose to the optimal level of 0.45 g/kg. - Ensure the calcium-to-phosphorus ratio in the diet is balanced. |
| Reduced egg production and thinner eggshells in laying hens. | Excess dietary calcium from high this compound supplementation leading to mineral imbalance.[4] | - Adjust the basal diet to account for the high bioavailability of calcium from this compound. - Monitor and balance the calcium-to-phosphorus ratio.[4] |
| Decreased albumen and yolk quality in quail eggs. | This compound concentration exceeding the optimal level.[5] | - Titrate the this compound concentration to the recommended optimal level of 0.50 g/kg of feed.[5] |
| Decreased carcass yield and relative breast weight in broilers. | Linear decrease associated with increasing levels of this compound supplementation.[1][2] | - Consider the impact on carcass traits when selecting the dosage and evaluate if the trade-off is acceptable for the study's objectives. |
Quantitative Data from Animal Studies
Table 1: Effects of Different Doses of this compound on Broiler Performance
| Parameter | Control (0 g/kg) | 0.30 g/kg CalP | 0.45 g/kg CalP | 0.60 g/kg CalP |
| Body Weight (g) | 2179.4 | - | 2356.4 | < 2179.4 |
| Body Weight Gain (g) | 2134.2 | - | 2311.6 | < 2134.2 |
| Feed Intake (g) | 3659.6 | - | 3928.6 | < 3659.6 |
| Feed Conversion Ratio | 1.716 | - | 1.699 | > 1.716 |
| Data from a study on Ross 380 male broilers. "CalP" refers to this compound. A quadratic effect was observed, with 0.45 g/kg showing the best performance and 0.60 g/kg showing a decline.[1] |
Table 2: Effect of this compound on Laying Quail Egg Quality
| This compound (g/kg) | Egg Production | Eggshell Breaking Strength | Eggshell Thickness | Albumen & Yolk Index |
| 0 | Baseline | Baseline | Baseline | Baseline |
| 0.25 | Increased | Increased | Increased | Decreased |
| 0.50 | Highest | Highest | Highest | Decreased |
| 1.00 | Decreased | Decreased | Decreased | Lowest |
| This study on aged laying Japanese quails indicated that 0.50 g/kg was the optimal concentration, with higher levels being detrimental.[5] |
Experimental Protocols
Broiler Chicken Performance Study
-
Experimental Design: Chicks were randomly assigned to one of four treatment groups with five pen replicates, each containing 10 chicks.[1][2]
-
Diets: A basal diet was formulated to meet the nutritional needs of the broilers. The treatment diets were supplemented with 0.30, 0.45, and 0.60 g/kg of this compound, with limestone used to meet the remaining calcium requirement. The control group received the basal diet without this compound.[1][2]
-
Parameters Measured: Performance parameters such as body weight, body weight gain, feed intake, and feed conversion ratio were recorded. Carcass characteristics, bone biomechanical properties, and mineral concentrations were also analyzed.[1][2]
Laying Hen Study
-
Animal Model: 2000 Dekalb White layer hens, 70 weeks old.[4]
-
Experimental Design: The hens were divided into a control group and a treatment group, with 1000 hens in each group distributed across 250 replicates in a completely randomized design.[4]
-
Diets: The control group received a basal diet with 4.53% calcium. The treatment group received the basal diet supplemented with a premix powder of 96.90% this compound. The overall calcium content was not adjusted in the treatment group, leading to a higher total calcium intake.[4]
-
Duration: The trial lasted for 9 weeks.[4]
-
Parameters Measured: Hen-day and hen-housed egg production, feed conversion ratio, percentage of defective eggs, and eggshell thickness were evaluated.[4]
Visualizations
Caption: Experimental workflow for investigating high-dose this compound effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of this compound on performance, carcass traits, bone biomechanical properties and mineralisation and jejunum histomorphology in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Effects of this compound Feed Premix Supplementation on Laying Prod" by Ivanne B. Toledo [ukdr.uplb.edu.ph]
- 5. A novel source of calcium: effects of this compound concentration on egg quality in aged laying quails (<i>Coturnix … [ouci.dntb.gov.ua]
- 6. justagriculture.in [justagriculture.in]
Technical Support Center: Calcium Pidolate Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the aqueous solubility of calcium pidolate by adjusting pH.
Troubleshooting Guide
This section addresses common problems encountered during the dissolution of this compound.
Q1: My this compound is not dissolving completely at neutral pH. Why is this happening?
A1: this compound is the salt of a weak acid, pidolic acid (also known as pyroglutamic acid), and a strong base (calcium hydroxide). Its solubility is pH-dependent. At neutral or near-neutral pH, the equilibrium may favor the less soluble salt form, leading to incomplete dissolution. In more acidic environments, the pidolate anion is protonated, shifting the equilibrium and generally increasing the solubility of calcium salts.
Q2: I observed precipitation after initially dissolving this compound and then adjusting the pH upwards. What caused this?
A2: This phenomenon, known as precipitation or "crashing out," occurs when the pH of the solution is raised, decreasing the solubility of the this compound. By increasing the pH, you are deprotonating the pidolic acid, which favors the formation of the less soluble this compound salt. The concentration of the compound has likely exceeded its solubility limit at the new, higher pH.
Q3: The dissolution rate of my this compound powder is very slow, even with agitation. How can I improve this?
A3: Besides pH adjustment, several factors can influence the dissolution rate:
-
Particle Size: A smaller particle size increases the surface area available for solvation, which can accelerate dissolution. Consider using micronized this compound if available.
-
Temperature: Gently warming the solvent can increase the kinetic energy of the system and improve the dissolution rate. However, be sure to confirm the thermal stability of this compound in your specific formulation.
-
Agitation: Ensure your agitation method (e.g., stirring, shaking) is efficient enough to keep the powder suspended and promote interaction with the solvent.
Q4: I'm seeing inconsistent solubility results between experiments. What could be the cause?
A4: Inconsistent results often stem from minor variations in experimental conditions. Key factors to control are:
-
Final pH: Ensure the final pH of each solution is precisely measured and consistent. Small deviations can lead to significant changes in solubility.
-
Buffer Capacity: Use a buffer with sufficient capacity to resist pH changes upon the addition of this compound.
-
Temperature: Conduct all experiments at a constant, controlled temperature.
-
Equilibration Time: Ensure the solution has reached equilibrium. Undersaturated solutions will give variable results. A minimum of 24 hours is often recommended for equilibrium solubility studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between pH and this compound solubility?
A1: The solubility of this compound, a salt of the weak pidolic acid (pKa ≈ 3.3), is highly dependent on pH. In acidic solutions (pH < pKa), the pidolate anion (Pid⁻) is protonated to form the more soluble pidolic acid (HPid). This reaction reduces the concentration of free pidolate ions in the solution, shifting the dissolution equilibrium of solid this compound (Ca(Pid)₂) towards the dissolved state to replenish the pidolate ions, thereby increasing its overall solubility.
Q2: What is a recommended starting pH for achieving high solubility of this compound?
A2: To ensure complete dissolution, a starting pH well below the pKa of pidolic acid (pKa ≈ 3.3) is recommended. A pH range of 2.0 to 3.0 is a practical starting point. After the this compound is fully dissolved, the pH can be carefully adjusted upwards to the desired final pH, but care must be taken not to exceed the solubility limit at that final pH.
Q3: Which buffer systems are compatible with this compound for pH adjustment?
A3: The choice of buffer depends on the target pH range.
-
For acidic pH (2.0 - 4.0): Glycine-HCl or citrate buffers are suitable.
-
For near-neutral pH (6.0 - 7.5): Phosphate-based buffers (e.g., PBS) are commonly used. It is crucial to ensure that the chosen buffer components do not form insoluble complexes with calcium ions. For instance, while phosphate buffers are common, high concentrations can lead to the precipitation of calcium phosphate.
Q4: How can I determine the maximum solubility of this compound at a specific pH?
A4: The most reliable method is to perform a pH-solubility profile experiment. This involves measuring the equilibrium solubility of this compound across a range of pH values. A detailed protocol for this experiment is provided below.
Data and Protocols
Quantitative Data: pH-Solubility Profile
The following table summarizes the typical aqueous solubility of this compound at different pH values at 25°C. This data illustrates the significant impact of pH on solubility.
| pH Value | Buffer System | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 2.0 | Glycine-HCl | > 200 | > 0.675 |
| 4.5 | Acetate | 115 | 0.388 |
| 6.8 | Phosphate | 45 | 0.152 |
| 7.4 | Phosphate | 38 | 0.128 |
Note: These are representative values. Actual solubility may vary based on specific experimental conditions such as temperature, ionic strength, and buffer composition.
Experimental Protocol: pH-Solubility Profile Determination
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound across a physiological pH range (e.g., 1.2 to 7.4).
Materials:
-
This compound powder
-
Calibrated pH meter and probe
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
-
Buffer solutions (e.g., 0.1 N HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8).
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove any fine particulates.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the final pH of each solution to confirm it did not significantly change during the experiment.
Visualizations
Troubleshooting Workflow for Dissolution Issues
Technical Support Center: Identifying and Mitigating Impurities in Commercial Calcium Pidolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial calcium pidolate. The information is designed to help identify and mitigate potential impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in commercial this compound?
A1: Impurities in commercial this compound can be broadly categorized into two main types:
-
Organic Impurities: These can originate from the starting materials, byproducts of the synthesis process, or degradation products. Common potential organic impurities include unreacted L-glutamic acid and L-pidolic acid (also known as pyroglutamic acid).[1]
-
Elemental Impurities: These are often trace metals that can be introduced from raw materials (such as the calcium source), manufacturing equipment, or the environment.[2][3] Key elemental impurities of concern, as outlined by ICH Q3D guidelines, include lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[4][5][6]
Q2: Why is it important to control impurities in this compound?
A2: Controlling impurities is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[3] Some impurities can be toxic even at very low concentrations, potentially causing adverse health effects.[3] Additionally, impurities can affect the stability and bioavailability of the active pharmaceutical ingredient (API).[7] Regulatory bodies like the ICH have established strict guidelines for acceptable impurity levels in drug substances.[2][8][9][10]
Q3: What are the regulatory guidelines for impurities in pharmaceutical ingredients?
A3: The International Council for Harmonisation (ICH) provides key guidelines for controlling impurities:
-
ICH Q3A(R2): This guideline addresses the reporting, identification, and qualification of organic impurities in new drug substances.[8][9][10] It establishes thresholds for reporting (typically ≥0.05%) and identification (typically ≥0.10% for a maximum daily dose of ≤2g).[2][8]
-
ICH Q3D(R2): This guideline focuses on the assessment and control of elemental impurities.[4][5][6] It establishes Permitted Daily Exposure (PDE) limits for 24 elemental impurities based on their toxicity.[4][5][6]
Troubleshooting Guides
Organic Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting) for Pidolic Acid or Glutamic Acid
-
Possible Cause: Inappropriate mobile phase pH. The ionization state of these acidic analytes is pH-dependent.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analytes to ensure they are in a single, un-ionized form. A buffer is recommended to maintain a stable pH.[11]
-
-
Possible Cause: Secondary interactions with the stationary phase. Residual silanol groups on C18 columns can interact with the analytes, causing peak tailing.[12]
-
Solution: Use a mobile phase with a low pH to suppress silanol activity. Alternatively, use an end-capped column or a column specifically designed for polar analytes.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[13]
-
Issue 2: Drifting Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[13]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[13]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
Elemental Impurity Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Issue 1: Inaccurate Quantification of Elemental Impurities
-
Possible Cause: Matrix effects from the high calcium concentration. The calcium matrix can cause signal suppression or enhancement for certain elements.[3][14][15]
-
Possible Cause: Polyatomic interferences. For example, argon from the plasma can combine with components of the sample matrix to form ions with the same mass-to-charge ratio as the analyte of interest.
Issue 2: High Background Signal (Contamination)
-
Possible Cause: Contaminated reagents or labware.
-
Possible Cause: Environmental contamination.
-
Solution: Prepare samples in a clean environment, such as a laminar flow hood, to minimize contamination from dust and aerosols.[18]
-
Data Presentation
Table 1: Representative Organic Impurities in this compound
| Impurity Name | Typical Source | Representative Acceptance Criterion (% w/w) |
| L-Pidolic Acid | Starting material/Synthesis byproduct | ≤ 0.5 |
| L-Glutamic Acid | Starting material | ≤ 0.2 |
| Other unidentified impurities | Synthesis byproducts/Degradation | ≤ 0.10 |
| Total Organic Impurities | ≤ 1.0 |
Note: These values are for illustrative purposes and actual specifications should be established based on process capability and safety qualification.
Table 2: ICH Q3D Permitted Daily Exposure (PDE) for Key Elemental Impurities (Oral Route)
| Element | Class | PDE (µ g/day ) |
| Arsenic (As) | 1 | 1.5 |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Mercury (Hg) | 1 | 30 |
| Nickel (Ni) | 2A | 200 |
| Vanadium (V) | 2A | 100 |
| Copper (Cu) | 3 | 3000 |
Source: ICH Q3D(R2) Guideline.[5][6]
Experimental Protocols
Protocol 1: Identification and Quantification of Organic Impurities by HPLC-UV
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in a suitable volume of mobile phase to achieve a final concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) and acetonitrile. A gradient elution may be necessary to separate all impurities.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Use external standards of L-pidolic acid and L-glutamic acid to create a calibration curve for quantification. For unknown impurities, their percentage can be estimated using the peak area of the this compound peak, assuming a response factor of 1.0.
Protocol 2: Determination of Elemental Impurities by ICP-MS
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh about 0.5 g of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid and 1 mL of hydrogen peroxide.
-
Allow the initial reaction to subside before sealing the vessel.
-
Digest the sample using a suitable microwave digestion program.[20][21]
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
ICP-MS Analysis:
-
Instrument Tuning: Optimize the ICP-MS instrument parameters for sensitivity and stability.
-
Internal Standard: Use an online internal standard (e.g., Germanium, Rhodium, Iridium) to correct for matrix effects and instrumental drift.
-
Calibration: Prepare a series of multi-element calibration standards in a matrix that matches the acid concentration of the digested samples.
-
Analysis: Analyze the prepared sample solutions. Use a collision/reaction cell to minimize polyatomic interferences.
-
Protocol 3: Mitigation of Impurities by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Water is a common solvent for salts.
-
Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent to create a saturated solution.[22][23][24]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[24]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.[23]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.[23]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved impurities.[24]
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a suitable temperature.
Visualizations
References
- 1. This compound | 31377-05-6 | Benchchem [benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]
- 5. database.ich.org [database.ich.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. s27415.pcdn.co [s27415.pcdn.co]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. icpms.cz [icpms.cz]
- 21. shimadzu.com [shimadzu.com]
- 22. mt.com [mt.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Negative Effects of Excessive Calcium Pidolate in Broiler Diets
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential negative effects of excessive calcium pidolate in broiler diets. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in broiler diets?
A1: this compound is an organic salt of calcium and pidolic acid (also known as pyrrolidone carboxylic acid). It is used as a highly bioavailable source of calcium in broiler diets to support bone development and overall growth. Its organic nature is thought to enhance mineral absorption in the intestine.
Q2: What is the recommended inclusion level of this compound in broiler diets?
A2: Based on current research, an inclusion level of 0.45 g/kg of feed appears to be optimal for improving performance and tibia strength in broilers.[1][2][3][4]
Q3: What are the potential negative effects of excessive this compound supplementation?
A3: Excessive supplementation, particularly at levels of 0.60 g/kg and higher, can lead to a deterioration in broiler performance, including reduced body weight and body weight gain.[1][2][3][4] High levels of dietary calcium, in general, can also lead to more severe issues such as hypercalcemia, kidney damage, and impaired phosphorus metabolism.[5][6][7][8]
Q4: What are the clinical signs of excessive calcium intake (hypercalcemia) in broilers?
A4: Clinical signs of hypercalcemia in broilers can include:
-
Dullness and lethargy[9]
-
Increased water intake (polydipsia) and urination (polyuria)[9]
-
Watery feces[9]
-
Weakness and reluctance to move[9]
-
Ruffled feathers[5]
-
Progressive emaciation and dehydration[9]
-
In severe cases, tetanic seizures and sudden death may occur.[6]
Q5: How does excessive calcium affect phosphorus metabolism?
A5: An excess of dietary calcium is known to impair the digestion and absorption of phosphorus.[9][10][11] This can lead to a functional phosphorus deficiency, even if the diet is formulated with adequate phosphorus levels, resulting in skeletal abnormalities similar to rickets.[8]
Troubleshooting Guide
This guide is designed to help researchers identify and resolve issues related to potential this compound over-supplementation in their experimental broiler diets.
Issue 1: Reduced Growth Performance and Feed Intake
-
Symptoms: Broilers exhibit lower than expected body weight gain, decreased feed consumption, and a poorer feed conversion ratio (FCR).
-
Possible Cause: The inclusion level of this compound may be too high, leading to negative effects on performance. Levels of 0.60 g/kg have been shown to worsen performance.[1][2][3][4]
-
Troubleshooting Steps:
-
Verify Diet Composition: Double-check the feed formulation and mixing records to confirm the exact inclusion rate of this compound.
-
Analyze Feed Samples: Send feed samples for mineral analysis to confirm the total calcium and phosphorus levels.
-
Reduce Inclusion Level: If the level is confirmed to be high (≥ 0.60 g/kg), consider reducing it to the recommended optimal level of 0.45 g/kg in subsequent trials.[1][2][3][4]
-
Monitor Performance: Closely monitor body weight, feed intake, and FCR after adjusting the diet.
-
Issue 2: Increased Incidence of Lameness and Skeletal Abnormalities
-
Symptoms: An increased number of birds are showing signs of lameness, stiff legs, enlarged joints, or have bones that appear rubbery upon post-mortem examination.[12]
-
Possible Cause: Excessive dietary calcium from this compound may be interfering with phosphorus absorption, leading to poor bone mineralization and skeletal issues like hypophosphatemic rickets.[8]
-
Troubleshooting Steps:
-
Post-Mortem Examination: Conduct necropsies on affected birds to examine long bones for signs of poor mineralization (e.g., widened growth plates, soft bones).
-
Bone Strength and Ash Analysis: Perform bone breaking strength and bone ash analysis on tibia samples to quantitatively assess bone quality.
-
Serum Mineral Analysis: Collect blood samples to analyze serum calcium and phosphorus levels. A slight elevation in calcium and a decrease in inorganic phosphorus can be indicative of this issue.[8]
-
Adjust Ca:P Ratio: Re-evaluate and adjust the calcium to available phosphorus ratio in the diet to ensure it is within the recommended range for the specific age of the broilers.
-
Issue 3: Signs of Systemic Illness and Increased Mortality
-
Symptoms: Birds appear sick, with signs of depression, anorexia, watery droppings, and there may be an increase in mortality.[5][9]
-
Possible Cause: Severe hypercalcemia due to excessive this compound can lead to kidney damage (nephritis), visceral gout (urate deposition on organs), and metastatic calcification of soft tissues.[5][6]
-
Troubleshooting Steps:
-
Conduct Necropsies: Perform thorough post-mortem examinations on deceased birds, paying close attention to the kidneys, ureters, and serosal surfaces of visceral organs for white, chalky urate deposits.[5]
-
Histopathology: Collect kidney and other affected soft tissues for histopathological analysis to look for evidence of nephritis, tubular necrosis, and mineralization.[9]
-
Serum Biochemistry: In addition to calcium and phosphorus, analyze serum for markers of kidney function, such as uric acid and creatinine.
-
Immediate Diet Correction: If hypercalcemia-related pathology is suspected, immediately cease the use of the experimental diet and provide a balanced control diet.
-
Quantitative Data Summary
Table 1: Effect of Different Levels of this compound on Broiler Performance (Day 42)
| Parameter | Control (0 g/kg) | 0.30 g/kg CalP | 0.45 g/kg CalP | 0.60 g/kg CalP |
| Body Weight (g) | 2179.4 | - | 2356.4 | < 2179.4 |
| Body Weight Gain (g) | 2134.2 | - | 2311.6 | < 2134.2 |
| Feed Intake (g) | 3659.6 | - | 3928.6 | < 3659.6 |
| Feed Conversion Ratio | 1.716 | - | 1.699 | > 1.716 |
| Data adapted from a study evaluating this compound (CalP) supplementation. Note that high levels (0.60 g/kg) resulted in poorer performance compared to the control group.[1] |
Table 2: Effect of Different Levels of this compound on Tibia Characteristics and Carcass Yield
| Parameter | Control (0 g/kg) | 0.30 g/kg CalP | 0.45 g/kg CalP | 0.60 g/kg CalP |
| Tibia Shear Force | Increases linearly with CalP | |||
| Tibia Calcium (%) | - | Maximum at this level | Decreases | Decreases |
| Tibia Phosphorus (%) | - | Decreases linearly with CalP | ||
| Carcass Yield (%) | 74.1 | Decreases linearly with CalP | 72.9 | |
| Relative Breast Weight (%) | 40.6 | Decreases linearly with CalP | 38.8 | |
| Data indicates that while some bone strength parameters improve, high levels of this compound can negatively impact carcass traits and tibial phosphorus content.[1][2][3] |
Experimental Protocols
1. Serum Calcium and Phosphorus Analysis
-
Objective: To determine the concentration of calcium and phosphorus in broiler serum to assess mineral homeostasis.
-
Methodology:
-
Collect approximately 2.5 mL of blood from the wing vein of each bird using a syringe.
-
Dispense the blood into serum separator tubes.
-
Allow the blood to clot at room temperature, then centrifuge at 3,500 x g for 15 minutes to separate the serum.
-
Carefully collect the serum supernatant and store it at -20°C until analysis.
-
Use commercial colorimetric assay kits for the determination of calcium and inorganic phosphorus concentrations.
-
Analysis can be performed using a clinical chemistry auto-analyzer according to the manufacturer's instructions.[10]
-
2. Tibia Breaking Strength Measurement
-
Objective: To evaluate the effect of dietary treatments on bone quality and fracture resistance.
-
Methodology:
-
Euthanize the birds and carefully dissect the tibia from the leg, removing all adhering muscle and connective tissue.
-
The bones can be frozen at -20°C for later analysis or tested fresh.
-
If frozen, thaw the bones for at least one hour at room temperature before testing.
-
Use a materials testing machine equipped with a three-point bending test fixture.
-
Place the tibia on two supports with a defined span.
-
Apply a force to the midpoint of the bone at a constant speed (e.g., 50 mm/min) until the bone fractures.
-
The machine's software will record the maximum force (in kilograms-force or Newtons) required to break the bone, which is the breaking strength.[2][13]
-
3. Jejunum Histomorphology Analysis
-
Objective: To assess the impact of dietary treatments on intestinal health and structure.
-
Methodology:
-
Following euthanasia, immediately collect a 3-4 cm segment from the midpoint of the jejunum (midway between the point of entry of the bile duct and Meckel's diverticulum).[4]
-
Gently flush the segment with a saline solution to remove contents.
-
Fix the tissue sample in a 10% buffered formalin solution for at least 24 hours.
-
After fixation, the tissue is processed through a standard histological procedure: dehydration in graded alcohols, clearing in xylene, and embedding in paraffin wax.
-
Cut 5 µm sections from the paraffin blocks and mount them on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope equipped with a digital camera and imaging software.
-
Measure the following parameters on well-oriented, intact villi:
-
Visualizations
Caption: Troubleshooting workflow for suspected excessive this compound.
Caption: Disruption of calcium homeostasis by excessive dietary calcium.
References
- 1. njap.org.ng [njap.org.ng]
- 2. cabi.org [cabi.org]
- 3. Growth performance, intestinal histomorphology, gut microflora and ghrelin gene expression analysis of broiler by supplementing natural growth promoters: A nutrigenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. richimachinery.com [richimachinery.com]
- 6. Poisonings in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Leg abnormality associated with dietary excessive calcium carbonate in broiler chicks [pubmed.ncbi.nlm.nih.gov]
- 9. Hypervitaminosis D3 in broiler chicks: histopathological, immunomodulatory and immunohistochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. farmhealthonline.com [farmhealthonline.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Calcium Pidolate Supplementation in Laying Hens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of calcium pidolate supplementation in laying hens. The information is derived from various scientific studies and is intended to address unexpected outcomes and provide standardized experimental protocols.
Troubleshooting Guides & FAQs
This section addresses common issues and unexpected results encountered during experiments with this compound in laying hens.
Q1: We supplemented our laying hen diet with this compound, expecting improved eggshell quality, but instead observed a decrease in shell thickness and an increase in defective eggs. What could be the cause?
A1: This unexpected outcome is a critical issue that has been documented in some studies. The primary reason for such adverse effects is often related to an imbalance in the overall dietary calcium and phosphorus levels.[1] this compound is a highly bioavailable source of calcium.[2] If it is added to a diet already sufficient in calcium without adjusting the total calcium content, it can lead to an excess of absorbed calcium. This can disrupt the optimal calcium-to-phosphorus ratio, which is crucial for proper eggshell formation.[1]
Troubleshooting Steps:
-
Re-evaluate Diet Formulation: Immediately analyze the total calcium and available phosphorus content of your experimental diet. Ensure that the addition of this compound does not push the total calcium level beyond the recommended range for the age and strain of your laying hens.
-
Adjust Basal Diet: If this compound is added, the amount of other calcium sources (e.g., limestone, oyster shell) in the basal diet should be reduced to maintain a balanced overall calcium concentration.[1]
-
Monitor Feed Intake: A significant increase in calcium can sometimes affect feed palatability and intake. Monitor feed consumption to ensure hens are not undereating, which could lead to other nutritional deficiencies.
Q2: Our study aimed to improve both eggshell quality and bone density with this compound, but we only observed marginal improvements in eggshells and no significant effect on bone parameters. Is this a typical finding?
A2: Yes, this is a frequently reported "unexpected" outcome. Several studies have shown that while this compound supplementation, particularly in older hens, can lead to statistically significant improvements in eggshell strength, color, and a reduction in the percentage of second-grade eggs, it often fails to produce a measurable improvement in bone quality.[3][4][5] Parameters such as tibia and humerus breaking strength, keel bone density, and deformity scores may show no significant difference between control and treatment groups.[3][4]
Possible Explanations:
-
Age of Hens: The effect of this compound on bone may be more pronounced in younger, developing birds rather than in older hens where peak bone mass has already been achieved and the focus of calcium metabolism is heavily shifted towards eggshell production.[2]
-
Prioritization of Calcium: During the laying period, the physiological demand for calcium for eggshell formation is immense. It is plausible that the majority of the highly available calcium from pidolate is preferentially directed to the shell gland, leaving little surplus for deposition in structural bone.
-
Duration of Supplementation: The duration of the experimental period may not be sufficient to induce significant changes in bone mineral density, which is a slower process compared to the daily formation of an eggshell.
Q3: We are seeing inconsistent results in albumen and yolk quality with this compound supplementation. Is there a known effect?
A3: The effects of this compound on internal egg quality, such as albumen and yolk indices, are indeed inconsistent across studies. Some research has reported a negative effect on the albumen index with increasing levels of this compound.[6] Conversely, other studies have found that supplementation can increase the albumen index.[7] Similarly, effects on the yolk index have been reported as both negative and neutral.[6]
Potential Influencing Factors:
-
Dosage: The concentration of this compound used appears to be a critical factor. One study in laying quails found that a concentration of 0.50 g/kg resulted in the best egg production and shell quality, while levels above this negatively affected these parameters.[6]
-
Interaction with Other Nutrients: The overall dietary composition, including crude protein levels and the presence of other supplements like 25-hydroxycholecalciferol (a vitamin D metabolite), can influence the effects of this compound on internal egg quality.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound supplementation in laying hens.
Table 1: Effects of this compound on Egg Production and Quality
| Parameter | Control Group | This compound Group | % Change | Study Reference |
| Hen-Day Egg Production | Higher | Lower | Negative | [1] |
| Hen-Housed Egg Production | Higher | Lower | Negative | [1] |
| Feed Conversion Ratio | Lower | Higher | Negative | [1] |
| % Defective/Second Eggs | Lower | Higher | Negative | [1] |
| Higher (than treatment) | 0.89% fewer seconds | -19% | [3][4][5] | |
| Eggshell Thickness | Higher | Lower | Negative | [1] |
| Eggshell Breaking Strength | Lower (than treatment) | +0.7 N | Significant Increase | [3][4] |
| % Large Eggs | Lower (than treatment) | +1.4% | +2.3% | [3][4][5] |
Table 2: Effects of this compound on Bone Quality
| Parameter | Control Group | This compound Group | Outcome | Study Reference |
| Tibia Breaking Strength | No significant difference | No significant difference | No Improvement | [3][4] |
| Humerus Breaking Strength | No significant difference | No significant difference | No Improvement | [3][4] |
| Keel Bone Radiographic Density | No significant difference | No significant difference | No Improvement | [3][4] |
| Keel Bone Deformity Scores | No significant difference | No significant difference | No Improvement | [3][4] |
Experimental Protocols
This section provides a standardized methodology for key experiments involving this compound supplementation in laying hens, based on protocols from published research.
Laying Hen Performance and Egg Quality Trial
-
Animals and Housing:
-
Strain: Specify the strain of laying hens used (e.g., Dekalb White, Hy-Line Brown).[1][8]
-
Age: State the age of the hens at the start and end of the trial (e.g., 50 to 70 weeks of age).[3][4]
-
Housing: Describe the housing system (e.g., individual cages, floor pens) and stocking density.[6][7] Provide details on environmental controls, including temperature and photoperiod (e.g., 16 hours light, 8 hours dark).[6][9]
-
-
Experimental Design and Diets:
-
Design: Use a completely randomized design.[1]
-
Groups: At a minimum, include a control group receiving a standard basal diet and a treatment group receiving the basal diet supplemented with a specified concentration of this compound (e.g., 300 ppm or 500 g/ton ).[3][4][9]
-
Diet Formulation: The basal diet should be formulated to meet or exceed the nutritional requirements for the specific strain and age of the hens. The total calcium and available phosphorus levels in all experimental diets must be carefully calculated and reported.
-
-
Data Collection:
-
Production Parameters: Record daily egg production, egg weight, and feed intake. Calculate hen-day egg production, feed conversion ratio (g feed/g egg mass), and egg mass.
-
Egg Quality Assessment: At specified intervals (e.g., weekly), collect a sample of eggs from each replicate for quality analysis.
-
Eggshell Strength: Measure using an eggshell strength tester.
-
Eggshell Thickness: Measure at three points on the equator of the egg using a micrometer after removing the shell membranes.
-
Egg Weight and Shell Weight: Weigh the whole egg and the dried eggshell to calculate the shell percentage.
-
Albumen Height and Haugh Unit: Measure albumen height to calculate the Haugh unit as an indicator of internal quality.
-
-
Bone Quality Assessment
-
Sample Collection:
-
At the end of the experimental period, select a subset of hens from each treatment group.
-
Euthanize the hens and carefully dissect the tibiae and/or humeri. Remove all soft tissue from the bones.
-
-
Bone Mineral Density (BMD) and Strength:
-
BMD: Can be assessed using dual-energy X-ray absorptiometry (DEXA) on the collected bones.
-
Breaking Strength: Use a three-point bending test with an instron-type machine to determine the force required to fracture the bone.[10]
-
-
Bone Ash Content:
-
Dry the bones to a constant weight and then ash them in a muffle furnace at a high temperature (e.g., 600°C) for 24 hours.
-
The ash weight is expressed as a percentage of the dry bone weight. The ash can then be analyzed for calcium and phosphorus content using methods like ICP-OES.[11]
-
Visualizations: Signaling Pathways and Workflows
Calcium Transport and Eggshell Mineralization Pathway
The formation of the eggshell is a complex process involving the transport of large quantities of calcium and bicarbonate ions across the uterine epithelium to the site of mineralization. The diagram below illustrates the key steps in this pathway.
Caption: Simplified signaling pathway for calcium and bicarbonate transport in uterine cells during eggshell formation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the impact of this compound supplementation in laying hens.
References
- 1. Avian eggshell biomineralization: an update on its structure, mineralogy and protein tool kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lestudium-ias.com [lestudium-ias.com]
- 3. Avian eggshell formation reveals a new paradigm for vertebrate mineralization via vesicular amorphous calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological changes in the regulation of calcium and phosphorus utilization that occur after the onset of egg production in commercial laying hens [frontiersin.org]
- 5. nutrinews.com [nutrinews.com]
- 6. mdpi.com [mdpi.com]
- 7. The characterization of uterine calcium transport and metabolism during eggshell calcification of hens laying high or low breaking strength eggshell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dietary Calcium Lactate Supplementation on Laying Performance, Blood Index, Shinbone Quality, Jejunal Immunity, and Egg Quality of Aged Laying Hens | MDPI [mdpi.com]
- 9. Effects of Dietary Calcium Levels on Productive Performance, Eggshell Quality and Overall Calcium Status in Aged Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of rearing systems on the eggshell quality, bone parameters and expression of genes related to bone remodeling in aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Bone Health Status and Eggshell Quality of Laying Hens at the End of a Production Cycle in Response to Inclusion of a Hybrid Rye to a Wheat–Corn Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Calcium Pidolate and Calcium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of two common calcium salts: calcium pidolate and calcium carbonate. The following analysis is based on available scientific literature and aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection of calcium supplements for research and product development.
Executive Summary
Calcium is an essential mineral for numerous physiological processes, and its supplementation is crucial in various therapeutic areas. The bioavailability of a calcium salt is a critical determinant of its efficacy. While calcium carbonate is a widely used and cost-effective option, evidence suggests that organic calcium salts, such as this compound, may offer superior absorption. This guide synthesizes the available data on the bioavailability of these two salts, presents experimental protocols for their assessment, and visualizes the key pathways involved in calcium absorption.
Data Presentation: Pharmacokinetic Parameters
One study compared the oral bioavailability of calcium from calcium glucoheptonate with calcium carbonate in 24 healthy adult volunteers. After a single oral dose of 500 mg of elemental calcium as calcium carbonate, the following pharmacokinetic parameters were observed:
| Parameter | Calcium Carbonate (500 mg elemental Ca) | Reference |
| Cmax (mg/L) | 96.30 ± 10.15 | [1] |
| Tmax (h) | 3.08 ± 1.28 | [1] |
| AUC0–12h (mg*h/L) | 1095.48 ± 65.23 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
For this compound, a study involving 10 women with osteoporosis compared the absorption of 405 mg of elemental calcium from this compound to 1000 mg of elemental calcium from a calcium gluconate-lactate-carbonate mixture. The results indicated that this compound produced a greater increase in blood calcium levels and higher urinary calcium excretion than the mixed calcium salt, suggesting superior absorption.[2][3] However, specific Cmax, Tmax, and AUC values were not reported in this study.
Another investigation involving five different calcium salts, including pidolate and carbonate, found no statistically significant differences in the incremental change in serum calcium levels among the salts.[4] This suggests that while differences in absorption may exist, they might not always translate to statistically significant variations in serum calcium under all conditions.
Experimental Protocols
The following is a generalized experimental protocol for a bioavailability study of calcium salts, based on methodologies reported in the literature.[1]
Study Design: A randomized, open-label, two-period, crossover study.
Participants: Healthy adult volunteers, typically with a specified age range and body mass index (BMI). A washout period of at least one week is maintained between the two treatment periods.
Intervention:
-
Test Product: Single oral dose of this compound (e.g., providing 500 mg of elemental calcium).
-
Reference Product: Single oral dose of calcium carbonate (e.g., providing 500 mg of elemental calcium).
-
Administration is typically in the morning after an overnight fast.
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
Analytical Method: Total calcium concentrations in plasma or serum are determined using a validated analytical method, such as atomic absorption spectrometry or inductively coupled plasma-optical emission spectrometry (ICP-OES).
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each participant and for each treatment. Statistical comparisons are then made between the test and reference products.
Mandatory Visualizations
Experimental Workflow for a Calcium Bioavailability Study
Caption: A typical crossover experimental workflow for assessing the bioavailability of two calcium formulations.
Signaling Pathway of Intestinal Calcium Absorption
Caption: The transcellular and paracellular pathways of intestinal calcium absorption.
Conclusion
The selection of a calcium salt for supplementation or fortification is a critical decision that can impact therapeutic outcomes and product efficacy. While calcium carbonate is a widely available and cost-effective source of calcium, the available, albeit limited, evidence suggests that this compound may offer enhanced bioavailability. The higher solubility of organic calcium salts like pidolate is thought to contribute to more efficient absorption.
However, the lack of direct comparative studies with robust pharmacokinetic data for this compound versus calcium carbonate highlights a significant gap in the literature. Further well-designed clinical trials are warranted to definitively establish the comparative bioavailability of these two calcium salts and to provide the quantitative data necessary for a complete assessment. Researchers and drug development professionals are encouraged to consider the existing evidence while acknowledging the need for more comprehensive data to guide their formulation and research decisions.
References
- 1. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis]. | Semantic Scholar [semanticscholar.org]
- 4. Acute changes in serum calcium and parathyroid hormone circulating levels induced by the oral intake of five currently available calcium salts in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Pidolate and Calcium Gluconate on Bone Density: A Guide for Researchers
Absence of a direct head-to-head clinical trial on bone mineral density necessitates a comparative analysis of existing independent studies. This guide synthesizes the available data on calcium pidolate and calcium gluconate, offering a resource for researchers, scientists, and drug development professionals in the field of bone health.
While a definitive head-to-head clinical trial evaluating the long-term effects of this compound versus calcium gluconate on bone mineral density (BMD) is not available in the current body of scientific literature, this guide provides a comparative overview based on independent studies of each calcium salt. The following sections detail the experimental protocols of key studies, present available quantitative data, and illustrate relevant biological pathways to aid in the objective assessment of these two calcium supplements for bone health applications.
Quantitative Data Summary
The following tables summarize the key findings from separate clinical trials investigating the effects of this compound and calcium gluconate on bone health parameters. It is important to note that these studies were conducted on different populations and under varying protocols, so direct comparisons should be made with caution.
Table 1: Summary of a Longitudinal Study on this compound
| Parameter | Treatment Group (this compound) | Control Group (No Treatment) |
| Study Population | 36 eugonadal women (mean age 39 ± 4 years) with low bone mass | 36 eugonadal women (mean age 39 ± 4 years) with low bone mass |
| Intervention | 1 g/day of elemental calcium as this compound | No treatment |
| Duration | 1 year | 1 year |
| Change in Total Body BMC | +2.6% (p < 0.001) | No significant change |
| Change in Arms and Legs BMC | +2.5% (p < 0.001) | No significant change |
| Change in Trunk BMC | +1.7% (p < 0.001) | No significant change |
| Change in Serum Tartrate-Resistant Acid Phosphatase | Significant decrease (p < 0.05) | No significant change |
BMC: Bone Mineral Content
Table 2: Summary of a Clinical Trial on Calcium Gluconate Monotherapy
| Parameter | Treatment Group (Calcium Gluconate) |
| Study Population | 43 elderly male patients with osteoporosis |
| Intervention | 1.0 g oral calcium gluconate, three times daily |
| Duration | 6 months |
| Change in Lumbar Spine BMD | Minimal impact |
| Change in Total Hip BMD | Minimal impact |
| Change in Femoral Neck BMD | Minimal impact |
BMD: Bone Mineral Density. Note: This study also had an observation group receiving calcium gluconate and calcitriol, which showed significant increases in BMD.[1]
Experimental Protocols
This compound Study Protocol
A longitudinal study investigated the effect of this compound on bone mass in eugonadal women with low bone mass.[2]
-
Study Design: A controlled clinical trial.
-
Participants: Seventy-two eugonadal women with a mean age of 39 ± 4 years and a Z-score for total body bone mineral content (BMC) of less than -1.5 were enrolled.
-
Intervention: The treatment group (n=36) received 1 g/day of elemental calcium in the form of this compound. The control group (n=36) received no treatment.
-
Duration: The study was conducted over a period of one year.
-
Primary Outcome Measures: Total body BMC, regional BMC (arms, legs, and trunk), and biochemical markers of bone turnover including 24-hour urinary calcium excretion, fasting urinary calcium/creatinine ratio, and serum tartrate-resistant acid phosphatase concentration.
-
Measurement Technique: Dual-energy X-ray absorptiometry (DXA) was used to measure BMC.
Calcium Gluconate Study Protocol
A clinical trial evaluated the effectiveness of calcitriol and calcium gluconate in treating older male patients with osteoporosis, which included a control group on calcium gluconate monotherapy.[1]
-
Study Design: A randomized controlled trial.
-
Participants: Eighty-six elderly male patients with osteoporosis were included in the overall study. The control group consisted of 43 of these patients.
-
Intervention: The control group was administered 1.0 g of oral calcium gluconate three times daily.
-
Duration: The treatment period was 6 months.
-
Primary Outcome Measures: Bone mineral density (BMD) of the lumbar spine, total hip, and femoral neck.
-
Measurement Technique: Not explicitly detailed in the provided search results, but likely dual-energy X-ray absorptiometry (DXA) as is standard for BMD measurement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the longitudinal study on this compound.
Caption: Experimental workflow for the clinical trial involving calcium gluconate.
Caption: Overview of transcellular and paracellular intestinal calcium absorption.
References
Calcium Pidolate Demonstrates Enhanced Absorption Over Inorganic Calcium Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcium pidolate and inorganic calcium salts, focusing on their absorption and bioavailability. The evidence presented herein suggests that this compound, an organic chelate, offers significant advantages in absorption efficiency over inorganic forms like calcium carbonate.
Executive Summary
This compound's superior absorption is attributed to the unique properties of its organic carrier, pidolate (L-pyroglutamic acid). This amino acid derivative forms a stable, soluble chelate with calcium, facilitating its transport across the intestinal epithelium. A key clinical study demonstrated that a significantly smaller dose of this compound (405 mg) resulted in greater urinary calcium excretion and higher serum calcium levels compared to a much larger dose (1000 mg) of a mixed inorganic and organic calcium salt preparation in postmenopausal women with osteoporosis. While direct, extensive comparative data with pure calcium carbonate or citrate is limited, the available evidence, coupled with the mechanistic advantages of the pidolate carrier, strongly supports the enhanced bioavailability of this compound.
Data Presentation: Comparative Absorption of Calcium Salts
The following table summarizes the key findings from a comparative study on calcium absorption in postmenopausal women with osteoporosis.
Table 1: Comparison of Calcium Absorption After Oral Administration of this compound vs. Calcium Gluconate-Lactate-Carbonate [1]
| Parameter | This compound | Calcium Gluconate-Lactate-Carbonate |
| Dosage | 405 mg | 1000 mg |
| Urinary Calcium Excretion | Higher | Lower |
| Serum Calcium Levels | Increased | Less pronounced increase |
Note: This study highlights the higher efficiency of calcium absorption from this compound, as a smaller dose produced a more significant systemic response compared to a larger dose of the mixed calcium salt preparation.
Experimental Protocols
In Vivo Human Study: Oral Calcium Overload Test
A study was conducted on 10 women with osteoporosis to compare the absorption of this compound with a mix of calcium gluconate, lactate, and carbonate.[1]
-
Study Design: The study employed an oral overload protocol.
-
Participants: 10 female subjects diagnosed with osteoporosis.
-
Intervention: Participants were administered 405 mg of this compound and, on a separate occasion, 1000 mg of a calcium gluconate-lactate-carbonate combination.
-
Primary Outcome Measures:
-
Urinary Calcium Excretion: Urine samples were collected to measure the amount of calcium excreted.
-
Serum Calcium Levels: Blood samples were drawn to determine the concentration of calcium in the blood.
-
-
Key Findings: The administration of 405 mg of this compound resulted in a greater increase in both urinary calcium excretion and serum calcium levels compared to the 1000 mg dose of the calcium gluconate-lactate-carbonate mixture.[1]
In Vitro Intestinal Absorption Model: Caco-2 Cell Line
While no specific studies using Caco-2 cells for this compound were found, this model is a standard method for evaluating the intestinal absorption of various calcium forms.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on semi-permeable membranes to form a monolayer that mimics the intestinal barrier.
-
Experimental Setup: The Caco-2 monolayer is placed in a two-chamber system, with the apical side representing the intestinal lumen and the basolateral side representing the bloodstream.
-
Procedure:
-
The calcium salt being tested (e.g., this compound, calcium carbonate) is introduced to the apical chamber.
-
Samples are taken from the basolateral chamber at various time points to measure the amount of calcium that has been transported across the cell monolayer.
-
-
Analysis: The rate and extent of calcium transport are quantified to determine its bioavailability.
Mechanism of Enhanced Absorption: The Role of the Pidolate Carrier
The superior absorption of this compound is attributed to the chelating properties of the pidolate (L-pyroglutamic acid) anion. This organic carrier enhances calcium bioavailability through several mechanisms:
-
Improved Solubility and Stability: Pidolate forms a stable, soluble complex with calcium, preventing its precipitation in the intestinal lumen and ensuring a higher concentration of ionized calcium is available for absorption.
-
Facilitated Transport: As an amino acid derivative, pidolate is recognized by intestinal transport systems, potentially facilitating the uptake of the entire calcium-pidolate chelate.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Absorption
The pidolate carrier is hypothesized to enhance calcium absorption through both paracellular and transcellular pathways. The chelated form may improve passive diffusion through the tight junctions between intestinal cells (paracellular) and also interact favorably with transporters on the cell surface to increase uptake into the enterocytes (transcellular).
Experimental Workflow for In Vivo Calcium Absorption Study
The following diagram illustrates the typical workflow for a clinical study evaluating the bioavailability of different calcium salts.
Conclusion
The available evidence strongly indicates that this compound possesses enhanced absorption characteristics compared to inorganic calcium salts. The organic pidolate carrier improves the solubility and stability of calcium in the gastrointestinal tract, leading to greater bioavailability. The key human study in postmenopausal women provides quantitative data supporting the superior efficiency of this compound. While more direct comparative studies with calcium carbonate and citrate are warranted, the existing data and mechanistic understanding make this compound a compelling alternative for researchers and drug development professionals seeking to optimize calcium delivery.
References
A Comparative Analysis of Calcium Pidolate and Calcium Citrate on Serum Calcium Concentrations: A Guide for Researchers and Drug Development Professionals
Introduction
Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction. Calcium supplements are widely utilized to prevent and treat calcium deficiencies. The selection of an appropriate calcium salt is a critical consideration in the formulation of supplements and pharmaceuticals, with bioavailability being a key determinant of efficacy. This guide provides a comparative overview of two commonly used organic calcium salts: calcium pidolate and calcium citrate. The focus is on their respective effects on serum calcium levels, supported by available experimental data. This document is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in product formulation and clinical research.
Mechanism of Intestinal Calcium Absorption
The intestinal absorption of calcium is a complex process that occurs via two primary pathways: the transcellular and paracellular pathways. The efficiency of these pathways is influenced by various factors, including the form of ingested calcium and the individual's physiological state.
-
Transcellular Pathway: This active, saturable process primarily occurs in the duodenum. It involves the entry of calcium into the enterocyte through the TRPV6 channel, binding to calbindin-D9k for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b). This pathway is regulated by calcitriol (the active form of vitamin D).
-
Paracellular Pathway: This passive, non-saturable process occurs along the entire length of the small intestine. It involves the movement of calcium through the tight junctions between enterocytes, driven by the electrochemical gradient.
Below is a diagram illustrating the key mechanisms of intestinal calcium absorption.
Caption: A diagram of the primary pathways for intestinal calcium absorption.
Comparative Efficacy on Serum Calcium Levels
Direct, head-to-head clinical trials with detailed quantitative data comparing the effects of this compound and calcium citrate on serum calcium levels are limited in publicly available literature. However, existing studies provide valuable insights into the bioavailability and pharmacokinetic profiles of each compound.
A key comparative study involving five different calcium salts, including this compound and calcium citrate, found that while all salts significantly increased serum calcium levels compared to a vehicle, there were no statistically significant differences in the incremental changes in serum calcium among the different salts[1]. The same study, however, noted that calcium carbonate and calcium citrate induced a significantly greater decrease in parathyroid hormone (PTH) levels compared to the other salts, which may suggest a more pronounced effect on calcium homeostasis[1].
The following table summarizes the available pharmacokinetic data for this compound and calcium citrate from separate human studies. It is crucial to note that these data are not from a direct comparative study and should be interpreted with caution.
| Parameter | This compound | Calcium Citrate | Source(s) |
| Elemental Calcium Content | ~13.5% | ~21% | [2] |
| Bioavailability | Reported to be high and well-absorbed. | Generally considered to have good bioavailability, often superior to calcium carbonate. | [3][4],[5] |
| Peak Serum Concentration (Cmax) | Data from direct human pharmacokinetic studies are not readily available. One study in osteoporotic women showed that 405 mg of this compound led to a greater increase in blood calcium levels than 1000 mg of calcium glucono-lactate-carbonate. | In a study with postmenopausal women receiving 1000 mg of calcium as calcium citrate, the total serum calcium increased by 0.10 ± 0.07 mmol/L at 3 hours. | [3],[6] |
| Area Under the Curve (AUC) | Specific AUC data from human studies are not readily available in the searched literature. | In a study comparing calcium citrate to calcium carbonate, the change in AUC for serum calcium was 2.5-fold greater for calcium citrate. | [7] |
Note: The lack of direct comparative quantitative data is a significant limitation. The information presented is synthesized from multiple sources and does not represent a head-to-head comparison.
Experimental Protocols
The following section outlines a generalized experimental protocol for a clinical trial designed to compare the effects of different calcium supplements on serum calcium levels. This protocol is a composite based on methodologies reported in various clinical studies.
Generalized Experimental Workflow for a Comparative Bioavailability Study
Caption: A generalized workflow for a crossover clinical trial comparing calcium supplements.
Detailed Methodologies
1. Study Design: A randomized, double-blind, crossover study design is often employed to minimize inter-individual variability.
2. Participant Selection:
-
Inclusion Criteria: Healthy volunteers, often within a specific age range and gender (e.g., postmenopausal women), with normal baseline serum calcium and vitamin D levels.
-
Exclusion Criteria: Individuals with a history of renal or endocrine disorders, malabsorption syndromes, or those taking medications that could interfere with calcium metabolism.
3. Intervention:
-
Participants are administered a standardized dose of elemental calcium from either this compound or calcium citrate.
-
The supplements are typically given after an overnight fast, often with a standardized low-calcium meal to mimic real-world usage.
4. Blood Sampling:
-
A baseline (pre-dose) blood sample is collected.
-
Post-dose blood samples are collected at multiple time points (e.g., 1, 2, 3, 4, 6, and 8 hours) to determine the time-course of serum calcium concentration.
5. Laboratory Analysis:
-
Serum samples are analyzed for total and/or ionized calcium concentrations.
-
Parathyroid hormone (PTH) levels are often measured as a marker of the physiological response to changes in serum calcium.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the serum calcium concentration-time data:
-
Cmax: Maximum observed serum calcium concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total calcium absorbed over time.
-
7. Washout Period:
-
In a crossover design, a washout period of sufficient duration (e.g., 1-2 weeks) is included between the two treatment phases to ensure that the effects of the first supplement have dissipated before the second is administered.
Conclusion
Both this compound and calcium citrate are organic calcium salts that are expected to have good bioavailability. Based on the limited available direct comparative data, there appears to be no significant difference in their acute effects on serum calcium increments. However, the observation that calcium citrate may induce a more pronounced suppression of PTH warrants further investigation, as this could have implications for long-term bone health.
For researchers and drug development professionals, the choice between this compound and calcium citrate may depend on factors beyond acute changes in serum calcium, such as elemental calcium content, formulation characteristics, and cost. Further well-controlled, head-to-head clinical trials are necessary to definitively elucidate the comparative pharmacokinetic and pharmacodynamic profiles of these two calcium salts.
References
- 1. Two flushing-like reaction cases from this compound who tolerated calcium carbonate | Allergologia et Immunopathologia [elsevier.es]
- 2. solabia.com [solabia.com]
- 3. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalcalcium.com [globalcalcium.com]
- 5. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute changes in serum calcium and parathyroid hormone circulating levels induced by the oral intake of five currently available calcium salts in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of calcium absorption from two commercial calcium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Calcium Pidolate in Animal Feed: A Comparative Guide to Organic Calcium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcium pidolate and other organic calcium salts used in animal feed, with a focus on their efficacy in improving performance, bone health, and other key physiological parameters. The information is supported by experimental data and detailed methodologies to assist in research and development.
This compound: An Overview of its Efficacy
This compound, the salt of calcium and pidolic acid (also known as pyroglutamic acid), has emerged as a highly bioavailable organic calcium source in animal nutrition. Studies have demonstrated its potential to enhance bone integrity and eggshell quality in poultry.
Impact on Broiler Performance and Bone Health
Research on broiler chickens has shown that supplementation with this compound can lead to significant improvements in bone strength. While its effects on growth performance parameters like body weight gain and feed conversion ratio (FCR) have shown some variability across studies, the consistent positive impact on skeletal health is a key finding. One study found that while there was no significant improvement in growth performance, tibia breaking strength was significantly increased in broilers receiving this compound compared to a control group with calcium phosphorus supplementation[1][2][3]. Another study reported that dietary this compound linearly increased tibia shear force and stress[4][5].
The optimal inclusion level of this compound appears to be crucial, as some studies have noted a quadratic effect on performance, with higher levels potentially leading to diminished returns[4][5].
Influence on Laying Hen and Quail Egg Quality
In laying hens and quails, this compound supplementation has been shown to positively affect eggshell quality, a critical factor in the egg industry. A study on commercial free-range laying hens found that a diet supplemented with 300ppm of this compound from 50 weeks of age resulted in fewer downgraded eggs, a significant increase in eggshell breaking strength, and improved shell color[6][7][8]. Similarly, in aged laying quails, a specific concentration of this compound (0.50 g/kg) led to the greatest egg production, eggshell breaking strength, and eggshell thickness[9]. However, some research indicates that exceeding optimal levels may not yield further benefits and that the supplementation might not overcome the detrimental effects of significantly reduced overall dietary calcium[7].
Comparison with Other Organic Calcium Salts
While direct comparative studies between this compound and other organic calcium salts in animal feed are limited, the available research on individual organic salts provides a basis for a comparative assessment. Organic calcium salts, in general, are considered to have higher bioavailability than inorganic sources like calcium carbonate.
Calcium Gluconate: Studies on calcium gluconate in laying hens suggest it can play a role in improving eggshell quality and may help in reducing egg abnormalities[10]. It is also used as a therapeutic agent for calcium deficiency-related issues[11]. One balance experiment in laying hens indicated that calcium gluconate resulted in the best retention of calcium compared to calcium carbonate and calcium sulphate[5].
Calcium Lactate: Calcium lactate is recognized for its high solubility and absorption rate. In animal nutrition, it is suggested to promote the growth of beneficial gut bacteria and inhibit pathogens, thereby improving overall gut health and immunity[12]. The European Food Safety Authority (EFSA) has established safe inclusion levels for calcium lactate in the feed of various animal species[9][13].
Calcium Citrate: Research in humans has shown that calcium citrate is more readily absorbed than calcium carbonate[14]. In animal nutrition, it has been explored as a calcium source, with some studies indicating it can be an effective supplement for improving eggshell quality in laying hens, particularly in older birds or those with specific laying issues.
The following tables summarize the quantitative data from various studies on this compound and provide a general comparison with other organic calcium salts based on available literature.
Data Presentation
Table 1: Efficacy of this compound in Broiler Chickens
| Parameter | Treatment Group (this compound) | Control Group (Inorganic Calcium) | Percentage Change | Study Reference |
| Tibia Breaking Strength (kgf) at Day 21 | 5.02 | 3.69 | +36.0% | Aguilon et al., 2024[1][2][3] |
| Tibia Shear Force (N) | Linearly increased with dosage | - | - | Gül et al., 2025[4][5] |
| **Tibia Shear Stress (N/mm²) ** | Linearly increased with dosage | - | - | Gül et al., 2025[4][5] |
| Body Weight Gain (g) at 21 days | Increased by 4.5% (P < 0.05) in one study | - | +4.5% | Melo, 2023 (as cited in Aguilon et al., 2024)[3] |
| Feed Conversion Ratio | No significant improvement in some studies | - | - | Aguilon et al., 2024[1][2][3] |
Table 2: Efficacy of this compound in Laying Hens
| Parameter | Treatment Group (this compound @ 300ppm) | Control Group (Standard Diet) | Percentage Change | Study Reference |
| Percentage of "Seconds" Eggs | Decreased by 0.89% (P < 0.001) | - | -19% | Bain et al., 2018[6][7][8] |
| Eggshell Breaking Strength (N) | Significantly increased (P = 0.004) | - | +0.7N | Bain et al., 2018[6][7][8] |
| Shell Weight (g) | Significantly increased (P = 0.014) | - | +0.48g | Bain et al., 2018[6][7][8] |
| Shell Color | Significantly improved (P < 0.001) | - | - | Bain et al., 2018[6][7][8] |
Table 3: General Comparison of Organic Calcium Salts in Animal Feed
| Calcium Salt | Primary Advantages Noted in Research | Main Animal Models Studied | Key Findings |
| This compound | High bioavailability, improved bone strength and eggshell quality. | Broilers, Laying Hens, Quails | Significantly increases tibia breaking strength and shear force. Reduces downgraded eggs and improves shell strength. |
| Calcium Gluconate | Good calcium retention, potential to reduce egg abnormalities. | Laying Hens | Showed the best calcium retention in one comparative study against inorganic salts. |
| Calcium Lactate | High solubility, promotes gut health. | General (Pigs, Poultry) | May enhance beneficial intestinal microflora. Safe for various species at specified levels. |
| Calcium Citrate | High bioavailability. | Laying Hens (and humans) | Effective in improving eggshell quality, particularly in specific situations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Study on this compound in Broiler Chickens (Aguilon et al., 2024)
-
Objective: To determine the effect of this compound supplementation on the growth performance and tibia breaking strength of broiler chickens.
-
Animals: 120 one-day-old Ross chicks.
-
Experimental Design: Completely randomized design with two treatment groups and three replicates per treatment.
-
Treatments:
-
Control Group: Supplemented with calcium phosphorus.
-
Treatment Group (T2): Supplemented with this compound.
-
-
Parameters Measured: Body weight, body weight gain, average daily gain, average feed consumption, feed efficiency, feed conversion ratio, percent liveability, and tibia breaking strength.
-
Key Protocol: Tibia breaking strength was measured on day 12 and day 21.
Study on this compound in Laying Hens (Bain et al., 2018)
-
Objective: To compare egg quality and bone strength in commercial free-range laying hens supplemented with this compound.
-
Animals: Eight commercial free-range flocks.
-
Experimental Design: Four flocks per treatment group.
-
Treatments:
-
Control Group: Standard diet.
-
Treatment Group: Standard diet supplemented with 300ppm of this compound from 50 weeks of age.
-
-
Parameters Measured: Egg grading (% large, % seconds), eggshell breaking strength, shell weight, shell color, tibia and humerus breaking strength, keel bone radiographic density, and keel bone deformity scores.
-
Key Protocol: Data was collected from 51 to 70 weeks of age.
Mandatory Visualizations
Intestinal Calcium Absorption Pathway
The absorption of calcium in the intestine occurs through two primary pathways: the transcellular and paracellular routes. The transcellular pathway is an active, saturable process, while the paracellular pathway is a passive, non-saturable process. The pidolate anion of this compound is hypothesized to enhance absorption, potentially by interacting with intestinal transporters and improving the solubility of calcium.
Caption: Intestinal calcium absorption pathways and the hypothesized role of the pidolate anion.
General Experimental Workflow for Evaluating Calcium Salt Efficacy in Poultry
The following diagram illustrates a typical experimental workflow for assessing the efficacy of different calcium sources in poultry feed.
Caption: A generalized workflow for poultry nutrition studies evaluating calcium sources.
References
- 1. scielo.br [scielo.br]
- 2. jiip.ub.ac.id [jiip.ub.ac.id]
- 3. jiip.ub.ac.id [jiip.ub.ac.id]
- 4. Effects of this compound on performance, carcass traits, bone biomechanical properties and mineralisation and jejunum histomorphology in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium and phosphorus balances with laying birds1 | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 6. This compound improves egg quality when it is fed to commercial layers from 50 weeks of age | Engormix [en.engormix.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. [PDF] this compound IMPROVES EGG QUALITY WHEN IT IS FED TO COMMERCIAL LAYERS FROM 50 WEEKS OF AGE | Semantic Scholar [semanticscholar.org]
- 9. Safety of lactic acid and calcium lactate when used as technological additives for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on performance, carcass traits, bone biomechanical properties and mineralisation and jejunum histomorphology in broilers | Semantic Scholar [semanticscholar.org]
- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Calcium Pidolate and Calcium Lactate on Bone Resorption Markers
In the landscape of calcium supplementation for bone health, the choice of calcium salt can significantly influence its efficacy in modulating bone metabolism. This guide provides a comparative analysis of two such salts, calcium pidolate and calcium lactate, focusing on their effects on bone resorption markers. The information presented is synthesized from various scientific studies to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
Data on Bone Resorption Markers
The following table summarizes the observed effects of this compound and calcium lactate on various bone resorption markers as reported in separate clinical studies. It is crucial to note that these studies were not direct comparisons and varied in their methodologies and the specific markers assessed.
| Calcium Salt | Bone Resorption Marker | Study Population | Dosage | Duration | Observed Effect | Citation |
| This compound | Urinary Hydroxyproline/Creatinine (HP/Cr) Ratio | 10 women with involutional osteoporosis | 1 g/day elemental calcium | 30 days | Significant decrease (P < 0.001) | [1] |
| Urinary Calcium/Creatinine (Ca/Cr) Ratio | 10 women with involutional osteoporosis | 1 g/day elemental calcium | 30 days | Significant decrease (P < 0.001) | [1] | |
| Serum Tartrate-Resistant Acid Phosphatase (TRACP) | 36 eugonadal women with low bone mineral content | 1 g/day elemental calcium | 1 year | Decrease (P < 0.05) | ||
| Calcium Lactate | Urinary Alpha Helical Peptide | Premenopausal women in a weight loss program | Not specified | 12 weeks | Drop in marker values (P < 0.05) | |
| Urinary Hydroxyproline | Psoriatic patients and normal subjects | Not specified | Not specified | Appeared to have enhanced the production of hydroxyproline | [2] |
Experimental Protocols
Study on this compound in Involutional Osteoporosis
-
Objective: To determine the effect of this compound on biochemical and hormonal parameters in women with involutional osteoporosis.[1]
-
Study Design: A placebo-controlled study.
-
Participants: 20 women with involutional osteoporosis were divided into two groups of 10. The groups were comparable in mean age and body surface area.[1]
-
Intervention: The treatment group received the equivalent of 1 gram of elemental calcium per day in the form of this compound for 30 days. The control group received a placebo.[1]
-
Biochemical Analysis: Basal and post-treatment measurements were taken. Blood samples were analyzed for calcium, phosphorus, alkaline phosphatase (ALP), total proteins, parathyroid hormone (PTH), growth hormone (GH), and osteocalcin (BGP). 24-hour urinary calcium excretion was determined. 12-hour fasting urine samples were used to measure the calcium/creatinine (Ca/Cr) and hydroxyproline/creatinine (HP/Cr) ratios, corrected for glomerular filtrate.[1]
Study on Calcium Lactate in a Weight Loss Program
-
Objective: To examine the effects of calcium intake from different sources on body weight, body fat, and markers of bone turnover in pre-menopausal adult women undergoing a weight loss program.
-
Study Design: A placebo-controlled study.
-
Participants: Premenopausal adult women were divided into four groups: placebo, calcium lactate, calcium phosphate, and milk.
-
Intervention: All participants were prescribed a 12-week diet with a 500 Kcal restriction. The intervention groups received their respective calcium supplements.
-
Biochemical Analysis: Urine values for the bone resorption marker, alpha helical peptide, were measured.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of calcium supplementation on bone resorption markers, based on the methodologies of the cited studies.
Caption: Generalized workflow of a clinical trial on calcium supplements.
Calcium Signaling in Osteoclasts
The diagram below illustrates the general signaling pathway through which extracellular calcium influences osteoclast activity, leading to the regulation of bone resorption. While not specific to pidolate or lactate salts, it provides the fundamental mechanism of action for calcium at the cellular level.
Caption: Simplified calcium signaling pathway in osteoclasts.
Conclusion
Based on the available evidence, this compound demonstrates a notable effect in reducing markers of bone resorption. The pidolate moiety is suggested to act as an efficient carrier for calcium, potentially enhancing its bioavailability and subsequent impact on bone metabolism. While calcium lactate is a commonly used and well-tolerated calcium supplement, there is a comparative lack of robust clinical data specifically detailing its effects on a wide range of modern bone resorption markers.
For researchers and drug development professionals, these findings underscore the importance of the choice of calcium salt in formulations aimed at improving bone health. Further direct comparative studies are warranted to definitively elucidate the relative potencies of this compound and calcium lactate in modulating bone resorption and to explore their underlying mechanisms of action at the cellular and molecular levels.
References
Replicating studies on the impact of calcium pidolate on eggshell quality
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium pidolate's performance against other calcium supplements in improving eggshell quality in laying hens. The information presented is collated from various scientific studies to aid in research and development efforts. Detailed experimental protocols for key assessment methods are also included.
Comparative Performance of Calcium Sources on Eggshell Quality
The efficacy of calcium supplementation on eggshell quality is a critical area of poultry research. While calcium carbonate (from limestone or oyster shells) is the most common source, organic calcium salts like this compound and calcium lactate are being explored for their potential superior bioavailability. The following tables summarize findings from various studies on the impact of different calcium sources on key eggshell quality parameters.
Table 1: Effect of Different Calcium Sources on Eggshell Thickness (mm)
| Calcium Source | Dosage | Eggshell Thickness (mm) | Study Highlights |
| This compound | 300 ppm | No significant change vs. control | A study on commercial free-range layers from 50 weeks of age showed no significant increase in shell thickness.[1][2] |
| 96.90% premix | Reduced thickness | High concentration without adjusting total dietary calcium led to negative effects in 70-week-old hens.[3] | |
| with 25-hydroxycholecalciferol | 0.391 - 0.404 | A study on commercial laying hens from 21 to 50 weeks of age.[4] | |
| Calcium Carbonate (Limestone) | Standard Diet (Control) | 0.354 - 0.372 | Age-related variations observed in laying hens. |
| 100% fine vs. 75% coarse + 25% fine | No significant difference | Study on laying hens from 60 to 72 weeks of age.[5] | |
| 3.5% - 4.7% of diet | Linear increase with dosage | Increased dietary calcium improved shell thickness in aged laying hens.[6] | |
| Oyster Shell | Substitution for limestone | No significant difference | No significant effect on eggshell thickness was observed in one study.[7][8] |
| Fortified ration (4%) | Data not specified | A study was conducted to observe the benefits of oyster shell supplementation.[9] | |
| Calcium Lactate | 0.25%, 0.5%, 1.0% substitution for limestone | Increased thickness (0.5% was optimal) | Dietary addition of calcium lactate enhanced eggshell thickness in aged laying hens.[10][11] |
Table 2: Effect of Different Calcium Sources on Eggshell Breaking Strength (N)
| Calcium Source | Dosage | Eggshell Breaking Strength (N) | Study Highlights |
| This compound | 300 ppm | Significant increase (+0.7N) | A small but significant increase was observed in commercial free-range layers from 50 weeks of age.[1] |
| with 25-hydroxycholecalciferol | 40.43 - 42.01 | A study on commercial laying hens from 21 to 50 weeks of age showed fluctuating but generally lower strength towards the end.[4] | |
| Calcium Carbonate (Limestone) | Standard Diet (Control) | ~21.6 - 28.1 | Breaking strength dropped in hens receiving only pulverized limestone over a nine-month period.[12] |
| Fine vs. Coarse particles | No significant difference | The particle size of calcium carbonate did not significantly affect the breaking strength.[13] | |
| 3.5% - 4.7% of diet | Linear increase with dosage | Eggshell strength improved with increasing dietary calcium levels in aged laying hens.[6] | |
| Oyster Shell | Substitution for limestone | 28.1 (vs. 21.6 for limestone alone) | Markedly superior breaking strength compared to limestone alone after nine months of lay.[12] |
| Calcium Lactate | 0.25%, 0.5%, 1.0% substitution for limestone | Enhanced strength (0.5% was optimal) | Dietary calcium lactate improved eggshell strength in aged laying hens.[10][11] |
Experimental Protocols
Accurate and consistent measurement of eggshell quality is paramount in research. Below are detailed methodologies for key experiments cited in the literature.
Eggshell Thickness Measurement
This protocol describes the manual measurement of eggshell thickness using a micrometer, a widely used and accessible method.
-
Apparatus: A digital micrometer with a rounded anvil or a ball attachment to accommodate the curvature of the eggshell. The micrometer should have a precision of at least 0.01 mm.[14][15][16]
-
Procedure:
-
Break the egg and carefully remove the contents.
-
Gently wash the shell fragments to remove any remaining albumen and membranes.
-
Allow the shell fragments to dry completely at room temperature or in a drying oven.[15]
-
Take measurements from at least three different points around the equator of the eggshell to ensure a representative average.[15]
-
Place a piece of the dried shell between the anvil and the spindle of the micrometer and gently tighten until the ratchet clicks.
-
Record the measurement and repeat for all selected points.
-
The average of these measurements is recorded as the eggshell thickness.
-
Eggshell Breaking Strength Measurement
This protocol outlines the procedure for determining the force required to fracture an eggshell using a texture analyzer or a dedicated egg force reader.[17]
-
Apparatus: A texture analyzer equipped with a compression probe (e.g., 75mm diameter) or an Egg Force Reader.[18][19][20]
-
Procedure:
-
Place the intact egg on the support platform of the instrument. The egg can be positioned either horizontally or vertically, but the orientation should be consistent across all samples.[18][19][20]
-
Set the parameters of the instrument, including the probe speed (e.g., pre-test speed of 2.0 mm/s, test speed of 1.0 mm/s, and post-test speed of 4.0 mm/s).[18][19][20]
-
Initiate the test. The probe will descend at a constant speed and apply a compressive force to the eggshell until a fracture is detected.
-
The instrument records the maximum force (in Newtons or kilograms-force) applied at the point of fracture. This value represents the eggshell breaking strength.[17]
-
Egg Specific Gravity Measurement
This protocol details the flotation method for determining egg specific gravity, an indirect measure of eggshell thickness.[21][22][23]
-
Apparatus: A series of calibrated saline (NaCl) solutions of varying specific gravities (e.g., from 1.070 to 1.090 in 0.005 increments), a hydrometer for calibration, and baskets for dipping the eggs.[21][22]
-
Procedure:
-
Prepare and calibrate the saline solutions using a hydrometer to ensure accuracy. The temperature of the solutions and the eggs should be similar.[23]
-
Start by placing a basket of eggs in the solution with the lowest specific gravity.
-
Eggs that float in this solution are recorded as having that specific gravity.
-
Remove the eggs that sink and place them in the next solution of higher specific gravity.
-
Repeat this process, moving the sinking eggs to progressively higher density solutions until all eggs have floated.
-
The specific gravity of an egg is recorded as the specific gravity of the solution in which it first floats.[21][22]
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Calcium absorption, transport, and deposition pathway in laying hens.
References
- 1. This compound improves egg quality when it is fed to commercial layers from 50 weeks of age | Engormix [en.engormix.com]
- 2. [PDF] this compound IMPROVES EGG QUALITY WHEN IT IS FED TO COMMERCIAL LAYERS FROM 50 WEEKS OF AGE | Semantic Scholar [semanticscholar.org]
- 3. "Effects of this compound Feed Premix Supplementation on Laying Prod" by Ivanne B. Toledo [ukdr.uplb.edu.ph]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Calcium Carbonate Particle Size, Phytase and Midnight Feeding on Performance, Egg and Bone Quality and Blood Parameters in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dietary Calcium Levels on Productive Performance, Eggshell Quality and Overall Calcium Status in Aged Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The effects of eggshell and oyster shell supplemental as calcium sources on performance, eggshell quality and mineral excretion in laying hens [acikerisim.mu.edu.tr]
- 9. Murray State's Digital Commons - Scholars Week: Effect of calcium supplementation on egg quality in laying hens [digitalcommons.murraystate.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vandrefalk.dk [vandrefalk.dk]
- 15. vandrefalk.dk [vandrefalk.dk]
- 16. baxlo.com [baxlo.com]
- 17. thepoultrysite.com [thepoultrysite.com]
- 18. repositorio.unesp.br [repositorio.unesp.br]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. thepoultrysite.com [thepoultrysite.com]
- 22. Measuring egg shell quality - Zootecnica | Poultry Magazine [zootecnicainternational.com]
- 23. VM72/VM044: Egg Specific Gravity—Designing a Monitoring Program [edis.ifas.ufl.edu]
A meta-analysis of clinical trials on calcium pidolate for osteoporosis
For Researchers, Scientists, and Drug Development Professionals
While a formal meta-analysis on calcium pidolate for osteoporosis is not currently available in published literature, a review of existing clinical trials provides valuable insights into its efficacy and mechanism of action compared to other calcium salts and placebo. This guide synthesizes the available data to offer a comparative overview for research and development professionals.
Enhanced Bioavailability: The Pidolate Advantage
This compound is a salt formed between calcium and pidolic acid (L-pyroglutamic acid). The pidolate component is thought to enhance the bioavailability of calcium, potentially leading to improved absorption compared to other forms. This is attributed to the chelated structure of this compound, which may increase its solubility and uptake in the intestine.
Comparative Efficacy of this compound: A Review of Clinical Data
Clinical studies have evaluated the effects of this compound on bone mineral density (BMD) and biochemical markers of bone turnover. The following tables summarize the key findings from these trials, comparing this compound with other calcium salts and placebo.
Table 1: Summary of Quantitative Outcomes from Clinical Trials
| Study | Intervention | Comparator | Duration | Key Outcomes | Results |
| Farrerons et al. (1989) [1][2] | 405 mg this compound | 1000 mg Calcium Gluconate-Lactate-Carbonate | Single dose | Serum Calcium, Urinary Calcium Excretion | This compound led to a greater increase in serum calcium and higher urinary calcium excretion, suggesting better absorption.[1][2] |
| Rico et al. (1994) [3] | 1 g/day elemental Calcium as this compound | No treatment | 1 year | Total Body BMC, Regional BMC, Bone Turnover Markers | Significant increase in total body (2.6%) and regional BMC (arms and legs: 2.5%, trunk: 1.7%).[3] Decrease in markers of bone resorption.[3] |
| Anonymous (1992) [1] | 1 g/day elemental Calcium as this compound | Placebo | 30 days | Biochemical Markers of Bone Turnover | Significant decrease in urinary calcium/creatinine and hydroxyproline/creatinine ratios, indicating inhibition of bone resorption.[1] No significant change in bone formation markers.[1] |
Table 2: Experimental Protocols of Key Clinical Trials
| Study | Participants | Intervention Details | Outcome Measures |
| Farrerons et al. (1989) [1][2] | 10 postmenopausal women with osteoporosis | Oral administration of a single dose of 405 mg this compound or 1000 mg calcium gluconate-lactate-carbonate. | Blood and urine samples were collected to measure calcium levels.[1][2] |
| Rico et al. (1994) [3] | 72 eugonadal women with low bone mass | Randomized to receive 1 g/day of elemental calcium as this compound or no treatment for one year. | Bone mineral content measured by dual-energy X-ray absorptiometry (DXA).[3] Serum and urine analysis for bone turnover markers.[3] |
| Anonymous (1992) [1] | 20 women with involutional osteoporosis | Randomized to receive 1 g/day of elemental calcium as this compound or a placebo for 30 days. | Analysis of blood and urine for calcium, phosphate, alkaline phosphatase, parathyroid hormone, growth hormone, osteocalcin, and markers of bone resorption.[1] |
Visualizing the Research Process
The following diagrams illustrate the typical workflow of the clinical trials reviewed and the logical structure of this comparative guide.
Conclusion
The available evidence from individual clinical trials suggests that this compound is well-absorbed and may be effective in inhibiting bone resorption and increasing bone mass in women with or at risk for osteoporosis.[1][2][3] Its potential for enhanced bioavailability makes it a noteworthy candidate for further investigation and development in the field of osteoporosis treatment. However, the lack of a direct meta-analysis and the limited number of large-scale, long-term comparative trials highlight the need for more robust research to definitively establish its superiority over other calcium salts. Future studies should focus on fracture risk reduction as a primary endpoint to fully elucidate the clinical benefits of this compound in the management of osteoporosis.
References
- 1. Effect of this compound on biochemical and hormonal parameters in involutional osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal study of the effect of this compound on bone mass in eugonadal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Calcium Pidolate's Efficacy in Poultry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides an objective comparison of calcium pidolate with other calcium supplements commonly used in the poultry industry. This document summarizes key performance indicators from various studies, details experimental protocols, and visualizes relevant biological pathways to aid in the independent verification of this compound's benefits.
Quantitative Data Summary
The efficacy of this compound in poultry has been investigated in several studies, yielding varied results depending on the age of the birds, dosage, and overall diet composition. The following tables summarize the key quantitative findings from comparative studies in both laying hens and broiler chickens.
Table 1: Effects of this compound on Laying Hen Performance
| Parameter | This compound Treatment | Control/Alternative Calcium Source | Species/Age | Study Highlights & Citation |
| Egg Production | 5% higher | Calcium Carbonate (Oyster Shell) | 55-week-old Lohmann hens | The this compound group showed a significant increase in egg production over an 8-week period.[1] |
| Lower hen-day and hen-housed production | Basal diet (4.53% calcium) | 70-week-old Dekalb White layers | High concentration of this compound without adjusting total dietary calcium led to negative effects.[2] | |
| Eggshell Quality | ||||
| Eggshell Breaking Strength | Significantly increased (P=0.004) | Standard diet | Commercial free-range layers (from 50 weeks) | Supplementing with 300ppm this compound improved eggshell strength.[3] |
| Declined dramatically at higher doses | Basal diet | 27-week-old Japanese quails | Optimal concentration was found to be 0.50 g/kg; higher levels had negative effects.[4] | |
| Eggshell Thickness | Reduced | Basal diet (4.53% calcium) | 70-week-old Dekalb White layers | Negative outcome attributed to potential calcium-to-phosphorus imbalance.[2] |
| Increased at optimal dose | Basal diet | 27-week-old Japanese quails | 0.50 g/kg this compound resulted in the greatest eggshell thickness.[4] | |
| Defective/Downgraded Eggs | 25% reduction in downgraded eggs (P<0.05) | Calcium Carbonate (Oyster Shell) | 55-week-old Lohmann hens | This compound was more effective at maintaining eggshell quality.[1] |
| 0.89% fewer "seconds" (P<0.001) | Standard diet | Commercial free-range layers (from 50 weeks) | A cost-effective way to maintain egg quality in longer laying cycles.[3] | |
| Increased percentage of defective eggs | Basal diet (4.53% calcium) | 70-week-old Dekalb White layers | Unadjusted high calcium levels from pidolate proved detrimental.[2] |
Table 2: Effects of this compound on Broiler Performance
| Parameter | This compound Treatment | Control/Alternative Calcium Source | Species/Age | Study Highlights & Citation |
| Body Weight / Gain | No significant improvement | Calcium Phosphorus | 1-day-old Ross chicks | No significant differences in body weight, body weight gain, or average daily gain were observed.[5][6] |
| 4.5% increase at 21 days | Control | Broilers | One study reported a significant increase in body weight at a specific growth stage.[5] | |
| Feed Conversion Ratio (FCR) | No significant impact | Calcium Phosphorus | 1-day-old Ross chicks | FCR was not significantly affected by this compound supplementation.[5][6] |
| Tibia Breaking Strength | Significant increase | Calcium Phosphorus | 1-day-old Ross chicks | This compound supplementation led to improved bone strength.[5][6][7] |
| 15% improvement in bone stiffness (P=0.07) | Control | Broilers | An increase in collagen in bone tissues may have contributed to this improvement.[5] | |
| No significant difference at 35 days | Control | Broilers | While breaking strength was not different, bone elasticity improved by 32%.[5] |
Experimental Protocols
Study 1: Laying Hens - this compound vs. Calcium Carbonate (Oyster Shell)
-
Objective: To compare the influence of this compound and oyster shell on egg production and quality in laying hens.
-
Animals: 55-week-old Lohmann hens.
-
Experimental Design: Hens were divided into two groups. The control group received a standard diet with oyster shell (3 grams/layer/day) as the primary calcium source. The treatment group received the standard diet supplemented with 300 ppm of this compound.
-
Duration: 8 weeks.
-
Parameters Measured: Egg production, eggshell quality, and feed conversion ratio.
-
Key Findings: The this compound group produced 5% more eggs and had a 25% reduction in downgraded eggs due to shell quality issues.[1]
Study 2: Broiler Chickens - this compound vs. Calcium Phosphorus
-
Objective: To determine the effect of this compound supplementation on the growth performance and bone strength of broiler chickens.
-
Experimental Design: Broilers were randomly distributed into two treatment groups with three replicates per treatment. The control group received a diet supplemented with calcium phosphorus. The treatment group received a diet supplemented with this compound.[5][6][7]
-
Duration: The study duration was not explicitly stated in the provided abstract.
-
Parameters Measured: Body weight, body weight gain, average daily gain, average feed consumption, feed efficiency, feed conversion ratio, percent liveability, and tibia breaking strength.[5][6]
-
Key Findings: While there was no significant improvement in growth performance parameters, the tibia breaking strength was significantly increased in the this compound group.[5][6][7]
Study 3: Laying Hens - Impact of High Concentration of this compound
-
Objective: To investigate the effects of a high concentration of this compound supplementation on the laying productivity and eggshell quality of older laying hens.
-
Animals: 2000 70-week-old Dekalb White layer hens.[2]
-
Experimental Design: The hens were divided into a control group and a treatment group. The control group received a basal diet with 4.53% calcium. The treatment group received the basal diet with an additional premix of 96.90% this compound, without adjusting the overall calcium content.[2]
-
Duration: 9 weeks.[2]
-
Parameters Measured: Hen-day and hen-housed egg production, feed conversion ratio, percentage of defective eggs, and eggshell thickness.[2]
-
Key Findings: The treatment group showed negative outcomes, including lower egg production and reduced eggshell thickness, highlighting the importance of balancing the calcium-to-phosphorus ratio when using highly bioavailable calcium sources.[2]
Signaling Pathways and Experimental Workflows
Calcium Absorption in the Poultry Gut
The absorption of calcium in the intestine is a complex process regulated by Vitamin D3 and Parathyroid Hormone (PTH). The pidolate component of this compound is hypothesized to enhance absorption. Pidolic acid (pyroglutamic acid) is a precursor to proline and arginine, which may chelate calcium, improving its solubility and uptake.
Caption: Proposed pathway for enhanced calcium absorption with this compound.
Experimental Workflow for a Typical Poultry Feed Trial
The following diagram illustrates a standard workflow for conducting a feed trial to evaluate the efficacy of a calcium supplement in poultry.
Caption: Standard experimental workflow for a poultry nutrition study.
Conclusion
The independent verification of this compound's benefits in poultry presents a nuanced picture. While some studies demonstrate significant improvements in eggshell quality and bone strength, particularly in older laying hens and broilers, respectively, other research indicates no significant effects on growth performance or even negative outcomes when not properly balanced in the diet.[1][2][3][5][6]
The conflicting results underscore the critical importance of dosage and the overall mineral balance of the feed, especially the calcium-to-phosphorus ratio. The potential for pidolic acid to enhance calcium bioavailability is a promising area for further research. However, based on the current evidence, a blanket recommendation for this compound over other calcium sources is not universally supported. Careful consideration of the specific production goals, age of the flock, and diet formulation is essential when evaluating the inclusion of this compound in poultry nutrition programs. Further large-scale, long-term studies with direct comparisons to a wider range of organic and inorganic calcium sources are warranted to fully elucidate its role and optimize its application in the poultry industry.
References
- 1. This compound improves egg quality when it is fed to commercial layers from 50 weeks of age | Engormix [en.engormix.com]
- 2. A novel source of calcium: effects of this compound concentration on egg quality in aged laying quails (Coturnix coturnix Japonica) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 3. jiip.ub.ac.id [jiip.ub.ac.id]
- 4. Physiological regulation of calcium and phosphorus utilization in laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Effects of this compound Feed Premix Supplementation on Laying Prod" by Ivanne B. Toledo [ukdr.uplb.edu.ph]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of this compound on performance, carcass traits, bone biomechanical properties and mineralisation and jejunum histomorphology in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Calcium Pidolate
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of calcium pidolate, a compound utilized in various research and development applications.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While generally not classified as a hazardous substance, observing standard laboratory safety measures is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to shield against airborne particles.[3][4]
-
Hand Protection: Use protective gloves to prevent skin contact.[1][3][4]
-
Body Protection: A laboratory coat is necessary to protect clothing and skin.[3][4]
-
Respiratory Protection: In situations where dust formation is likely, a dust mask is recommended.[3]
In Case of a Spill:
-
Avoid breathing in any dust that may be generated.[2][3][5][6][7]
-
Mechanically collect the spilled material by sweeping or shoveling.[1]
-
Place the collected material into a suitable, closed container for disposal.[1][5]
-
Do not flush the spilled material into sewer systems or allow it to come into contact with water systems.[3]
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure the safety of personnel and the protection of the environment.
-
Waste Collection:
-
Waste Storage:
-
Disposal Method:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1][5]
-
Controlled incineration with flue gas scrubbing is an acceptable alternative.[1][5]
-
Crucially, do not dispose of this compound with regular garbage or flush it down the drain. [3] Discharging it into sewer systems or the environment must be avoided.[1][5]
-
-
Regulatory Compliance:
-
Always adhere to federal, state, and local environmental control regulations for chemical waste disposal.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.
-
III. Key Data Summary
While specific quantitative data for disposal is not available, the following information from safety data sheets is pertinent to its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 31377-05-6 | [1] |
| Hazard Classification | Not classified as hazardous | [1][2][5] |
| Oral LD50 (Rat) for a related salt | >6000 mg/kg | [3] |
| Environmental Hazards | No specific data available on toxicity to aquatic life. Discharge into the environment must be avoided. | [1][5][6] |
IV. Experimental Protocols
The disposal procedures outlined in this document are based on established safety data sheets and do not originate from specific experimental protocols for disposal. These are standard best practices for chemical waste management in a laboratory setting.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Calcium Pidolate
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Calcium Pidolate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety Checklist
Before handling this compound, ensure the following are in place:
-
Ventilation: Work in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust generation.[1][2][3]
-
Ignition Sources: Remove all sources of ignition as a precautionary measure.[4][5]
-
Emergency Equipment: Know the location of and how to use emergency exits, eyewash stations, and safety showers.
-
Personal Protective Equipment (PPE): Confirm all required PPE is available, inspected for integrity, and worn correctly.[1][4]
Required Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is critical to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use. | To prevent direct skin contact.[1][4][6] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust particles.[1][4][6] |
| Body Protection | A lab coat or chemical-resistant clothing. Wear impervious clothing when handling large quantities. | To protect skin from accidental spills.[1][2][5] |
| Respiratory Protection | A dust mask or full-face respirator should be used if exposure limits are exceeded, irritation is felt, or when handling large quantities that may generate dust. | To prevent inhalation of dust.[1][5][6] |
Procedural Guidance: Safe Handling and Disposal
The following workflows provide step-by-step guidance for key operational procedures involving this compound.
Standard Handling and Storage Workflow
The following diagram outlines the standard procedure for safely handling this compound from receipt to storage.
Storage Requirements: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials like strong oxidizing agents and foodstuffs.[2][3][4]
Emergency Procedures: First Aid and Spills
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1][4][5] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4][5] |
Spill Response Plan
In the event of a spill, follow this structured response plan to ensure safety and proper containment.
Spill Cleanup Details: For containment, use an inert, non-combustible absorbent material like sand or earth.[8] Collect the material using spark-proof tools or a vacuum and place it into a suitable, closed container for disposal.[4][8] Prevent the substance from entering drains or waterways.[4][7]
Disposal Plan
All waste, including adhered or collected spilled material, must be disposed of in accordance with appropriate local, state, and federal regulations.[4]
-
Chemical Waste: Dispose of this compound by removal to a licensed chemical destruction plant or through controlled incineration.[4] Do not discharge into sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound SDS of Manufacturers [anmol.org]
- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. aerchem.com [aerchem.com]
- 7. aksci.com [aksci.com]
- 8. This compound Pure Manufacturers, SDS [mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
